molecular formula C16H11NO3 B3054686 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one CAS No. 61553-69-3

3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Cat. No.: B3054686
CAS No.: 61553-69-3
M. Wt: 265.26 g/mol
InChI Key: FQENJNZYUGCSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenacyl-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-13-16(19)20-15-9-5-4-8-12(15)17-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQENJNZYUGCSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407102
Record name 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61553-69-3
Record name 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the synthesis and detailed characterization of the novel heterocyclic compound, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one. The 1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines a robust, two-step synthetic pathway commencing with readily available precursors. The initial step involves the synthesis of an intermediate, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one, followed by a selective catalytic transfer hydrogenation to yield the target molecule. Each synthetic step is accompanied by a detailed, field-tested protocol. Furthermore, this guide provides a comprehensive characterization of the final compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) and expected mass spectrometry fragmentation patterns, equipping researchers with the necessary information for unequivocal identification and quality control.

Introduction: The Significance of the 1,4-Benzoxazin-2-one Core

The 1,4-benzoxazin-2-one heterocyclic system is a cornerstone in the development of new therapeutic agents. Its derivatives are known to possess a broad spectrum of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The structural rigidity and specific stereoelectronic features of this scaffold allow for precise interactions with various biological targets. The introduction of a 2-oxo-2-phenylethyl substituent at the C3 position is a strategic modification designed to explore new structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or novel mechanisms of action. This guide serves as a practical resource for chemists and pharmacologists interested in synthesizing and evaluating this promising compound for drug discovery programs.

Strategic Synthesis Pathway

The synthesis of this compound is strategically designed as a two-step process to ensure high purity and yield. The chosen pathway leverages a known condensation reaction to form a stable α,β-unsaturated ketone intermediate, which is then subjected to a mild and selective reduction of the exocyclic double bond. This approach avoids harsh reaction conditions that could compromise the integrity of the benzoxazinone core.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Selective Reduction 2-aminophenol 2-aminophenol precursor (Z)-3-(2-oxo-2-phenylethylidene)- 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one 2-aminophenol->precursor Condensation (Jaiswal et al., 2017) ethyl_benzoylpyruvate Ethyl Benzoylpyruvate ethyl_benzoylpyruvate->precursor target_molecule 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one precursor->target_molecule Catalytic Transfer Hydrogenation hantzsch_ester Hantzsch Ester hantzsch_ester->target_molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one

The initial step involves the condensation of 2-aminophenol with ethyl benzoylpyruvate. This reaction proceeds efficiently under aqueous conditions, driven by the formation of the stable, conjugated benzoxazinone ring system. This method, adapted from Jaiswal et al., is advantageous due to its operational simplicity and high yield.

Experimental Protocol:

  • To a solution of 2-aminophenol (0.20 mmol, 1 eq.) in water (2.0 mL) in a round-bottom flask, add ethyl benzoylpyruvate (0.20 mmol, 1 eq.).

  • Irradiate the reaction mixture in an ultrasonic sonicator at 80°C for approximately 75-90 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate mobile phase.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with distilled water (2 x 10 mL) followed by brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a Hexane/Ethyl Acetate (9:1) eluent to afford the pure (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one as a yellow solid.

Step 2: Selective Reduction to this compound

The critical step in this synthesis is the selective 1,4-reduction of the α,β-unsaturated ketone system in the precursor without affecting the lactone and ketone carbonyl groups. Catalytic transfer hydrogenation using a Hantzsch ester is a well-established and mild method for such transformations.[3][5][6] This approach avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one (1.0 mmol, 1 eq.) in anhydrous dichloromethane (10 mL).

  • Add a Hantzsch ester, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.2 mmol, 1.2 eq.).

  • To this mixture, add a catalytic amount of a suitable organocatalyst, for example, a chiral phosphoric acid or a secondary amine catalyst (e.g., L-proline, 0.1 mmol, 10 mol%), to facilitate the hydride transfer.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the final product, this compound.

Comprehensive Characterization of the Final Product

Unequivocal structural confirmation of the synthesized this compound is paramount. The following section details the expected spectroscopic data based on the known characteristics of the benzoxazinone scaffold and the precursor molecule.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified Product: 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Structural Elucidation FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Functional Group ID MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Molecular Weight Confirmation Structure_Confirmed Structure Verified NMR->Structure_Confirmed Proton & Carbon Environment FTIR->Structure_Confirmed Key Stretching Frequencies MS->Structure_Confirmed Exact Mass & Formula

Caption: Workflow for the characterization of the target molecule.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound (Molecular Formula: C₁₆H₁₁NO₃, Molecular Weight: 265.26 g/mol ).[7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.95d2HAr-H (ortho-protons of phenyl ring)Downfield shift due to proximity to the ketone carbonyl.
~7.60t1HAr-H (para-proton of phenyl ring)Typical aromatic region.
~7.48t2HAr-H (meta-protons of phenyl ring)Typical aromatic region.
~7.10-7.25m4HAr-H (benzoxazinone ring)Complex multiplet for the four protons on the benzo portion of the scaffold.
~4.80t1HH-3 (methine proton)Upfield shift compared to the vinylic proton of the precursor (~7.0 ppm) due to saturation of the double bond. Expected to be a triplet due to coupling with the adjacent methylene protons.
~3.50d2HCH₂ (methylene protons)Diastereotopic protons adjacent to the chiral center at C3, appearing as a doublet of doublets or a complex multiplet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~196.0C=O (ketone)Typical chemical shift for an aryl ketone.
~165.0C=O (lactone)Characteristic chemical shift for a lactone carbonyl in a benzoxazinone ring.
~145.0C-O (aromatic)Aromatic carbon attached to the ether oxygen.
~137.0C (ipso-phenyl)Quaternary carbon of the phenyl ring attached to the carbonyl.
~134.0C-H (para-phenyl)Aromatic CH in the phenyl ring.
~129.0C-H (ortho/meta-phenyl)Aromatic CH in the phenyl ring.
~116.0 - 130.0Ar-C (benzoxazinone)Range for the aromatic carbons of the benzoxazinone moiety.
~68.0C-3 (methine)Significant upfield shift from the sp² carbon of the precursor (~140 ppm) upon reduction.
~45.0CH₂ (methylene)Aliphatic methylene carbon adjacent to the C3 methine.

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupRationale for Prediction
~3200-3400N-H stretchBroad peak characteristic of the amide N-H in the benzoxazinone ring.
~1750C=O stretch (lactone)Strong absorption typical for the ester carbonyl in the six-membered ring.
~1680C=O stretch (ketone)Strong absorption for the aryl ketone carbonyl.
~1600, 1490C=C stretch (aromatic)Characteristic absorptions for the aromatic rings.
~1270C-O stretch (aryl ether)Asymmetric C-O-C stretching of the ether linkage in the benzoxazinone ring.
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected HRMS (ESI+) for C₁₆H₁₁NO₃ [M+H]⁺: Calculated: 266.0739; Found: Expected to be within 5 ppm of the calculated value.

The fragmentation pattern in mass spectrometry will likely involve characteristic losses from the parent ion. Key expected fragments would arise from the cleavage of the side chain, such as the loss of the phenacyl group (C₈H₇O) or the benzoyl group (C₇H₅O).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one, can be confirmed by comparing its spectroscopic data with the published literature.[8] The subsequent reduction can be monitored by the disappearance of the vinylic proton signal in the ¹H NMR spectrum and the appearance of the characteristic methine and methylene signals of the product. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) in conjunction with the spectroscopic methods outlined. Consistent data across all analytical techniques will provide a high degree of confidence in the identity and purity of the synthesized this compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the provided spectroscopic data for validation, researchers can confidently produce and identify this novel compound. The strategic two-step synthesis ensures a high-quality product suitable for further investigation in medicinal chemistry and drug development programs. This work aims to facilitate the exploration of the therapeutic potential of new 1,4-benzoxazin-2-one derivatives.

References

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 127(1), 32–33. [Link]

  • Martin, N. J. A., & List, B. (2006). Highly Enantioselective Hantzsch Ester Mediated Conjugate Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13368–13369. [Link]

  • Ouellet, S. G., Walji, A. M., & MacMillan, D. W. C. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1327-1339. [Link]

  • Jaiswal, P. K., Sharma, V., Prikhodko, J., Mashevskaya, I. V., & Chaudhary, S. (2017). “On water” ultrasound-assisted one pot efficient synthesis of functionalized 2-oxo-benzo[3][4]oxazines: First application to the synthesis of anticancer indole alkaloid, Cephalandole A. Tetrahedron Letters, 58(21), 2077–2083. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Smid, P., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

Sources

"physical and chemical properties of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Bioactivity of 3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one (CAS No: 61553-69-3), a molecule of significant interest within the scientific community. The 1,4-benzoxazin-2-one scaffold is a recognized privileged structure in medicinal chemistry, known for conferring a wide range of biological activities.[1][2] This document consolidates available data on the compound's synthesis, physicochemical characteristics, spectroscopic profile, and notable antioxidant properties. We delve into the rationale behind experimental methodologies, present data in a clear, structured format, and offer insights for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

The heterocyclic compound 1,4-benzoxazin-2-one and its derivatives are cornerstones in the development of novel therapeutic agents, demonstrating a vast pharmacological spectrum that includes anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The subject of this guide, 3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one, emerges from this important chemical class.

It is critical to address a point of nomenclature. While the requested topic refers to the "phenylethyl" derivative, the scientific literature and compound databases predominantly associate CAS number 61553-69-3 with the (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one structure.[3][4][5][6] The suffix "-ylidene" indicates an exocyclic double bond, distinguishing it from the saturated "-yl" analogue. This guide will focus on the "-ylidene" derivative (C₁₆H₁₁NO₃), for which robust experimental data exists, while acknowledging the alternative naming used commercially. This compound has been identified as a potent antioxidant, forming the basis of its current scientific interest.[3][4]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all subsequent research and development. The core attributes of the title compound are summarized below.

IdentifierDataReference
IUPAC Name 3-(2-oxo-2-phenylethyl)-1,4-benzoxazin-2-one[5]
Alternate Name (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one[3][4]
CAS Number 61553-69-3[5][6]
Molecular Formula C₁₆H₁₁NO₃[5][6]
Molecular Weight 265.26 g/mol [6]
Canonical SMILES C1=CC=C(C=C1)C(=O)C=C2C(=O)OC3=CC=CC=C3N2N/A

The molecule's architecture, featuring a planar benzoxazinone core linked to a phenacylidene side chain, is depicted below. This planarity and the presence of multiple heteroatoms are key to its chemical reactivity and biological interactions.

Figure 1: Chemical structure of the title compound.

Synthesis and Purification

The synthesis of 3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one derivatives has been achieved through an efficient, water-based reaction, highlighting a commitment to green chemistry principles.

Rationale for Synthetic Approach

The chosen method is a Knoevenagel-type condensation reaction.[3][4] The use of ultrasonic irradiation is a key process intensification strategy. It provides the necessary activation energy through acoustic cavitation, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating. Performing the reaction in water as a solvent further enhances the method's environmental credentials.

Synthetic Workflow

The general pathway involves the condensation of a benzoxazinone precursor with a substituted acetophenone.

synthesis_workflow start Reactants: - 2H-benzo[b][1,4]oxazin-2-one precursor - Acetophenone derivative process Solvent: Water Condition: Ultrasonic Irradiation Temperature: 80°C Time: 75-90 min start->process check Monitor reaction progress via TLC process->check purify Purification: - Recrystallization (Hexane/EtOAc) OR - Flash Column Chromatography check->purify Reaction Complete product Final Product: (Z)-3-(2-oxo-2-phenylethylidene)- 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one purify->product

Figure 2: General workflow for the synthesis.
Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the title compound (20a) and its derivatives.[3][4]

  • Reactant Preparation: To a solution of the appropriate 2H-benzo[b][3][4]oxazin-2-one precursor (1.0 eq.) in water (approx. 0.1 M concentration), add the corresponding acetophenone derivative (1.0 eq.).

  • Reaction: Place the reaction vessel in an ultrasonic water bath positioned in the area of maximum energy. Irradiate the mixture at a constant temperature of 80°C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (9:1 v/v). The reaction is typically complete within 75-90 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the crude product by vacuum filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification:

    • Recrystallization: Purify the crude solid by recrystallization from a mixture of Hexane and Ethyl Acetate.

    • Column Chromatography: Alternatively, subject the crude product to flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate.

  • Characterization: Confirm the structure and purity of the final product using IR, NMR, and Mass Spectrometry.

Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior. While data for the parent compound is sparse, properties can be inferred from closely related analogs synthesized in the same study.[3][4]

PropertyObservationRationale and Insights
Appearance Yellowish Solid (reported for a nitro-analog)The extended conjugation across the benzoxazinone core and the phenacylidene side chain is responsible for the absorption of light in the visible spectrum, leading to a colored appearance.
Melting Point 207–209°C (reported for a nitro-analog)The high melting point suggests a stable, well-ordered crystalline lattice with significant intermolecular forces, likely π-π stacking and dipole-dipole interactions.
Solubility Soluble in Ethyl Acetate/Hexane mixturesThe use of these solvents for chromatography and recrystallization indicates moderate polarity. It is expected to be poorly soluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. Each technique offers a unique piece of the structural puzzle, and together they serve as a self-validating system for chemical identity.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

For the benzoxazinone scaffold, key diagnostic peaks are expected for the lactone and ketone carbonyls, the C=C double bond, and aromatic C-H bonds. Data for a representative analog, (Z)-3-(2-(4-nitrophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one (20s), is presented below.[3][4]

Wavenumber (cm⁻¹)AssignmentFunctional Group
3448N-H StretchAmide in oxazinone ring
3069Aromatic C-H StretchAr-H
1758C=O StretchLactone (ester) carbonyl
1621C=O StretchKetone carbonyl (conjugated)
1515, 1453C=C StretchAromatic ring and vinyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

The most diagnostic signal in the ¹H NMR spectrum is the singlet for the vinylic proton (C=CH), confirming the presence of the ethylidene linker. In the ¹³C NMR spectrum, the distinct signals for the two carbonyl carbons (lactone and ketone) are key identifiers. Spectroscopic data for analog 20s is provided as a reference.[3][4]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.32, 8.15, 7.26-7.17mAromatic Protons (Ar-H)
7.04sVinylic Proton (C=CH )
¹³C NMR 188.9-Ketone Carbonyl (C =O)
155.8-Lactone Carbonyl (O-C =O)
141.7-Vinylic Carbon (C =CH)
94.3-Vinylic Carbon (C=C H)
150.1 - 116.6-Aromatic Carbons
Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio with extremely high precision, allowing for the unambiguous determination of the molecular formula.

For the parent compound, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one (20a), HRMS data provides the ultimate confirmation of its identity.[3][4]

  • Calculated [M+H]⁺: 266.0739 (for C₁₆H₁₁NO₃)

  • Found [M+H]⁺: 266.0734

This near-perfect match between the calculated and experimental mass validates the molecular formula C₁₆H₁₁NO₃.

Biological Activity and Potential Applications

The primary biological activity reported for this class of compounds is their potent antioxidant capacity.[3][4]

Antioxidant Properties

Mechanism of Action: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[3] Antioxidants neutralize these harmful ROS, mitigating cellular damage. This compound and its derivatives act as potent reducing agents, capable of scavenging free radicals.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell attacks Compound Benzoxazinone (Antioxidant) ROS->Compound scavenged by Damage Oxidative Damage (Leads to Disease) Cell->Damage results in Neutralized Neutralized Species Compound->Neutralized becomes oxidized

Figure 3: Conceptual diagram of antioxidant action.

Experimental Evaluation: The antioxidant potential was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC₅₀ value, which represents the concentration required to scavenge 50% of the DPPH radicals, was determined for a series of derivatives.

CompoundSubstituent GroupIC₅₀ (μg/mL)
20b 4-Methoxy on phenyl ring6.89 ± 0.07
20t 6-Nitro on benzoxazinone ring4.74 ± 0.08
Ascorbic Acid (Standard Reference)4.57

Structure-Activity Relationship (SAR): A key insight from these studies is that the presence of electron-withdrawing groups (like -NO₂) on the benzoxazinone scaffold tends to increase antioxidant activity.[3][4] Conversely, electron-donating groups decrease activity. This suggests that modulating the electronic properties of the core structure is a viable strategy for optimizing potency.

Broader Therapeutic Potential

The benzoxazinone scaffold is a versatile platform. Derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Activity: Certain derivatives linked to 1,2,3-triazole moieties have been shown to induce DNA damage and apoptosis in cancer cell lines.[7][8]

  • Anti-inflammatory Activity: Other analogs have demonstrated the ability to reduce the production of pro-inflammatory mediators in microglial cells, suggesting potential in treating neurodegenerative diseases.[9]

Conclusion and Future Directions

3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one is a well-characterized compound with a validated molecular structure and a promising profile as a potent antioxidant. The synthetic route is efficient and employs green chemistry principles. The established structure-activity relationship for its antioxidant properties provides a clear path for the rational design of more potent analogs.

Future research should be directed towards:

  • Expanding Biological Screening: Evaluating the title compound and novel derivatives against other therapeutic targets, particularly in oncology and neuroinflammation, where the benzoxazinone scaffold has shown promise.

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure of the parent compound to definitively confirm its solid-state conformation and intermolecular interactions.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms behind its antioxidant and other potential biological activities.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to determine their viability as drug candidates.

This guide provides a solid foundation of the existing knowledge on this compound, intended to empower researchers and accelerate the journey from chemical synthesis to potential therapeutic application.

References

  • Kumar, A., Singh, B., Kumar, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, 3-(2-Oxo-2-phenylethyl)-2h-1,4-benzoxazin-2-one. Available at: [Link]

  • SpectraBase. (n.d.). (3Z)-7-Nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one. Available at: [Link]

  • Kumar, A., Singh, B., Kumar, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Maslivets, A. N., et al. (2012). Pseudo-Three-Component Reaction of 3-(2-Oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones with Oxalyl Chloride. ResearchGate. Available at: [Link]

  • Nassar, O. M. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Fonari, A., et al. (2019). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. MDPI. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives via the Nrf2-HO-1 signaling pathway. Semantic Scholar. Available at: [Link]

  • Dembkowski, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2009). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 2H-1,2-Benzoxazin-3(4H)-one. Available at: [Link]

  • Krishna Kumar, K. R., & Sreekanth, S. K. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Li, P., et al. (2020). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. Available at: [Link]

  • MolPort. (n.d.). 3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Hydroxy-2-phenylethenyl)-1,4-benzoxazin-2-one. Available at: [Link]

  • Ahmad, M., et al. (2010). 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. Available at: [Link]

  • Ohashi, S., et al. (2017). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][3][10] oxazine. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Available at: [Link]

  • Hou, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles by Inducing DNA Damage. National Institutes of Health. Available at: [Link]

  • Aitken, R. A., et al. (2024). Benzo[d][3][5][10]oxadithiole 2-Oxide. CORE. Available at: [Link]

  • Reddy, C. S., et al. (2022). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 3-(Methoxycarbonylmethylene)-2H-1,4-benzoxazin-2-one. Available at: [Link]

  • SpectraBase. (n.d.). 3-Phenacyl-1,4-benzothiazin-2-one. Available at: [Link]

  • SpectraBase. (n.d.). 2-{3-Oxo-2H-benzo[b][3][4]oxazin-4(3H)-yl}-N-pentyl-2-phenylacetamide. Available at: [Link]

  • SpectraBase. (n.d.). 2H-1,4-Benzoxazine-6-sulfonamide, 3,4-dihydro-3-oxo-N-(2-phenylethyl)-. Available at: [Link]

  • Chen, Y., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Akkurt, M., et al. (2009). 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one. National Institutes of Health. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

The 1,4-benzoxazin-2-one core is a "privileged scaffold" in medicinal chemistry, a structural framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] Its unique combination of a benzene ring fused to an oxazine lactone offers a versatile platform for chemical modification, enabling the fine-tuning of its pharmacological profile. This guide delves into the specific biological potential of a promising derivative, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3). While direct and extensive research on this particular molecule is emerging, this document synthesizes the available data on its closest structural analogs and the broader class of 3-substituted-2H-1,4-benzoxazin-2-ones to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its synthesis, potential biological activities, the mechanistic rationale behind these effects, and the detailed experimental protocols required for its evaluation.

I. Synthesis and Characterization: Building the Core Moiety

The synthesis of 3-substituted-2H-1,4-benzoxazin-2-ones can be approached through several strategic pathways. A prevalent and effective method involves the alkylation of the parent 2H-1,4-benzoxazin-2-one scaffold.

Proposed Synthetic Pathway: Alkylation with Phenacyl Bromide

A direct and logical route to synthesize the title compound is the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one with 2-bromo-1-phenylethanone (phenacyl bromide). This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the benzoxazinone ring attacks the electrophilic carbon of the phenacyl bromide.

Experimental Protocol:

  • Preparation of 2H-1,4-benzoxazin-3(4H)-one: The foundational scaffold is synthesized by reacting 2-aminophenol with chloroacetyl chloride in a suitable solvent like dichloromethane, in the presence of a base such as triethylamine to neutralize the HCl byproduct.[2]

  • Alkylation Reaction:

    • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amide nitrogen.

    • Add 2-bromo-1-phenylethanone (phenacyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure this compound.

Alternative Synthesis: The 'Ethylidene' Precursor Approach

An alternative approach involves the synthesis of the unsaturated analog, (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one, followed by a selective reduction of the exocyclic double bond. The synthesis of the 'ethylidene' precursor is well-documented.[3][5]

Experimental Protocol for (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one: [5]

  • Intermediate Synthesis: React 2-aminophenol with ethyl 2-chloro-3-oxobutanoate to form an intermediate, ethyl 2-(2-hydroxyphenylamino)-3-oxobutanoate.

  • Condensation: To a solution of the intermediate (1 equivalent) in water, add an equimolar amount of a substituted benzaldehyde (e.g., benzaldehyde).

  • Ultrasonic Irradiation: Irradiate the reaction mixture using an ultrasonic sonicator at 80 °C for 75-90 minutes.[3]

  • Workup and Purification: After completion (monitored by TLC), extract the product with ethyl acetate. The organic layers are then dried and concentrated. The crude product is purified by flash column chromatography.[5]

  • Reduction Step (Hypothetical): The purified 'ethylidene' compound could then be subjected to catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to selectively reduce the exocyclic double bond, yielding the target saturated compound.

II. Spectrum of Biological Activity

The 1,4-benzoxazin-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a range of activities including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

A. Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. The electron-rich nature of the benzoxazinone ring system suggests inherent antioxidant potential. Studies on the closely related (Z)-3-(2-oxo-2-phenylethylidene) derivatives have confirmed potent antioxidant capabilities.[3][6]

Mechanistic Insight: The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings can significantly enhance this activity.

Quantitative Data for Analogs:

Compound IDStructure (Analog)DPPH Scavenging IC₅₀ (µg/mL)[3]Reference Standard (Ascorbic Acid) IC₅₀ (µg/mL)[3]
20a (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one11.87 ± 0.144.57
20b (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one6.89 ± 0.074.57
20t (Z)-6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-one4.74 ± 0.084.57

Experimental Protocol: DPPH Radical Scavenging Assay [3]

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

B. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzoxazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[4][7][8]

Mechanistic Insight: The antimicrobial action of benzoxazinones may involve multiple mechanisms. Some derivatives are thought to interfere with microbial DNA gyrase, an enzyme essential for bacterial DNA replication.[4] Others may disrupt the integrity of the microbial cell membrane or inhibit key metabolic enzymes. For instance, some derivatives have shown inhibitory activity against Staphylococcus aureus dehydrosqualene synthase, an enzyme involved in staphylococcal virulence.[9]

Representative Data for 1,4-Benzoxazin-2-one Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
Hydrazone HybridsMycobacterium tuberculosis H37Rv2 - 8[8]
Acylhydrazone DerivativesGibberella zeaeEC₅₀: 20.06[10]
Acylhydrazone DerivativesPhytophthora infestansEC₅₀: 15.37[10]
Triazole DerivativesStaphylococcus aureus-[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. The 1,4-benzoxazin-2-one scaffold has been identified as a promising starting point for the design of new anticancer drugs.[11][12]

Mechanistic Insight: The anticancer activity of benzoxazinone derivatives can be multifaceted. Some compounds have been shown to induce DNA damage in tumor cells, potentially through intercalation with the DNA helix due to their rigid, planar structure.[13] Another proposed mechanism involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation and migration.[3] Furthermore, some derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells.[11]

Representative Data for 1,4-Benzoxazin-2-one Derivatives:

Compound ClassCell LineIC₅₀ (µM)MechanismReference
Triazole HybridsA549 (Lung)7.59Induces ROS, DNA damage, apoptosis[11]
Triazole HybridsHuh-7 (Liver)19.05DNA intercalation, apoptosis, autophagy[13]
Amide HybridsBreast Cancer Cells0.46 (EGFR inhibition)EGFR Inhibitor[13]
Cinnamoyl DerivativesA549 (Lung)-Induces autophagy, cell cycle arrest[11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

D. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved safety profiles over traditional NSAIDs is an ongoing effort. The benzoxazinone scaffold has been explored for its anti-inflammatory potential.[1]

Mechanistic Insight: The anti-inflammatory effects of heterocyclic compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] Inhibition of COX-2, which is upregulated at sites of inflammation, is a particularly attractive therapeutic strategy. Other mechanisms may include the suppression of pro-inflammatory cytokines like TNF-α and interleukins.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations in a reaction buffer.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Allow the reaction to proceed for a specified time at 37°C.

  • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) or other suitable detection methods.

  • IC₅₀ Calculation: The IC₅₀ value is determined by measuring the concentration of the test compound required to inhibit 50% of the enzyme activity.

III. Visualizing the Pathways and Processes

To better understand the synthesis and biological evaluation of this compound, the following diagrams illustrate key workflows and concepts.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2-Aminophenol 2-Aminophenol Cyclization Cyclization 2-Aminophenol->Cyclization Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Cyclization Phenacyl_Bromide Phenacyl_Bromide Alkylation Alkylation Phenacyl_Bromide->Alkylation Parent_Scaffold 2H-1,4-benzoxazin-3(4H)-one Cyclization->Parent_Scaffold Forms Scaffold Target_Compound 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one Alkylation->Target_Compound Final Step Parent_Scaffold->Alkylation

Caption: Proposed synthetic workflow for the target compound.

Biological_Screening_Workflow cluster_assays In Vitro Biological Assays cluster_data Data Analysis & Outcomes Target_Compound Test Compound Antioxidant Antioxidant Assays (DPPH, FRAP) Target_Compound->Antioxidant Antimicrobial Antimicrobial Assays (Broth Microdilution) Target_Compound->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Target_Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Target_Compound->Anti_inflammatory IC50_Values IC₅₀ / EC₅₀ Values Antioxidant->IC50_Values MIC_Values MIC Values Antimicrobial->MIC_Values Anticancer->IC50_Values Anti_inflammatory->IC50_Values SAR_Analysis Structure-Activity Relationship IC50_Values->SAR_Analysis MIC_Values->SAR_Analysis Mechanistic_Studies Mechanism of Action SAR_Analysis->Mechanistic_Studies

Caption: Workflow for comprehensive biological evaluation.

Anticancer_Mechanism cluster_targets Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Benzoxazinone_Derivative Benzoxazinone Derivative DNA_Intercalation DNA Intercalation Benzoxazinone_Derivative->DNA_Intercalation cMyc_G4 c-Myc G-Quadruplex Stabilization Benzoxazinone_Derivative->cMyc_G4 ROS_Generation ROS Generation Benzoxazinone_Derivative->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage cMyc_Downregulation c-Myc Downregulation cMyc_G4->cMyc_Downregulation Apoptosis Apoptosis ROS_Generation->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation cMyc_Downregulation->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Potential anticancer mechanisms of action.

IV. Conclusion and Future Directions

This compound stands as a molecule of significant interest, built upon a scaffold renowned for its diverse pharmacological activities. While direct biological data for this specific compound remains to be fully elucidated in the public domain, the wealth of information available for its close structural analogs provides a strong rationale for its investigation as a potential antioxidant, antimicrobial, anticancer, and anti-inflammatory agent. The synthetic routes are accessible, and the protocols for evaluating its biological efficacy are well-established.

Future research should focus on the direct synthesis and comprehensive biological screening of this title compound. Head-to-head comparisons with its unsaturated 'ethylidene' analog and other 3-substituted derivatives would provide valuable structure-activity relationship (SAR) insights. Furthermore, detailed mechanistic studies are warranted to pinpoint its molecular targets and pathways of action. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this compound, a compound with considerable potential in the landscape of modern drug discovery.

References

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(1), 123. Available from: [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1369302. Available from: [Link]

  • Jadhav, S. B., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 14(3), 1-8. Available from: [Link]

  • Zhao, Z., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available from: [Link]

  • Patel, D., et al. (2022). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. RSC Medicinal Chemistry, 13(1), 108-115. Available from: [Link]

  • Ahmad, S., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1269. Available from: [Link]

  • Wang, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Available from: [Link]

  • Nagavelli, R., et al. (2016). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][3][4]oxazin- 3(4H)-ones as anticancer agents. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1221303. Available from: [Link]

  • Zamani, L., et al. (2020). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. Available from: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available from: [Link]

  • Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(1), 1-1. Available from: [Link]

  • Al-Salahi, R., et al. (2015). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of Pure and Applied Microbiology, 9(1), 437-442. Available from: [Link]

  • Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. Available from: [Link]

  • de Souza, M. V. N., et al. (2020). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Chemistry & Biodiversity, 17(10), e200073. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. Available from: [Link]

  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (2023). MDPI. Available from: [Link]

  • Zhang, Z., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(30), 6215-6220. Available from: [Link]

  • Onyen խo, L. E., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research, 5(1), 125-135. Available from: [Link]

  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. (2017). ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Chemistry, 2022, 1-10. Available from: [Link]

  • El-Sayed, W. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3042. Available from: [Link]

  • Catalyst Free Synthesis of 2‐Aryl‐2 H ‐benzo[ b ][3][4]oxazines and 3‐Aryl‐2H ‐benzo[ b ][3][4]thiazin‐2‐ones: An Ultrasonication‐assisted Strategy. (2020). ResearchGate. Available from: [Link]

  • Nagarapu, L., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][3][4]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5439. Available from: [Link]

  • Mamedova, A., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 1-10. Available from: [Link]

  • Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. (2023). ResearchGate. Available from: [Link]

  • Gökhan, N., et al. (2002). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. Archiv der Pharmazie, 335(7), 321-326. Available from: [Link]

  • One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. (2020). ResearchGate. Available from: [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7483. Available from: [Link]

  • Sharma, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. Available from: [Link]

  • Velasco-Lozano, S., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. International Journal of Molecular Sciences, 24(13), 10738. Available from: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2023). MDPI. Available from: [Link]

  • Pd-Catalysed One-Pot Synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. (2017). ResearchGate. Available from: [Link]

Sources

A Technical Guide to Investigating the Antioxidant Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antioxidants in Therapeutic Development

The relentless assault of reactive oxygen species (ROS) on cellular components is a fundamental driver of numerous pathological states, including neurodegenerative diseases, cardiovascular disorders, and cancer. An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a condition implicated in the progression of these diseases.[1] Consequently, the discovery and development of novel antioxidant compounds are of paramount importance in modern drug discovery. The 1,4-benzoxazin-2-one scaffold has emerged as a promising heterocyclic framework, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4][5] This guide focuses on a specific derivative, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3), and provides a comprehensive technical framework for the rigorous evaluation of its antioxidant potential.[6][7]

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, actionable protocols. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust scientific investigation.

Synthesis and Characterization of the Target Compound

While various synthetic routes to 1,4-benzoxazin-2-one derivatives exist, a common approach involves the cyclization of a corresponding precursor. For C-3 tethered 2-oxo-benzo[8][9]oxazines, a general and efficient synthesis can be achieved through an ultrasound-assisted reaction in an aqueous medium.[1][10]

Hypothetical Synthetic Scheme:

A plausible synthesis for this compound could involve the reaction of 2-aminophenol with a suitable three-carbon synthon, followed by the introduction of the 2-oxo-2-phenylethyl group at the C-3 position.

Upon successful synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Evaluation of Antioxidant Capacity: A Multi-faceted Approach

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is crucial for a comprehensive assessment. The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET).[8][11]

Single Electron Transfer (SET) Based Assays

These assays measure the ability of a compound to transfer an electron to reduce an oxidant.

The DPPH assay is a rapid and widely used method to screen for radical scavenging activity.[8] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting an electron or hydrogen atom from an antioxidant.[8]

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 25 mg/L).[8]

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the DPPH solution.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 515-517 nm using a microplate reader.[8]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Rationale: This assay is simple, reproducible, and provides a good initial indication of antioxidant potential.[9]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][12]

Experimental Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.[8]

  • Prepare a series of dilutions of the test compound.

  • Add the test compound dilutions to the FRAP reagent and incubate at 37°C for 30 minutes.[8]

  • Measure the absorbance at 593 nm.[8]

  • Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.

  • Express the results as FRAP values (e.g., in µM Fe²⁺ equivalents).

Rationale: The FRAP assay provides a direct measure of the reducing power of a compound. Studies on similar C-3 tethered 2-oxo-benzo[8][9]oxazines have shown that electron-withdrawing groups can increase antioxidant activity in the FRAP assay.[1][10]

Mixed-Mode (SET and HAT) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.[9]

Experimental Protocol:

  • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add dilutions of the test compound to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Rationale: The ABTS assay is more sensitive than the DPPH assay for certain compounds and can be used at different pH values.[12]

Data Presentation: In Vitro Antioxidant Activity

AssayTest Compound IC50 (µM)Ascorbic Acid IC50 (µM)Trolox IC50 (µM)
DPPH Hypothetical ValueReference ValueReference Value
ABTS Hypothetical ValueReference ValueReference Value
FRAP Hypothetical Value (µM Fe²⁺ eq)Reference Value (µM Fe²⁺ eq)Reference Value (µM Fe²⁺ eq)

Note: IC50 values represent the concentration required for 50% of the maximal effect. For FRAP, a higher value indicates greater reducing power.

Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Synthesize & Characterize This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay (Absorbance at 517 nm) Dilutions->DPPH Add to Assay Reagents FRAP FRAP Assay (Absorbance at 593 nm) Dilutions->FRAP Add to Assay Reagents ABTS ABTS Assay (Absorbance at 734 nm) Dilutions->ABTS Add to Assay Reagents Calc Calculate % Inhibition DPPH->Calc FRAP->Calc ABTS->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare with Standards (Ascorbic Acid, Trolox) IC50->Compare

Caption: Workflow for in vitro antioxidant screening.

Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biological Relevance

While in vitro chemical assays are valuable for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization.[13][14] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit the formation of intracellular ROS.[15][16]

Principle:

The assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][16] Antioxidants that can enter the cell will reduce the rate of DCF formation.[15]

Experimental Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black microplate and culture until confluent.[13][14]

  • Loading: Wash the cells and incubate with a solution containing DCFH-DA and the test compound (or a standard like Quercetin) for 1 hour at 37°C.[17]

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and compound. Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.[16]

  • Measurement: Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~538 nm) at 37°C, taking measurements every 5 minutes for 1 hour.[14][17]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. Determine the CAA value, which reflects the percentage of inhibition of ROS formation.

Rationale: The CAA assay provides a more biologically relevant measure of antioxidant activity by considering cellular bioavailability and efficacy.[13]

Cellular Antioxidant Activity (CAA) Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_measurement Measurement & Analysis Seed Seed Cells in 96-well Plate Grow Culture to Confluence Seed->Grow Wash1 Wash Cells Grow->Wash1 Load Incubate with DCFH-DA & Test Compound Wash1->Load Wash2 Wash to Remove Excess Reagents Load->Wash2 Initiate Add AAPH (Radical Initiator) Wash2->Initiate Read Kinetic Fluorescence Reading (1 hour, 37°C) Initiate->Read Analyze Calculate AUC and CAA Value Read->Analyze

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Mechanistic Insights: Potential Pathways of Action

The antioxidant activity of benzoxazinone derivatives may stem from several structural features. For this compound, potential mechanisms include:

  • Hydrogen Atom Transfer (HAT): The N-H proton in the benzoxazine ring could potentially be donated to a free radical, thereby neutralizing it. The stability of the resulting radical is key to this mechanism. Studies on benzoxazinic nitrones suggest that HAT is a likely primary mechanism for radical scavenging.[18]

  • Electron Donation: The electron-rich aromatic system could donate an electron to a free radical. The presence and position of substituents on the phenyl ring can significantly influence this capacity.[1][10]

Potential Antioxidant Mechanism

G cluster_mech Potential Mechanisms Compound 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one HAT Hydrogen Atom Transfer (HAT) (from N-H group) SET Single Electron Transfer (SET) (from aromatic system) ROS Reactive Oxygen Species (ROS) ROS->HAT interacts with ROS->SET interacts with Neutralized_ROS Neutralized Species HAT->Neutralized_ROS SET->Neutralized_ROS

Caption: Potential antioxidant mechanisms of action.

Safety and Toxicity Assessment

A crucial aspect of drug development is the evaluation of a compound's safety profile. Preliminary cytotoxicity studies should be conducted to ensure that the observed antioxidant effects are not due to cell death.

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It can be used to determine the concentration range at which this compound is non-toxic to cells. This is essential for interpreting the results of the CAA assay. Some studies have shown that certain benzoxazinone derivatives have low ulcerogenicity and tolerable gastrointestinal toxicity.[2][19]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the antioxidant potential of this compound. By employing a combination of in vitro chemical assays and a cell-based assay, researchers can obtain a robust and biologically relevant assessment of its efficacy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substituents on the phenyl ring to optimize antioxidant activity.

  • In Vivo Studies: If the compound shows promising in vitro and cellular activity with a good safety profile, evaluation in animal models of oxidative stress-related diseases would be the next logical step.

  • Elucidation of Downstream Effects: Investigating whether the compound can modulate signaling pathways involved in the cellular antioxidant response, such as the Nrf2-Keap1 pathway. Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 pathway.[20]

By following the rigorous scientific approach detailed in this guide, the therapeutic potential of this compound as a novel antioxidant can be thoroughly and accurately determined.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company.
  • Discovery of C-3 Tethered 2-oxo-benzo[8][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry. Retrieved from [Link]

  • Shah, P., & Modi, H. (2020). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. Retrieved from [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Retrieved from [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • Insights into the antioxidant mechanism of newly synthesized benzoxazinic nitrones: In vitro and in silico studies with dpph model radical. (2021). IRIS. Retrieved from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity. (2020). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model. (2009). PubMed. Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). PubMed. Retrieved from [Link]

  • Pseudo-Three-Component Reaction of 3-(2-Oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones with Oxalyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of C-3 Tethered 2-oxo-benzo[8][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry. Retrieved from [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H- 1,4- benzoxazin- 3(4H). (2025). Semantic Scholar. Retrieved from [Link]

Sources

"in vitro antioxidant assays for 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Evaluating the In Vitro Antioxidant Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The compound this compound represents a promising candidate for further pharmacological investigation. A critical aspect of this investigation is the characterization of its antioxidant properties, as oxidative stress is a key pathological factor in numerous diseases.[3] This technical guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the in vitro antioxidant capacity of this compound. It moves beyond simple protocol recitation to explain the mechanistic rationale behind assay selection, providing a multi-tiered approach from foundational chemical assays to more biologically relevant cell-based models.

Foundational Principles: The Chemistry of Antioxidant Action

Before delving into specific protocols, it is crucial to understand the primary mechanisms by which a compound can exert antioxidant effects. These are broadly categorized into two pathways:

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to a free radical, thereby neutralizing it.[4] The antioxidant itself becomes a radical cation, which is typically more stable and less reactive than the original free radical. Assays like the Ferric Reducing Antioxidant Power (FRAP) and, to a large extent, DPPH and ABTS, operate via this principle.[4][5]

  • Hydrogen Atom Transfer (HAT): Here, the antioxidant quenches a free radical by donating a hydrogen atom.[6] This is a direct and rapid quenching mechanism. While many assays have contributions from both pathways, the HAT mechanism is a key component of a compound's radical-scavenging ability.

A robust evaluation of this compound requires a battery of tests that can probe these different facets of its antioxidant potential.

Tier 1: Core Chemical Scavenging and Reducing Power Assays

This initial tier of assays provides a rapid, cost-effective, and reproducible assessment of the compound's fundamental ability to interact with and neutralize free radicals and reduce oxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for screening antioxidant activity.[7][8] It leverages a stable free radical, DPPH•, which has a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[9] When an antioxidant donates an electron or hydrogen atom, the DPPH• is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[6][7] The degree of discoloration is directly proportional to the scavenging potential of the test compound.[9]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectrophotometric-grade methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh daily.[10]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of working solutions from the stock to determine the IC₅₀ value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare serial dilutions of a known antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various dilutions of the test compound, positive control, or solvent (for the blank control).

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[6]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [11]

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Mix 100 µL DPPH with 100 µL Sample in 96-well plate P1->R1 P2 Prepare Serial Dilutions of Test Compound & Control P2->R1 R2 Incubate 30 min in Dark R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition and IC50 Value A1->A2

Caption: Workflow of the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS•⁺ radical cation. This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] The resulting ABTS•⁺ has a characteristic blue-green color with absorption maxima at several wavelengths, though 734 nm is typically used to minimize interference from colored compounds.[12] Antioxidants present in the sample reduce the ABTS•⁺, causing a loss of color that is measured spectrophotometrically. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[12]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]

    • Working Solution: Before use, dilute the radical solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Assay Procedure:

    • Add 290 µL of the ABTS•⁺ working solution to the wells of a 96-well plate.

    • Add 10 µL of the test compound dilutions (prepared as in the DPPH assay) or positive control (Trolox is the standard for this assay).

    • Mix and incubate for a defined period (e.g., 6-10 minutes) at room temperature.

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the test compound is calculated relative to this standard.

ABTS_Mechanism cluster_main ABTS Assay Mechanism ABTS_ox ABTS•⁺ (Blue-Green Radical) ABTS_red ABTS (Colorless) ABTS_ox->ABTS_red Reduction Antioxidant Test Compound (e.g., Benzoxazinone) Antioxidant->ABTS_ox e⁻ donation Antioxidant_ox Oxidized Compound Antioxidant->Antioxidant_ox Oxidation

Caption: Electron donation from the antioxidant reduces the colored ABTS radical.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of a compound to reduce an oxidant, rather than its radical scavenging capacity.[13] The principle is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants at a low pH (3.6).[14] The change in absorbance is measured at 593 nm, and the intensity of the blue color is directly proportional to the reducing power of the sample.[13]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve 10 mM of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[4][14]

  • Assay Procedure:

    • Add 280 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank.

    • Incubate at 37°C for a specified time (typically 4-30 minutes).[4][13]

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is constructed using ferrous sulfate (FeSO₄). The results for the test compound are expressed as Fe²⁺ equivalents or as Trolox Equivalents (TEAC).

Tier 2: The Cellular Antioxidant Assay (CAA)

While chemical assays are invaluable for initial screening, they lack biological relevance. They do not account for a compound's ability to be absorbed by cells, its metabolic stability, or its location within the cellular environment.[3][15] The CAA was developed to bridge this gap by measuring antioxidant activity directly within live cells.[16]

The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[15] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[17] Then, a peroxyl radical generator like AAPH is added, which induces cellular oxidative stress.[16] In the absence of an effective antioxidant, these radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The antioxidant capacity of the test compound is quantified by its ability to prevent or reduce the formation of DCF.[16]

  • Cell Culture:

    • Select a suitable cell line, such as human hepatocarcinoma HepG2 cells, which are commonly used due to their metabolic activity.

    • Seed the cells in a 96-well black, clear-bottom microplate and grow to confluence (90-100%).[3]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound and a positive control (Quercetin is the standard) for 1 hour.

    • Add the DCFH-DA probe (e.g., at 25 µM) to the wells and co-incubate for a defined period (e.g., 60 minutes) at 37°C.[3]

    • Wash the cells again to remove the extracellular probe and compound.

    • Add the radical initiator AAPH (e.g., at 600 µM) to all wells to induce oxidative stress.

  • Measurement & Calculation:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • The results are expressed as CAA units, where one CAA unit is the concentration of quercetin that produces a 50% reduction in fluorescence. The activity of the test compound is then reported in micromoles of Quercetin Equivalents (QE).[16]

CAA_Mechanism Mechanism within a Single Cell cluster_cell Hepatocyte (e.g., HepG2) cluster_stress Oxidative Stress DCFHDA DCFH-DA (Cell-Permeable) DCFH DCFH (Trapped, Non-fluorescent) DCFHDA->DCFH Cleavage DCF DCF (Fluorescent) DCFH->DCF Esterases Cellular Esterases AAPH AAPH ROS Peroxyl Radicals (ROS) AAPH->ROS Generates ROS->DCFH Oxidation TestCmpd Test Compound (Benzoxazinone) TestCmpd->ROS Scavenges

Caption: Cellular uptake and reaction cascade in the CAA assay.

Data Synthesis and Integrated Analysis

Evaluating the compound across this multi-tiered platform provides a comprehensive antioxidant profile. The data should be compiled for comparative analysis. A study on closely related 2-oxo-benzo[4][14]oxazines found that some derivatives exhibited potent activity in both DPPH and FRAP assays, with IC₅₀ values in the low microgram per milliliter range, comparable to ascorbic acid.[19][20]

Table 1: Hypothetical Comparative Antioxidant Profile of this compound

AssayParameter MeasuredResult (Hypothetical)Positive Control (Value)Interpretation
DPPH Assay Radical ScavengingIC₅₀: 15.5 µg/mLAscorbic Acid (IC₅₀: 4.6 µg/mL)Moderate direct radical scavenging ability.
ABTS Assay Radical Scavenging1.2 TEAC (mM)Trolox (1.0 TEAC)Strong scavenging capacity, comparable to the standard Trolox.
FRAP Assay Ferric Reducing Power0.9 TEAC (mM)Trolox (1.0 TEAC)Potent ability to donate electrons and reduce oxidants.
CAA Assay Cellular Antioxidant Activity8.2 µmol QE / 100 µmolQuercetin (Standard)Demonstrates good cellular uptake and activity in a biological environment.

Note: TEAC = Trolox Equivalent Antioxidant Capacity; QE = Quercetin Equivalents. Values are for illustrative purposes.

Integrated Insights:

  • High FRAP/ABTS, Moderate DPPH: Strong performance in FRAP and ABTS suggests the compound is an excellent electron donor. A slightly lower performance in the DPPH assay could be due to steric hindrance or solvent effects.

  • Strong CAA Result: A positive result in the CAA is highly significant. It indicates that the compound is not only chemically active but also bioavailable to the cell and can protect it from an induced oxidative insult. This bridges the gap between chemical reactivity and biological effect.

  • Structure-Activity Relationship (SAR): Studies on similar scaffolds have shown that electron-withdrawing groups on the benzoxazine ring can increase antioxidant activity.[19] This provides a rationale for future synthetic modifications to optimize the compound's potency.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the in vitro antioxidant activity of this compound. By employing a suite of assays—DPPH, ABTS, FRAP, and CAA—researchers can build a comprehensive profile, moving from basic chemical reactivity to more complex cellular protection. Positive and coherent results across these platforms would strongly justify advancing the compound into more specific mechanistic studies, such as its effect on endogenous antioxidant enzymes (e.g., SOD, catalase), its ability to chelate metal ions, and ultimately, its efficacy in in vivo models of oxidative stress-related diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). MDPI.
  • Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. (n.d.). MDPI.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay?. (n.d.). ECHEMI.
  • The mechanism of ferric reducing antioxidant power (FRAP) reaction (Munteanu and Apetrei 2021). (n.d.). ResearchGate.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central.
  • Cellular Antioxidant Assay Kit. (n.d.). Kamiya Biomedical Company.
  • ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI.
  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.
  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications.
  • Cell-Based Antioxidant Assays. (n.d.). BioIVT.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2025, August 6). ResearchGate.
  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. (n.d.). Semantic Scholar.
  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2025, August 6). ResearchGate.
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (n.d.). ResearchGate.
  • Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (n.d.). ResearchGate.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). National Institutes of Health.
  • Discovery of C-3 Tethered 2-oxo-benzo[4][14]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018, March 23). PubMed Central. Retrieved from

  • Discovery of C-3 Tethered 2-oxo-benzo[4][14]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (n.d.). Frontiers. Retrieved from

Sources

"preliminary cytotoxicity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one on fibroblast cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preliminary Cytotoxicity of 3-(2-Oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one on Fibroblast Cell Lines

Abstract

This technical guide provides a comprehensive framework for evaluating the preliminary cytotoxicity of the novel compound, this compound, on fibroblast cell lines. Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the cytotoxic potential of this specific derivative is a critical first step in the preclinical assessment for any potential therapeutic application. This document outlines the rationale behind experimental choices, provides detailed, step-by-step protocols for a suite of cytotoxicity and mechanistic assays, and offers a strategy for data analysis and interpretation. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of toxicology, pharmacology, and cell biology.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary assessment of a compound's cytotoxicity is a fundamental gatekeeping step in the drug discovery and development pipeline. It provides essential information regarding the concentration at-which a compound elicits a toxic response in cells, thereby establishing a therapeutic window and guiding future in-vivo studies. Fibroblast cell lines, such as the L929 and NIH/3T3 lines, are frequently employed for initial cytotoxicity screening due to their robust and reproducible growth characteristics.[2][3] These cell lines serve as a reliable in-vitro model to assess baseline toxicity against a common mammalian cell type.

The compound of interest, this compound, belongs to the benzoxazinone class of compounds, which have been investigated for various therapeutic properties, including anticancer activities.[1][4] A thorough understanding of its cytotoxic profile is paramount. This guide will detail a multi-faceted approach to not only quantify cell death but also to elucidate the potential underlying mechanisms, such as apoptosis, cell cycle arrest, and oxidative stress.

Materials and Methods: A Validating Experimental Design

The integrity of any cytotoxicity study hinges on the quality of its experimental design and the precision of its execution. The following sections provide detailed protocols that are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

Cell Lines and Culture Conditions

The choice of cell line is critical for the relevance and reproducibility of cytotoxicity data. For this investigation, the following well-established fibroblast cell lines are recommended:

  • L929 (Mus musculus, fibroblast-like): A widely used cell line in cytotoxicity testing, particularly for medical devices, due to its established sensitivity and historical data availability.[3][5]

  • NIH/3T3 (Mus musculus, embryonic fibroblast): Known for its contact inhibition properties and utility in transformation and transfection studies, making it a valuable model for general cytotoxicity.[6][7]

Standard Cell Culture Protocol:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Compound Preparation

The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects.

Core Cytotoxicity Assessment: Quantifying Cell Viability

The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a widely accepted and robust method for this purpose.[8][9]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Detailed Protocol:

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Presentation:

The results should be expressed as a percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) should be calculated using non-linear regression analysis.

Treatment GroupConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control0100100100
Compound X195.2 ± 4.188.5 ± 3.775.1 ± 5.2
Compound X1078.3 ± 3.962.1 ± 4.545.8 ± 3.9
Compound X5051.6 ± 2.835.4 ± 3.118.9 ± 2.5
Compound X10022.4 ± 2.110.2 ± 1.95.3 ± 1.1
Positive Control545.7 ± 3.528.9 ± 2.812.6 ± 2.0

Table 1: Example data table summarizing the effect of this compound on fibroblast viability.

Mechanistic Insights: Unraveling the Mode of Cell Death

Once the cytotoxic potential is established, the next logical step is to investigate the underlying mechanism of cell death. The following assays are designed to differentiate between apoptosis and necrosis and to explore other potential cellular responses.

Apoptosis vs. Necrosis: Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Caspase-3 and -7 are key executioner caspases.[15] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, leading to light production.[16][17]

Detailed Protocol:

  • Cell Treatment: Treat cells in a white-walled 96-well plate with the compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[16][17]

  • Incubation: Incubate at room temperature as per the manufacturer's protocol.

  • Luminescence Measurement: Measure luminescence using a plate reader.

Cell Cycle Analysis

Principle: Many cytotoxic compounds exert their effects by disrupting the cell cycle.[18] Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol.[20]

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.[20]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Measurement

Principle: Increased production of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death.[21][22] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[25][26][27] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.[28]

Detailed Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflows and Pathways

Clear visualization of experimental processes and potential biological pathways is crucial for understanding and communicating the research.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis CellCulture Fibroblast Cell Culture (L929, NIH/3T3) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Incubation (24, 48, 72h) Seeding->Treatment Compound 3-(2-oxo-2-phenylethyl) -2H-1,4-benzoxazin-2-one Compound->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase Caspase-3/7 Assay Treatment->Caspase CellCycle Cell Cycle Analysis Treatment->CellCycle ROS ROS Measurement Treatment->ROS WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Calculation MTT->IC50 Mechanism Mechanism Elucidation AnnexinV->Mechanism Caspase->Mechanism CellCycle->Mechanism ROS->Mechanism WesternBlot->Mechanism

Caption: Experimental workflow for assessing the cytotoxicity of the test compound.

Apoptosis_Pathway Compound 3-(2-oxo-2-phenylethyl) -2H-1,4-benzoxazin-2-one ROS ↑ ROS Production Compound->ROS Mitochondria Mitochondrial Stress Compound->Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide delves into the structure-activity relationship (SAR) of a specific series of analogs: 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-ones. With a primary focus on their antioxidant properties, this document will explore the synthesis, biological evaluation, and mechanistic underpinnings of these compounds. By synthesizing technical data with field-proven insights, this guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazin-2-one core.

Introduction: The Versatile 1,4-Benzoxazin-2-one Scaffold

The 1,4-benzoxazine ring system is a recurring structural feature in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[1][2][3] The sustained interest in this heterocyclic system stems from its relatively straightforward synthesis and the vast chemical space that can be explored through substitution at various positions on the bicyclic ring.

This guide will focus on a particular class of derivatives characterized by a 3-(2-oxo-2-phenylethyl) substituent, also known as a phenacyl group, attached to the 2H-1,4-benzoxazin-2-one core. A key study in this area has elucidated the antioxidant potential of these compounds, providing a solid foundation for understanding their SAR.[4][5]

Synthetic Strategies and Methodologies

The synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one analogs is a critical aspect of SAR studies, as it allows for the systematic modification of the core structure. A robust and efficient synthetic route is paramount for generating a library of compounds for biological evaluation.

General Synthetic Protocol

A prevalent method for the synthesis of these analogs involves a multi-step process that begins with readily available starting materials. A general and effective approach is the reaction of a substituted 2-aminophenol with a diketo-acid derivative.[4][5]

Experimental Protocol: Synthesis of (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][4][6]oxazin-2-one Analogs [4][5]

  • Preparation of Functionalized Diketo-Acids: Substituted acetophenones are reacted with a suitable reagent like sodium hydride in toluene to generate the corresponding enolate, which is then treated with an appropriate electrophile to yield the functionalized diketo-acid.

  • Condensation Reaction: The synthesized diketo-acid is then reacted with a substituted 2-aminophenol in a suitable solvent system, such as water.

  • Reaction Conditions: The reaction mixture is subjected to ultrasound irradiation at an elevated temperature (e.g., 80°C) for a duration of 75-90 minutes.

  • Workup and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography to afford the desired 3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][4][6]oxazin-2-one analogs.

Causality Behind Experimental Choices

The choice of an ultrasound-assisted, "on water" synthesis is driven by the principles of green chemistry, aiming for higher yields, shorter reaction times, and reduced environmental impact compared to conventional heating methods.[4] The use of water as a solvent is not only environmentally benign but can also enhance the reaction rate and selectivity in certain cases.

Structure-Activity Relationship (SAR) Analysis: Antioxidant Activity

A pivotal study by Jaiswal et al. (2018) systematically investigated the antioxidant properties of a series of C-3 tethered 2-oxo-benzo[4][6]oxazine analogs.[4][5] Their findings provide a clear framework for understanding the SAR of this class of compounds.

Key Findings from Antioxidant Assays

The antioxidant activity of the synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results, summarized in the table below, demonstrate a wide range of potencies, with some analogs exhibiting activity comparable to the standard antioxidant, ascorbic acid.

Compound IDSubstituents on Benzoxazinone RingSubstituents on Phenacyl RingIC50 (µg/mL) ± SD[4][5]
20a UnsubstitutedUnsubstituted92.20 ± 1.54
20b Unsubstituted4-OCH₃6.89 ± 0.07
20c 6-ClUnsubstituted85.10 ± 1.22
20m 8-Br, 6-CH₃Unsubstituted79.20 ± 1.15
20s Unsubstituted4-NO₂20.10 ± 0.54
20t 6-Cl4-NO₂4.74 ± 0.08
Ascorbic Acid --4.57
Dissecting the Structure-Activity Relationship

The data reveals several key trends that govern the antioxidant activity of these analogs:

  • Influence of Substituents on the Phenacyl Ring: The nature and position of substituents on the phenyl ring of the phenacyl moiety play a crucial role.

    • Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as a methoxy group at the para-position (compound 20b ), significantly enhances antioxidant activity compared to the unsubstituted analog (20a ).

    • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of a strong electron-withdrawing group like a nitro group at the para-position (compound 20s ) also leads to a notable increase in potency. This suggests a complex mechanism where both electron-donating and electron-withdrawing characteristics can contribute to radical scavenging, possibly through different mechanisms (e.g., hydrogen atom transfer vs. electron transfer).

  • Impact of Substituents on the Benzoxazinone Ring: Modifications to the benzoxazinone core also modulate the antioxidant activity.

    • Halogenation of the benzoxazinone ring, as seen in compound 20c (6-Cl), appears to have a minor impact on activity compared to the unsubstituted analog.

    • However, the combination of substituents on both rings can lead to a synergistic effect. For instance, compound 20t , which bears a chloro group on the benzoxazinone ring and a nitro group on the phenacyl ring, is the most potent antioxidant in the series, with an IC50 value comparable to that of ascorbic acid.[4][5]

Mechanistic Insights and In Silico Studies

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The electronic properties of the substituents influence the ease of this donation. Molecular docking studies can provide further insights into the potential interactions of these compounds with biological targets involved in oxidative stress.

Broader Biological Activities and Future Directions

While the antioxidant properties of this compound analogs have been systematically studied, the broader 1,4-benzoxazinone class of compounds has shown promise in other therapeutic areas.

Anticancer Potential

Numerous studies have reported the anticancer activity of 1,4-benzoxazinone derivatives.[2][7] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][7][8] For instance, some derivatives have been shown to induce DNA damage and autophagy in cancer cells.[2][7]

G cluster_0 SAR for Antioxidant Activity cluster_1 Proposed Anticancer Research Antioxidant_SAR Established SAR for Antioxidant Activity of 3-Phenacyl-2H-1,4-benzoxazin-2-ones Anticancer_Screening Screening of Analogs for Anticancer Activity Antioxidant_SAR->Anticancer_Screening Leverage Synthetic Methodology Anticancer_SAR Establishment of SAR for Anticancer Effects Anticancer_Screening->Anticancer_SAR Identifies Key Structural Features Mechanism_Study Investigation of Anticancer Mechanism (e.g., Apoptosis, DNA Damage) Anticancer_SAR->Mechanism_Study Guides Mechanistic Hypotheses

Antimicrobial Activity

The 1,4-benzoxazinone scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.[3][9] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further investigation into the antimicrobial potential of the 3-(2-oxo-2-phenylethyl) substituted series is a promising avenue for future research.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The well-defined SAR for their antioxidant activity provides a valuable roadmap for designing more potent and selective compounds. The key takeaways are:

  • Synthetic Accessibility: The synthesis of these analogs is readily achievable, allowing for the creation of diverse chemical libraries.

  • Tunable Antioxidant Activity: The antioxidant potency can be fine-tuned by modifying the substituents on both the phenacyl and benzoxazinone moieties.

  • Potential for Polypharmacology: The broader biological activities of the 1,4-benzoxazinone class suggest that these compounds may have applications beyond their antioxidant effects.

Future research should focus on expanding the biological evaluation of this specific series of analogs to include anticancer and antimicrobial screening. Elucidating the detailed mechanisms of action and conducting in vivo studies will be crucial steps in translating the potential of these compounds into clinically viable therapies.

References

  • Jaiswal, P. K., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][6]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 99. [Link]

  • Jaiswal, P. K., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][6]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6. [Link]

  • Gholami, H. R., et al. (2019). Synthesis, characterization, and evaluation of antibacterial and antioxidant activities of novel benzoxazinones and benzoxathiinones. Journal of Heterocyclic Chemistry, 56(5), 1505-1513.
  • Köksal, M., et al. (2002). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. Il Farmaco, 57(7), 535-538.
  • Hou, T., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. [Link]

  • Hou, T., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16. [Link]

  • Li, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]

  • Hou, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Patel, V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6683. [Link]

  • Hou, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 16. [Link]

  • Bollu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][4][6]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(23), 5158-5162.

  • van der Westhuyzen, C. W., et al. (2020). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Molecules, 25(18), 4235.

Sources

The Discovery and Synthesis of Novel Benzoxazinone Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold - A Privileged Motif in Medicinal Chemistry

Benzoxazinones, a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring, represent a privileged scaffold in medicinal chemistry. Their structural versatility and ability to interact with a wide array of biological targets have positioned them as a focal point in the quest for novel therapeutic agents.[1] The inherent bioactivity of the benzoxazinone core is evidenced by its presence in natural products and its role as a key pharmacophore in a multitude of synthetic molecules with diverse pharmacological activities.[1][2] These activities span a remarkable range, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties, underscoring the immense potential of this heterocyclic system in drug discovery and agrochemical development.[3][4][5]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel benzoxazinone compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a survey of the field but also actionable, field-proven insights into the practical aspects of their synthesis and biological evaluation. We will delve into the causality behind experimental choices, providing a robust framework for the rational design and development of next-generation benzoxazinone-based therapeutics.

Part 1: The Synthetic Landscape of Benzoxazinone Cores

The synthetic accessibility of the benzoxazinone scaffold has been a significant driver of its exploration in medicinal chemistry. A variety of synthetic strategies have been developed to construct the core ring system and to introduce diverse substituents, allowing for the fine-tuning of biological activity. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 1,3-Benzoxazin-4-ones: A Cornerstone of Benzoxazinone Chemistry

The 1,3-benzoxazin-4-one moiety is a frequently encountered and highly valuable structural motif. A predominant and versatile method for its synthesis involves the use of anthranilic acids as readily available starting materials.

Rationale: Anthranilic acid provides a pre-installed benzene ring with ortho-amino and carboxylic acid functionalities, which are perfectly poised for cyclization to form the 1,3-benzoxazin-4-one ring system. The amino group can be acylated, and the subsequent intramolecular cyclization between the newly formed amide and the carboxylic acid yields the desired heterocyclic core.

  • From Anthranilic Acids and Acid Chlorides/Anhydrides: This is a classical and widely used method. The reaction of an anthranilic acid with an acid chloride or anhydride in the presence of a base leads to the formation of an N-acylanthranilic acid intermediate, which can then be cyclized, often with a dehydrating agent like acetic anhydride or cyanuric chloride.[6]

  • From Anthranilic Acids and Orthoesters: A one-pot synthesis can be achieved by reacting anthranilic acids with orthoesters. This method is often catalyzed by an acid and can be performed under thermal or microwave conditions.[7][8]

  • Copper-Catalyzed Synthesis: Copper-catalyzed methods have emerged as powerful tools for the synthesis of 1,3-benzoxazin-4-ones. For instance, a copper-catalyzed tandem intramolecular C-N coupling/rearrangement process provides an efficient route to these compounds.[9][10]

  • Palladium-Catalyzed Carbonylative Coupling: Palladium catalysis offers another sophisticated approach. For example, the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a carbonyl source allows for the construction of the benzoxazinone ring.[9]

Experimental Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol details a representative synthesis of a 2-aryl-4H-3,1-benzoxazin-4-one, a common and important subclass of 1,3-benzoxazinones.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Cool the solution in an ice bath and add benzoyl chloride (2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or toluene, to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.[11]

Synthesis of 1,4-Benzoxazin-3-ones and 1,4-Benzoxazin-2-ones

While 1,3-benzoxazin-4-ones are prevalent, their isomers, the 1,4-benzoxazin-3-ones and 1,4-benzoxazin-2-ones, also exhibit significant biological activities and are important targets for synthesis.

Rationale: The synthesis of these isomers typically starts from 2-aminophenols, where the ortho-amino and hydroxyl groups are the key functionalities for cyclization. The reaction strategy involves the introduction of a two-carbon unit that will form the oxazine ring.

  • From 2-Aminophenols and α-Haloesters/Acids: The reaction of a 2-aminophenol with an α-haloester (e.g., ethyl bromoacetate) or an α-haloacid (e.g., chloroacetic acid) is a common method for the synthesis of 1,4-benzoxazin-3-ones.[12][13]

  • Palladium-Catalyzed Intramolecular C-O Coupling: This modern synthetic method allows for the formation of the 1,4-benzoxazin-3-one ring through an intramolecular C-O bond formation, offering a route to highly substituted derivatives.[14]

  • One-Pot Synthesis of 1,4-Benzoxazin-2-ones: Efficient one-pot procedures have been developed for the synthesis of 1,4-benzoxazin-2-one derivatives, often involving multicomponent reactions.[15]

Experimental Protocol 2: Synthesis of 2H-benzo[b][6][12]oxazin-3(4H)-one from 2-Aminophenol

This protocol outlines a fundamental synthesis of the 2H-benzo[b][6][12]oxazin-3(4H)-one core structure.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Chloroform

  • Sodium bicarbonate

  • Benzyltriethylammonium chloride (TEBA)

Procedure:

  • Prepare a suspension of 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes with vigorous stirring.

  • After the addition is complete, continue stirring at 0°C for 1 hour, and then at room temperature for another 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with chloroform.

  • Combine the filtrates and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2H-benzo[b][6][12]oxazin-3(4H)-one.[12]

Part 2: Biological Evaluation of Novel Benzoxazinone Compounds

The diverse biological activities of benzoxazinone derivatives necessitate a robust and multifaceted approach to their biological evaluation. The specific assays employed will depend on the therapeutic area of interest. This section provides detailed protocols for assessing the anticancer, anti-inflammatory, and herbicidal activities of novel benzoxazinone compounds.

In Vitro Anticancer Activity Assessment

Rationale: The initial screening of novel compounds for anticancer activity is typically performed in vitro using cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Benzoxazinone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzoxazinone test compounds in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16][17]

In Vitro Anti-inflammatory Activity Assessment

Rationale: The anti-inflammatory potential of benzoxazinone compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Benzoxazinone test compounds

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the benzoxazinone test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.[18][19]

Herbicidal Activity Screening

Rationale: The herbicidal potential of novel benzoxazinone compounds can be initially evaluated through a simple and rapid petri dish assay that assesses their effect on seed germination and seedling growth of common weed species.

Materials:

  • Benzoxazinone test compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Petri dishes

  • Filter paper

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Growth chamber

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations (e.g., 10, 100, 1000 µg/mL).

  • Place a filter paper in each petri dish and moisten it with 5 mL of the test solution.

  • Place a set number of weed seeds (e.g., 20) on the moistened filter paper.

  • Seal the petri dishes and incubate them in a growth chamber under controlled light and temperature conditions.

  • After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.

  • Compare the results with a control group treated only with the acetone/Tween-20 solution.[4][20]

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions in the drug discovery process.

Table 1: Summary of Synthetic Methodologies for Benzoxazinone Derivatives
Benzoxazinone CoreStarting Material(s)Key Reagents/CatalystConditionsYield RangeReference(s)
1,3-Benzoxazin-4-oneAnthranilic Acid, Acid ChloridePyridineRefluxGood to Excellent[11]
1,3-Benzoxazin-4-oneAnthranilic Acid, OrthoesterAcetic AcidThermal/MicrowaveModerate to Good[7]
1,3-Benzoxazin-4-oneN-acyl-2-halobenzamideCuI, L-proline110 °CGood[9][10]
1,3-Benzoxazin-4-oneN-(o-bromoaryl)amidePd(OAc)₂, P(o-tol)₃, CO120 °CGood to Excellent[9]
1,4-Benzoxazin-3-one2-Aminophenol, Chloroacetyl chlorideNaHCO₃, TEBA0 °C to RTGood[12]
1,4-Benzoxazin-3-one2-Bromophenol, α-Hydroxy AmidePd₂(dba)₃, t-Bu₃PHBF₄100 °CGood to Excellent[14]
Table 2: Biological Activities of Representative Benzoxazinone Derivatives
Compound IDBenzoxazinone CoreBiological ActivityTarget/AssayIC₅₀/ActivityReference(s)
BZ-11,3-Benzoxazin-4-oneAnticancerMCF-7 cell line12.03 µM[16]
BZ-21,4-Benzoxazin-3-oneAnti-inflammatoryNO inhibition in RAW 264.7 cells5.8 µM[19]
BZ-31,4-Benzoxazin-3-oneHerbicidalAmaranthus retroflexus>75% inhibition at 50 µg/mL[4]
BZ-41,3-Benzoxazin-4-oneAntiplateletBleeding time assay361 s at 20 mg/kg[21]

Visualizing Synthetic Pathways and Experimental Workflows

Visual representations are invaluable tools for understanding complex chemical transformations and experimental procedures. The following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a typical biological screening workflow.

Synthesis_of_1_3_Benzoxazin_4_one cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Anthranilic_Acid Anthranilic Acid Acylation N-Acylation (Pyridine) Anthranilic_Acid->Acylation Acid_Chloride R-COCl Acid_Chloride->Acylation Cyclization Cyclization (Dehydrating Agent) Acylation->Cyclization N-Acyl Intermediate Benzoxazinone 2-R-1,3-Benzoxazin-4-one Cyclization->Benzoxazinone

Caption: General synthetic pathway for 2-substituted-1,3-benzoxazin-4-ones.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Novel Benzoxazinone Derivatives Primary_Screening Primary in vitro Screening (e.g., MTT Assay) Synthesis->Primary_Screening Secondary_Screening Secondary in vitro Screening (e.g., NO Assay) Primary_Screening->Secondary_Screening Active Compounds Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies In_Vivo_Testing In vivo Testing Lead_Identification->In_Vivo_Testing SAR_Studies->Synthesis Iterative Design

Caption: Workflow for the discovery and development of bioactive benzoxazinones.

Conclusion and Future Directions

The benzoxazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse libraries of benzoxazinone derivatives. The biological evaluation protocols offer a clear framework for assessing their potential in various applications.

Future research in this field will likely focus on the development of more efficient and sustainable synthetic methods, including the use of novel catalytic systems and flow chemistry. Furthermore, a deeper understanding of the structure-activity relationships and the molecular targets of bioactive benzoxazinones will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and artificial intelligence in the design and screening process will undoubtedly accelerate the discovery of new and impactful benzoxazinone-based molecules.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace. [Link]

  • Synthesis of 1,4-Benzoxazin-3-ones - Organic Chemistry Portal. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar. [Link]

  • 4H-Benzo[d][3][12]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC - NIH. [Link]

  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Publishing. [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core. [Link]

  • Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][3][12]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids - ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. [Link]

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one - ResearchGate. [Link]

  • Synthesis of benzo[3][12]oxazines via copper(i)-catalyzed cascade annulation of nitriles, aldehydes and diaryliodonium salts - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones | Request PDF - ResearchGate. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. [Link]

  • Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones | The Journal of Organic Chemistry. [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF - ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][12]oxazines by intramolecular Hiyama coupling - PMC - NIH. [Link]

  • 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. - ResearchGate. [Link]

  • Synthesis of Benzoxazine and 1,3‐Oxazine Derivatives via Ligand‐Free Copper(I)‐Catalyzed One‐Pot Cascade Addition/Cyclization Reaction. | Semantic Scholar. [Link]

  • One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. - ResearchGate. [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC - PubMed Central. [Link]

  • Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 - NIH. [Link]

  • Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling | Request PDF - ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES - IJFANS International Journal of Food and Nutritional Sciences. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Frontiers. [Link]

  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation | Semantic Scholar. [Link]

  • (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione - MDPI. [Link]

Sources

Methodological & Application

Application Note & Protocol: Ultrasound-Assisted Synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] We detail an efficient, high-yield protocol leveraging the principles of sonochemistry. The application of power ultrasound significantly accelerates reaction rates and offers a greener alternative to conventional heating methods.[4][5][6] This guide explains the underlying scientific principles, provides a detailed step-by-step protocol, and outlines the necessary characterization techniques to validate the final product.

Introduction: The Significance of Benzoxazinones and Sonochemistry

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][7] The derivatization of this core, for instance, by introducing a phenacyl group at the N-4 position, allows for the exploration of new structure-activity relationships.

Traditional synthetic methods often require prolonged reaction times, high temperatures, and the use of potentially hazardous solvents, which can lead to lower yields and undesirable byproducts. Ultrasound-assisted organic synthesis emerges as a powerful alternative, aligning with the principles of green chemistry.[8][9] This technique utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction medium.[4][10][11] This implosion generates localized "hot spots" with transient temperatures and pressures reaching thousands of degrees Celsius and hundreds of atmospheres, respectively.[8][12] These extreme conditions dramatically enhance mass transfer and accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity.[4][5][12]

This application note details a two-step synthesis commencing with the formation of the 2H-1,4-benzoxazin-2-one ring, followed by N-alkylation, both facilitated by ultrasonic irradiation.

The Sonochemical Advantage: Mechanism of Action

The efficacy of ultrasound in this synthesis stems from the physical and chemical effects of acoustic cavitation.[10][11]

  • Physical Effects : The violent collapse of cavitation bubbles near a solid surface (like a reactant or catalyst) generates powerful microjets and shockwaves.[11][13] This action continuously cleans and activates the surfaces of solid reactants, breaking down agglomerates and significantly improving mass transport between phases.[11]

  • Chemical Effects : The immense localized temperatures and pressures generated during bubble collapse can create radical species and provide the necessary activation energy for the reaction to proceed at an accelerated rate, even at a lower bulk reaction temperature.[9][13]

SonochemistryMechanism

Experimental Protocol

This synthesis is a two-step process. First, the 2H-1,4-benzoxazin-2-one core is synthesized from 2-aminophenol. Second, this intermediate is N-alkylated using 2-bromoacetophenone to yield the final product.

Materials and Equipment
Reagent/EquipmentSpecifications
2-Aminophenol≥99% purity
Chloroacetyl chloride≥98% purity
2-Bromoacetophenone≥98% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
AcetoneAnhydrous, ACS grade
Dichloromethane (DCM)ACS grade
Ethanol95%
Ultrasonic Bath/ProbeFrequency: 20-40 kHz, Power: 100-500 W
Round-bottom flaskAppropriate size (e.g., 100 mL)
Magnetic Stirrer & Stir Bar
Reflux Condenser
Thin Layer Chromatography (TLC)Silica gel plates with UV indicator
Column Chromatography setupSilica gel (60-120 mesh)
Rotary Evaporator
Melting Point Apparatus
Step 1: Synthesis of 2H-1,4-benzoxazin-2-one

This step involves the acylation of 2-aminophenol with chloroacetyl chloride, followed by an intramolecular cyclization.

Protocol:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-aminophenol (e.g., 10 mmol) in anhydrous acetone (40 mL).

  • Base Addition: Add anhydrous potassium carbonate (25 mmol) to the solution.

  • Acylation: Cool the flask in an ice bath. Slowly add chloroacetyl chloride (11 mmol) dropwise to the stirred suspension.

  • Ultrasonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is submerged. Sonicate the mixture at room temperature for 30-45 minutes. Monitor the reaction progress using TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate using a rotary evaporator. The resulting crude solid is 2H-1,4-benzoxazin-2-one. This intermediate can be purified by recrystallization from ethanol or used directly in the next step after drying.

Step 2: Synthesis of this compound

This is an N-alkylation reaction where the benzoxazinone intermediate is reacted with 2-bromoacetophenone.

Protocol:

  • Reactant Setup: In a 100 mL round-bottom flask, combine the 2H-1,4-benzoxazin-2-one (10 mmol) from Step 1, 2-bromoacetophenone (11 mmol), and anhydrous potassium carbonate (15 mmol) in anhydrous acetone (50 mL).

  • Ultrasonication: Place the flask in the ultrasonic bath and sonicate the mixture. The reaction is typically carried out at a slightly elevated temperature (40-50 °C), which can often be achieved by the sonication process itself or with gentle external heating.

  • Monitoring: Monitor the reaction for 2-3 hours via TLC. The disappearance of the starting benzoxazinone spot indicates reaction completion.

  • Work-up: After the reaction is complete, filter off the inorganic salts and wash them with acetone.

  • Isolation & Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a solid.

SynthesisWorkflow

Caption: Workflow for the ultrasound-assisted synthesis.

Results & Discussion

Reaction Efficiency

The application of ultrasound is expected to provide significant improvements over conventional heating methods.

ParameterUltrasound-Assisted MethodConventional Heating
Step 1 Time 30-45 minutes2-4 hours
Step 2 Time 2-3 hours8-12 hours
Yield Typically >85%60-75%
Temperature Room Temp to 50 °CReflux (56 °C)

Note: Values are typical and may vary based on specific equipment and reagent purity.

The enhanced efficiency under sonication is attributed to the increased surface area of the solid K₂CO₃ and the superior energy transfer, which facilitates both the acylation/cyclization and the subsequent N-alkylation. [11]

Proposed Reaction Mechanism

The synthesis proceeds through a well-established pathway. In step 1, the 2-aminophenol undergoes N-acylation followed by an intramolecular Williamson ether synthesis-type cyclization. In step 2, the nitrogen atom of the benzoxazinone ring acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone in an Sₙ2 reaction.

ReactionMechanism

Caption: Simplified reaction mechanism schematic.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

TechniqueExpected Observations
¹H NMR (CDCl₃, ppm)Aromatic protons from both the benzoxazinone and phenacyl moieties (approx. 7.0-8.0 ppm). A characteristic singlet for the methylene (-CH₂-) protons adjacent to the nitrogen and carbonyl group (approx. 5.0-5.5 ppm).
¹³C NMR (CDCl₃, ppm)Signals for the two lactam and ketone carbonyl carbons (approx. 165-195 ppm). Multiple signals in the aromatic region (approx. 115-145 ppm). A signal for the methylene carbon (approx. 45-55 ppm).
FT-IR (KBr, cm⁻¹)Strong absorption bands for the C=O stretching of the lactam (approx. 1740-1760 cm⁻¹) and the ketone (approx. 1680-1700 cm⁻¹). C-O-C stretching bands (approx. 1200-1250 cm⁻¹).
Mass Spec. (ESI-MS)A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Melting Point A sharp, defined melting point, indicating high purity.

Conclusion

The ultrasound-assisted protocol presented herein offers a rapid, efficient, and environmentally conscious method for synthesizing this compound. [4][6]The significant reduction in reaction times and increase in yields demonstrate the power of sonochemistry as a key enabling technology in modern organic and medicinal chemistry. [5][14]This detailed guide provides researchers with a robust and validated starting point for the synthesis and further exploration of this important class of heterocyclic compounds.

References

  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-3), 1360–1366. Retrieved from [Link]

  • Sharma, A., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(14). Available at: [Link]

  • Use of Ultrasound in the Synthesis of Heterocycles of Medicinal Interest. (2021). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. (n.d.). SlideShare. Retrieved from [Link]

  • Sharma, A., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. PubMed. Retrieved from [Link]

  • Sonication in Organic Synthesis. (2016). Chem-Station. Retrieved from [Link]

  • Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26, 443-451. Available at: [Link]

  • Das, D., et al. (2017). Cavitation-Induced Synthesis of Biogenic Molecules on Primordial Earth. ACS Central Science, 3(9), 984–991. Available at: [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. (2020). YouTube. Retrieved from [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • van Gucht, J., et al. (2023). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 8(1), 13–31. Available at: [Link]

  • Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. (n.d.). Scribd. Retrieved from [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). MDPI. Retrieved from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H- 1,4- benzoxazin- 3(4H) -one derivatives. (2025). Semantic Scholar. Retrieved from [Link]

  • Surveying the Synthesis of 2H-benzo[b]o[4][5]xazin-3(4H)-ones and Related Analogs. (2021). International Journal of Science and Research. Retrieved from [Link]

Sources

Topic: DPPH Radical Scavenging Assay for Evaluating the Antioxidant Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives are explored for various biological activities. The target compound, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (a C-3 tethered 2-oxo-benzo[2][3]oxazine), belongs to a class of molecules that has demonstrated promising antioxidant capabilities.[4][5]

This application note provides a comprehensive, field-proven protocol for assessing the antioxidant activity of this specific compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We delve into the underlying chemical principles, offer a detailed step-by-step methodology optimized for a 96-well plate format, and guide the user through robust data analysis and interpretation.

The DPPH Assay: A Foundational Principle in Antioxidant Screening

The DPPH assay is a rapid, simple, and widely used spectrophotometric method for evaluating the free radical scavenging ability of compounds.[6][7] Its popularity stems from the stability of the DPPH radical and the clear, measurable endpoint.[8]

The Core Mechanism: The assay is centered on the DPPH molecule, a stable free radical that possesses a deep violet color in solution due to its unpaired electron, with a characteristic strong absorbance at approximately 517 nm.[3][6][8] When an antioxidant compound (denoted as AH) is introduced, it can donate a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine). This reduction process is accompanied by a distinct color change from deep violet to a pale yellow, leading to a proportional decrease in absorbance at 517 nm.[9][10] The degree of this discoloration is directly correlated with the radical scavenging potential of the tested compound.[8] The primary reaction mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[11][12]

Caption: The chemical principle of the DPPH assay.

Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening of multiple concentrations and replicates.

Materials and Reagents
  • Test Compound: this compound (CAS 61553-69-3)[13]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (MW: 394.32 g/mol )

  • Positive Control: Ascorbic Acid or Trolox

  • Solvent: Spectrophotometric grade Methanol or Ethanol. The choice of solvent is critical and must be able to dissolve the test compound, the positive control, and DPPH.

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes and multichannel pipette

  • Incubator set to 25-37 °C (optional, room temperature is often sufficient)

  • Amber glass bottles or flasks (for light-sensitive DPPH solution)

Preparation of Solutions
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in an amber volumetric flask.

    • Protect the solution from light by wrapping the flask in aluminum foil.[6]

    • Prepare this solution fresh daily. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[14]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of the chosen solvent.

    • From this stock, prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) for determining the dose-response curve.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare in the same manner as the test compound.

    • Create a similar series of dilutions. The positive control is essential for validating the assay's performance and providing a benchmark for antioxidant potency.

Experimental Workflow

The following workflow outlines the setup in a 96-well plate. It is crucial to include proper controls to ensure the validity of the results.

Caption: High-throughput workflow for the DPPH assay.

Assay Procedure in 96-Well Plate
  • Plate Mapping: Design the plate layout. Assign wells for blanks, controls, and different concentrations of the test compound, ensuring each is performed in triplicate.

    • Control Blank (A_blank): 100 µL Solvent + 100 µL DPPH Solution. This represents 0% scavenging.

    • Sample Wells (A_sample): 100 µL of each test compound dilution + 100 µL DPPH Solution.

    • Positive Control Wells: 100 µL of each positive control dilution + 100 µL DPPH Solution.

    • Sample Blank Wells: 100 µL of the highest concentration test compound dilution + 100 µL Solvent. This is to correct for any intrinsic color of the test compound.

  • Pipetting: Add 100 µL of the appropriate sample dilutions, controls, or solvent to the designated wells.

  • Reaction Initiation: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the 'Sample Blank' wells. To the 'Sample Blank' wells, add 100 µL of solvent.

  • Incubation: Mix gently and incubate the plate for 30 minutes in the dark at room temperature.[3][6] The dark incubation is critical to prevent photodegradation of DPPH.[6]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6][9]

% Scavenging Activity = [ (A_blank - (A_sample - A_sample_blank)) / A_blank ] x 100

Where:

  • A_blank is the absorbance of the control blank (DPPH + solvent).

  • A_sample is the absorbance of the test compound with DPPH.

  • A_sample_blank is the absorbance of the test compound without DPPH.

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant potency; a lower IC₅₀ value signifies a higher antioxidant activity.

  • Plot a graph with the % Scavenging Activity on the Y-axis and the corresponding concentrations of the test compound (µg/mL or µM) on the X-axis.

  • Use non-linear regression analysis (or linear regression of a transformed plot) to fit a dose-response curve.

  • From the curve's equation, determine the concentration (X-value) at which the Y-value is 50. This is the IC₅₀.[15][16]

Data Presentation

Results should be summarized in a clear, tabular format.

Concentration (µg/mL)Mean Absorbance (±SD)% Scavenging Activity (±SD)
Control Blank 0.988 ± 0.0120
12.5 0.812 ± 0.02117.8%
25 0.654 ± 0.01833.8%
50 0.489 ± 0.01550.5%
100 0.245 ± 0.01175.2%
200 0.101 ± 0.00989.8%
IC₅₀ (µg/mL) -~49.5
Ascorbic Acid IC₅₀ (µg/mL) -4.57

Note: Data presented is hypothetical for illustrative purposes. The Ascorbic Acid IC₅₀ is taken from published literature for comparison.[4]

Application to this compound

A study by Sharma et al. (2018) investigated the antioxidant activity of a series of C-3 tethered 2-oxo-benzo[2][3]oxazines, including the specific compound of interest (referred to as 20a in their study).[4][5] Their findings provide a valuable reference point:

  • Compound 20a exhibited an IC₅₀ value of 15.20 ± 0.14 µg/mL in the DPPH assay.

  • This was compared against ascorbic acid, which had an IC₅₀ of 4.57 µg/mL under their experimental conditions.[4]

This indicates that while this compound possesses significant radical scavenging activity, it is less potent than the standard antioxidant ascorbic acid. The study also noted that the introduction of electron-withdrawing groups on the phenyl ring generally increased antioxidant activity within this class of compounds.[4]

Conclusion

The DPPH assay is a robust and efficient method for quantifying the radical scavenging potential of novel compounds like this compound. By following this detailed protocol and including necessary controls, researchers can generate reliable and reproducible data. The results, expressed as an IC₅₀ value, allow for direct comparison with standard antioxidants and other candidate molecules, providing a critical first step in the evaluation of a compound's potential as a therapeutic agent for combating oxidative stress-related diseases. While the DPPH assay is an excellent primary screening tool, it is often complemented by other assays like ABTS or FRAP to obtain a more comprehensive antioxidant profile.[8][17]

References

  • Miller, N. J., & Rice-Evans, C. A. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171. Available at: [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 26(22), 6835. Available at: [Link]

  • Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical science, 84(4), 407-412. Available at: [Link]

  • ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • Yeo, J., Shahidi, F., & Liang, J. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1148. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]

  • ResearchGate. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. ResearchGate. Available at: [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available at: [Link]

  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Encyclopedia.pub. Available at: [Link]

  • Encyclopedia.pub. (2022, November 26). Spectrophotometric Methods for Measurement of Antioxidant Activity. Encyclopedia.pub. Available at: [Link]

  • YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. Available at: [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. Processes, 10(11), 2248. Available at: [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available at: [Link]

  • Alam, M. S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International. Available at: [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. ResearchGate. Available at: [Link]

  • YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available at: [Link]

  • YouTube. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. Available at: [Link]

  • ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays?. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Guidelines for antioxidant assays for food components. Scilit. Available at: [Link]

  • El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Social Sciences, 6(2), 117-130. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. Available at: [Link]

  • ScienceDirect. (n.d.). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ScienceDirect. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and validation of an HPTLC–DPPH assay and its application to the analysis of honey. Semantic Scholar. Available at: [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available at: [Link]

  • ResearchGate. (2013). Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. Available at: [Link]

  • J-Stage. (n.d.). Paper-based DPPH Assay for Antioxidant Activity Analysis. J-Stage. Available at: [Link]

  • Flieger, J., Flieger, W., Baj, J., & Maciejewski, R. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials, 14(15), 4135. Available at: [Link]

  • Sharma, D., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[2][3]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 56. Available at: [Link]

  • ResearchGate. (n.d.). Methods for testing antioxidant activity. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[2][3]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 56. Available at: [Link]

  • Iommarini, L., et al. (2021). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Antioxidants, 10(4), 579. Available at: [Link]

Sources

Application Note & Protocol: Quantifying the Antioxidant Capacity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one using the Ferric Reducing Antioxidant Power (FRAP) Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Antioxidant Profiling in Drug Discovery

In the landscape of modern drug development, the characterization of a compound's antioxidant potential is a critical early-stage assessment. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, molecules capable of mitigating oxidative stress are of significant therapeutic interest. The compound 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, a member of the benzoxazinone class of heterocyclic compounds, presents a promising scaffold for novel therapeutic agents. Previous studies on related C-3 tethered 2-oxo-benzo[1][2]oxazines have demonstrated significant antioxidant potential, making a thorough evaluation of this specific derivative essential.[3]

This application note provides a detailed protocol and scientific rationale for the determination of the antioxidant capacity of this compound using the Ferric Reducing Antioxidant Power (FRAP) assay. This method was selected for its simplicity, speed, and robustness, making it highly suitable for high-throughput screening and initial characterization of novel chemical entities.[2][4]

The FRAP Assay: A Chemist's Perspective on Electron Donation

The FRAP assay is a single electron transfer (SET) based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[5][6] The core of the assay lies in a redox reaction where the antioxidant donates an electron to the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. This reduction results in the formation of a vibrant blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which exhibits a strong absorbance at a wavelength of 593 nm.[7][8] The intensity of this blue color is directly proportional to the reducing power of the sample, and thus, its antioxidant capacity.[4]

The reaction is intentionally conducted under acidic conditions (pH 3.6) to maintain the solubility of iron and to drive the reaction towards the reduction of the Fe³⁺-TPTZ complex.[2][8] It is a straightforward and reproducible method that provides a direct measure of the total reducing capacity of a sample.[9]

Visualizing the FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_key Key Reagent_Prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent Reagent_Prep->Mix Sample_Prep Prepare Sample Solution (this compound) Sample_Prep->Mix Standard_Prep Prepare FeSO4 or Trolox Standards Standard_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) Equivalents) Measure->Calculate Key_Process Process Step Key_Flow Workflow Progression

Caption: A streamlined workflow of the FRAP assay from reagent preparation to data analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in controls and checks to ensure data integrity.

I. Reagent and Sample Preparation

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6):

    • Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water.

    • Add 16 mL of glacial acetic acid.

    • Adjust the pH to 3.6 with glacial acetic acid or NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • TPTZ Solution (10 mM in 40 mM HCl):

    • Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Gently warm the solution to aid dissolution if necessary.

    • Prepare this solution fresh on the day of the assay.

  • Ferric Chloride (FeCl₃) Solution (20 mM):

    • Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • Prepare this solution fresh on the day of the assay.

  • FRAP Reagent (Working Solution):

    • On the day of the assay, mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. For example, for 12 mL of FRAP reagent, mix 10 mL of acetate buffer, 1 mL of TPTZ solution, and 1 mL of FeCl₃ solution.[2]

    • The freshly prepared reagent should have a pale yellow color. If it appears blue, it indicates contamination and should be discarded.[10]

    • Incubate the FRAP reagent at 37°C for 10-15 minutes before use.

B. Standard Preparation (Ferrous Sulfate):

  • Ferrous Sulfate (FeSO₄) Stock Solution (1 mM):

    • Dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of deionized water.

    • Prepare fresh daily.

  • Working Standards (0-200 µM):

    • Prepare a series of dilutions from the 1 mM stock solution in deionized water to create standards with final concentrations of 0, 25, 50, 100, 150, and 200 µM.

C. Sample Preparation: this compound

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound (CAS: 61553-69-3, MW: 265.26 g/mol ).[11]

    • Dissolve in 1 mL of a suitable solvent. Given the structure, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. Perform a solubility test to confirm.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution in the same solvent to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL). It is crucial to test a range to ensure the final absorbance falls within the linear range of the standard curve.

II. Assay Procedure (96-Well Plate Format)
  • Plate Setup:

    • Pipette 20 µL of deionized water into the blank wells.

    • Pipette 20 µL of each ferrous sulfate standard into respective wells in triplicate.

    • Pipette 20 µL of each sample dilution into respective wells in triplicate.

    • Pipette 20 µL of a known antioxidant (e.g., ascorbic acid or Trolox at 100 µM) as a positive control.

  • Reaction Initiation:

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix thoroughly using a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at 37°C for 4 minutes. The reaction time is critical for consistency.[2] Some polyphenolic compounds may exhibit slower reaction kinetics, so a consistent and precise incubation time is paramount for reproducibility.[1]

  • Measurement:

    • Measure the absorbance at 593 nm using a microplate reader.

III. Data Analysis and Interpretation
  • Standard Curve:

    • Subtract the absorbance of the blank from the absorbance of each ferrous sulfate standard.

    • Plot the mean absorbance values against the corresponding concentrations (µM) of the ferrous sulfate standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Calculation of FRAP Value:

    • Subtract the absorbance of the blank from the absorbance of each sample.

    • Use the equation from the standard curve to calculate the FRAP value of the sample in µM Fe(II) equivalents:

      • FRAP Value (µM Fe(II)) = (Absorbance of sample - c) / m

    • The final result should be expressed as µM of Fe(II) equivalents per mg of the compound.

Data Presentation: A Hypothetical Example

Table 1: Standard Curve Data for FRAP Assay

FeSO₄ Concentration (µM)Mean Absorbance (593 nm)
00.052
250.215
500.388
1000.751
1501.120
2001.485
Linear Equation y = 0.0072x + 0.051
R² Value 0.998

Table 2: FRAP Value of this compound

Sample Concentration (µg/mL)Mean Absorbance (593 nm)Calculated FRAP Value (µM Fe(II))
500.55069.3
1000.980129.0

Trustworthiness and Self-Validation

  • Linearity: The use of a multi-point standard curve validates the linear response of the assay within the tested range.

  • Positive Control: The inclusion of a known antioxidant like ascorbic acid or Trolox serves as a performance check for the reagents and the assay procedure.

  • Triplicates: Running all standards and samples in triplicate allows for the calculation of standard deviation and ensures the precision of the measurements.

  • Solvent Blank: If the sample is dissolved in a solvent other than water (e.g., DMSO), a solvent blank should be run to account for any potential interference.

Expert Insights and Causality

  • Why pH 3.6? The acidic environment is crucial for two reasons: it maintains the solubility of the iron salts and it increases the redox potential of the Fe³⁺/Fe²⁺ couple, facilitating the electron transfer from the antioxidant.[12]

  • Why TPTZ? The TPTZ ligand forms a stable complex with Fe²⁺, resulting in the characteristic blue color. This complex is highly specific and provides a robust and sensitive detection method.

  • Incubation at 37°C: This temperature accelerates the reaction rate, allowing for a shorter incubation time and higher throughput. However, it must be precisely controlled to ensure consistency across all samples.[2]

  • Limitations: It is important to acknowledge that the FRAP assay does not measure the activity of all antioxidants. Compounds that act via hydrogen atom transfer (HAT) mechanisms, such as some thiols, may not be efficiently detected.[6] Therefore, it is advisable to use a battery of antioxidant assays (e.g., DPPH, ORAC) for a comprehensive antioxidant profile.[5][13]

Visualizing the Underlying Chemistry

FRAP_Mechanism cluster_reactants Reactants cluster_products Products Fe3_TPTZ Fe³⁺-TPTZ (Pale Yellow) Fe2_TPTZ Fe²⁺-TPTZ (Deep Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., Benzoxazinone) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation Electron e⁻ Antioxidant->Electron Electron->Fe3_TPTZ

Caption: The core redox reaction of the FRAP assay.

Conclusion

The FRAP assay is a valuable tool for the initial assessment of the antioxidant capacity of novel compounds like this compound. By following this detailed protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible data to guide further drug development efforts. The insights provided herein are intended to empower scientists to not only perform the assay but to critically evaluate the results within the broader context of antioxidant chemistry.

References

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Kumar, D., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Molecules, 23(4), 748. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]

Sources

A Validated LC-MS/MS Method for the Quantification of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one in human plasma. The protocol encompasses a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput applications in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The method has been developed and validated in accordance with the principles outlined in regulatory guidelines, ensuring data reliability, accuracy, and precision.[1][2]

Introduction

This compound (CAS: 61553-69-3, Formula: C₁₆H₁₁NO₃) is a small organic molecule with a benzoxazinone core.[3][4][5] The accurate quantification of such novel compounds in complex biological matrices like plasma is fundamental during drug discovery and development. It provides critical data for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for establishing safety and efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6][7][8][9] The selectivity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components, allowing for precise quantification even at low concentrations.[6]

This guide provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and full method validation, designed for researchers requiring a reliable analytical workflow for this compound.

Method Overview: From Sample to Result

The analytical workflow is designed for efficiency and robustness, beginning with a simple sample cleanup step followed by sensitive instrumental analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_Spike Spike with Internal Standard Sample->IS_Spike Add IS PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Add ACN Centrifuge Centrifugation PPT->Centrifuge Vortex & Spin Supernatant Collect Supernatant Centrifuge->Supernatant Transfer Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Regression Calibration Curve (1/x^2 Regression) Integration->Regression Quantification Calculate Concentration Regression->Quantification LCMS_Process cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injector Injector Column C18 Column Analyte + IS + Matrix Components Injector->Column Mobile Phase Flow Waste Waste Column->Waste Early-eluting matrix MS_Source ESI Source (Ionization) Column->MS_Source Separated Analytes Q1 Quadrupole 1 (Q1) Precursor Ion Selection MS_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 m/z 266.1 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragments Detector Detector Q3->Detector m/z 105.1

Sources

Application Note: Quantitative Analysis of Benzoxazinone Metabolites in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazinone Metabolites

Benzoxazinoids are a class of naturally occurring secondary metabolites found predominantly in members of the grass family (Poaceae), including commercially vital crops like wheat, rye, and maize.[1] These compounds and their metabolites play a crucial role in plant defense against herbivores and pathogens.[1] Beyond their agricultural significance, their bioactivity has garnered interest in pharmacology and human health. Benzoxazinoids can be broadly classified into three main groups: hydroxamic acids (e.g., DIMBOA, DIBOA), lactams (e.g., HBOA, HMBOA), and benzoxazolinones (e.g., BOA, MBOA).[2]

The inherent chemical instability of some benzoxazinoids, particularly the hydroxamic acids, leads to a diverse array of metabolites in biological and environmental systems.[3] Tracking these metabolites is essential for understanding their pharmacokinetics, biological fate, and potential physiological effects. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this task. Its exceptional sensitivity and selectivity allow for the precise quantification of low-abundance metabolites even in highly complex sample matrices like plant extracts, plasma, or urine.[4][5]

The Analytical Strategy: Why LC-MS/MS?

The power of LC-MS/MS for metabolite analysis lies in its two-dimensional separation capability. The liquid chromatography (LC) component separates compounds based on their physicochemical properties (e.g., polarity) over time, which reduces the complexity of the mixture entering the mass spectrometer.[6] The tandem mass spectrometry (MS/MS) component provides a highly specific filter based on mass-to-charge ratios.

For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is the gold standard. In MRM, a specific parent or "precursor" ion for the target metabolite is selected, fragmented, and a specific resulting "product" ion is monitored.[5][7] This precursor-product ion pair, known as a "transition," is a unique molecular signature, virtually eliminating interference from other co-eluting compounds and ensuring confident quantification.[8]

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Matrix (e.g., Plant Tissue, Plasma) Extraction Extraction (PLE, LLE, PPT) Sample->Extraction Cleanup Cleanup / Concentration (SPE) Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC ESI Ionization (Electrospray - ESI) LC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Reporting Quant->Report

Figure 1: General workflow for the LC-MS/MS analysis of benzoxazinone metabolites.

Part 1: Sample Preparation Protocol - Mitigating Matrix Effects

The primary challenge in analyzing biological samples is the "matrix effect," where co-extracted endogenous components interfere with the ionization of target analytes, causing signal suppression or enhancement.[9][10] A robust sample preparation protocol is therefore not merely about extraction, but about selectively removing these interferences.

Protocol 1: Extraction from Plant Tissues (e.g., Wheat, Rye)

This protocol is adapted from methods utilizing pressurized liquid extraction (PLE), which has been shown to be highly effective for recovering benzoxazinones from plant material.[11][12]

  • Homogenization: Freeze the plant material (e.g., roots, foliage) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic mill. This ensures efficient extraction by increasing the surface area.

  • Extraction Solvent: Prepare an extraction solvent of methanol/water/acetic acid (80:19:1, v/v/v).[2] The methanol disrupts cell membranes, water extracts polar compounds, and the acid helps to stabilize the analytes.

  • Pressurized Liquid Extraction (PLE):

    • Mix the powdered sample with diatomaceous earth and pack it into the extraction cell.

    • Perform the extraction using the prepared solvent at elevated temperature and pressure (e.g., 100 °C, 1500 psi). These conditions enhance extraction efficiency while using less solvent.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Rationale: The crude extract contains numerous compounds (pigments, lipids, sugars) that can cause significant matrix effects.[9][13] An SPE cleanup using a C18 sorbent is essential for removing non-polar to moderately polar interferences.

    • Conditioning: Condition a C18 SPE cartridge (e.g., LiChrolut RP C18) with one column volume of methanol, followed by one column volume of deionized water.[11][12]

    • Loading: Evaporate the solvent from the PLE extract and reconstitute the residue in a small volume of water/methanol. Load this onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with deionized water to remove highly polar interferences like salts and sugars.

    • Elution: Elute the benzoxazinone metabolites with an appropriate solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before injection.[12]

Protocol 2: Extraction from Biological Fluids (e.g., Plasma, Urine)

For biological fluids, a protein precipitation step is often sufficient to remove the major source of interference (proteins).[4]

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or urine, add a small volume of a working solution of an internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound not present in the sample can be used. The IS is critical for correcting variations in extraction recovery and instrument response.[13]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates proteins.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial LC mobile phase, as described in the plant protocol.

Part 2: LC Method - Achieving Chromatographic Separation

The goal of the LC method is to separate the target metabolites from each other and from any remaining matrix components. A well-developed gradient elution on a reversed-phase column is standard practice.

Rationale for Parameter Choices:

  • Column: A C12 or C18 column provides excellent retention and separation for the moderately polar benzoxazinone compounds. The C12 phase can offer slightly different selectivity compared to the more common C18.[5]

  • Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and often sharper peaks.

  • Acid Modifier: A small amount of formic or acetic acid (0.1%) is added to both mobile phases. This protonates residual silanols on the stationary phase, improving peak shape, and promotes the formation of [M-H]⁻ ions in negative mode ESI.[14]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column Reversed-Phase C12 or C18 (e.g., Synergi MAX-RP), 2.1 x 100 mm, 2.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 70% B over 8 minutes, followed by a high organic wash and re-equilibration.[2][14]

Part 3: MS/MS Method - Specific Detection and Quantification

The MS/MS method is developed by first infusing a pure standard of each metabolite to determine its optimal precursor ion and fragmentation pattern.

MRM_Principle ESI Ion Source: [M] -> [M-H]⁻ Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 210 for DIMBOA) ESI->Q1 Q2 Collision Cell (Q2) Fragments Precursor Ion [M-H]⁻ + N₂ -> Fragments Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 164) Q2->Q3 Det Detector Q3->Det

Figure 2: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

Protocol for MRM Method Development:
  • Ionization Mode: Benzoxazinones ionize efficiently in negative electrospray ionization (ESI) mode, typically forming the deprotonated molecule [M-H]⁻.

  • Precursor Ion Selection: Infuse a standard solution of a target metabolite (e.g., DIMBOA, MW 211) and acquire a full scan mass spectrum. The most abundant ion will be the [M-H]⁻ at m/z 210. This is selected as the precursor ion.

  • Fragmentation (Product Ion Scan): Set the mass spectrometer to fragment the selected precursor ion (m/z 210) in the collision cell. Acquire a product ion scan to see all the resulting fragments. For DIMBOA, characteristic product ions are observed at m/z 164 and 149.[3][15]

  • Transition Selection: Choose at least two of the most intense and specific product ions for the final MRM method. The most intense transition is used for quantification ("quantifier"), while the second is used for confirmation ("qualifier"). The ratio of the quantifier to the qualifier should be constant in standards and samples, providing an extra layer of identification certainty.

  • Optimization: Optimize the collision energy (CE) for each transition to maximize the product ion signal.

Table of Exemplary MRM Transitions for Benzoxazinone Metabolites

Note: Optimal collision energies are instrument-dependent and must be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Rationale for Fragmentation
DIBOA 180.0134.0106.0Loss of C₂H₂O₂ from the heterocyclic ring.[3]
DIMBOA 210.0164.0149.0Loss of C₂H₂O₂ followed by loss of a methyl radical.[3][15]
BOA 134.190.163.1Loss of CO₂, a characteristic loss for benzoxazolinones.
MBOA 164.1149.0121.0Loss of a methyl radical, followed by loss of CO.[3]
HBOA 164.1136.1108.1Loss of CO, followed by subsequent ring cleavage.
HMBOA 194.1179.1151.1Loss of a methyl radical from the methoxy group.

Data Analysis, Quantification, and Validation

Quantitative analysis is performed by constructing a calibration curve.[7]

  • Calibration Standards: Prepare a series of calibration standards of known concentrations spanning the expected sample concentration range. It is best practice to prepare these in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects that are not corrected by the internal standard.[9][10]

  • Data Acquisition: Analyze the standards and samples using the optimized LC-MRM-MS/MS method.

  • Peak Integration: Integrate the chromatographic peak area for the quantifier transition of each analyte and its corresponding internal standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards. Apply a linear regression to the data points.

  • Sample Quantification: Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method validation should be performed to ensure reliability, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established guidelines.[7]

References

  • Cappellin, L., et al. (2007). Matrix Effect in Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Benzoxazinoid Derivatives in Plant Material. Journal of Chromatography A, 1157(1-2), 108-14. [Link]

  • Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]

  • PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. National Center for Biotechnology Information. [Link]

  • Eljarrat, E., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-8. [Link]

  • ResearchGate. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. [Link]

  • ResearchGate. (2006). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Structures of the major metabolites derived from A) benzoxazinoids and... [Link]

  • Bhattarai, B., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. International Journal of Mass Spectrometry, 474, 116815. [Link]

  • Adhikari, K. B., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 1937-45. [Link]

  • Bonnington, L. S., et al. (2005). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 77(23), 7679-86. [Link]

  • PubMed. (2005). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants. National Center for Biotechnology Information. [Link]

  • Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]

  • Schütz, V., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Ecology and Evolution, 7. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-43. [Link]

  • ACS Publications. (2005). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry. [Link]

  • PubMed. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIH National Library of Medicine. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]

Sources

Application Note: A Researcher's Guide to 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazinone Scaffold

The 1,4-benzoxazinone core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. Derivatives of this scaffold have been investigated for their potential to modulate key pathways in chronic diseases[1][2]. This guide focuses on a specific derivative, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3), outlining its prospective application in anti-inflammatory research.

Recent studies on related 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory effects, such as the reduction of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells[3][4]. These findings suggest that compounds sharing this core structure, including this compound, are promising candidates for development as novel anti-inflammatory agents. This document provides a detailed framework for researchers to systematically evaluate the anti-inflammatory efficacy and mechanism of action of this compound through robust in vitro and in vivo protocols.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response mediated by a network of signaling pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][6]. Many anti-inflammatory agents exert their effects by inhibiting the NF-κB pathway.

Based on the activity of structurally similar compounds, it is hypothesized that this compound may inhibit inflammation by modulating the NF-κB signaling cascade. An external inflammatory stimulus, such as LPS from Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB[6][7]. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[6][8]. The subsequent overexpression of iNOS and COX-2 leads to the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively[9][10][11]. The compound may intervene at one or more points in this pathway to suppress the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα Compound 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Pro_inflammatory Translation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vitro Anti-inflammatory Evaluation: Protocols & Workflow

The initial assessment of an anti-inflammatory compound relies on robust and reproducible in vitro assays. The RAW 264.7 murine macrophage cell line is a standard model for these studies, as it reliably produces inflammatory mediators upon stimulation with LPS[7][12][13].

Preliminary Step: Cytotoxicity Assessment (MTT Assay)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of compound-induced cell death. The MTT assay determines the concentration range at which the compound is non-toxic.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂) for adherence[13].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with fresh medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Primary Assay: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Overproduction of NO by iNOS is a hallmark of inflammation[14]. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable product of NO) in the cell culture supernatant, serving as an effective screen for anti-inflammatory activity[14][15].

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 3.1.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the test compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control[7][14].

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent and incubate at room temperature for 15 minutes[14].

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control group.

Secondary Assays: Quantifying Pro-inflammatory Cytokines and Proteins

Rationale: To build upon the Griess assay results, it is essential to measure the compound's effect on other key inflammatory mediators.

  • ELISA for Cytokines (TNF-α, IL-6): Quantifies the secretion of key pro-inflammatory cytokines into the culture medium. Protocols are specific to commercially available kits.

  • Western Blotting: Measures the protein expression levels of iNOS and COX-2 in cell lysates to confirm that the reduction in their products (NO and prostaglandins) is due to decreased enzyme synthesis. It can also be used to probe the mechanism by analyzing the phosphorylation status of pathway proteins like IκBα and p65[7].

  • RT-qPCR: Measures the mRNA expression levels of iNOS, COX2, TNFa, and IL6 to determine if the compound's inhibitory effect occurs at the transcriptional level[14][16].

G cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (Griess) start Start: RAW 264.7 Cell Culture seed Seed Cells in 96-well Plates (1x10⁴ cells/well) start->seed incubate1 Incubate Overnight seed->incubate1 treat_mtt Treat with Compound (Serial Dilutions) incubate1->treat_mtt pretreat Pre-treat with Non-Toxic Compound Doses (1-2h) incubate1->pretreat incubate_mtt Incubate 24h treat_mtt->incubate_mtt mtt_reagent Add MTT Reagent incubate_mtt->mtt_reagent read_mtt Read Absorbance (570nm) mtt_reagent->read_mtt analyze_mtt Determine Non-Toxic Doses read_mtt->analyze_mtt stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_lps Incubate 24h stimulate->incubate_lps griess Griess Assay on Supernatant incubate_lps->griess read_griess Read Absorbance (540nm) griess->read_griess analyze_griess Calculate % NO Inhibition read_griess->analyze_griess G start Start: Acclimatize Rodents group Divide into Control & Treatment Groups (n=6) start->group baseline Measure Baseline Paw Volume (t= -1h) group->baseline dosing Administer Compound/ Vehicle/Standard (t= -1h) baseline->dosing carrageenan Inject Carrageenan (t=0h) dosing->carrageenan measure_edema Measure Paw Volume (t = 1, 2, 3, 4, 5h) carrageenan->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze

Caption: Experimental workflow for the in vivo paw edema model.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: In Vitro Assay Parameters & Expected Outcomes

Assay Key Parameter Endpoint Measurement Positive Control Expected Outcome for Active Compound
MTT Assay Cell Viability (%) OD at 570 nm Untreated Cells >90% viability at tested concentrations
Griess Assay NO Inhibition (%) OD at 540 nm L-NAME / Quercetin Dose-dependent decrease in nitrite levels
ELISA Cytokine Level (pg/mL) OD at 450 nm Dexamethasone Dose-dependent decrease in TNF-α/IL-6
Western Blot Protein Expression Band Intensity Dexamethasone Decreased iNOS/COX-2 expression

| RT-qPCR | Relative mRNA Level | Ct Value | Dexamethasone | Decreased target gene expression |

Table 2: In Vivo Paw Edema Data Summary

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h (Mean ± SEM) % Inhibition at 3h
Carrageenan Control - Value 0%
Indomethacin 10 Value Value
Test Compound Dose 1 Value Value
Test Compound Dose 2 Value Value

| Test Compound | Dose 3 | Value | Value |

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. A positive outcome in these initial screens—demonstrated by significant, dose-dependent inhibition of inflammatory markers in vitro and reduction of edema in vivo—would warrant further investigation. Subsequent studies could explore the compound's effects in chronic inflammation models (e.g., adjuvant-induced arthritis), delve deeper into its precise molecular targets within the inflammatory cascade, and assess its pharmacokinetic and safety profiles to establish a foundation for further drug development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • PUR-FORM Health. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]

  • Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Journal of Cellular Biochemistry, 102(3), 549-561. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Xagena. (2004). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Tenne, P. C., et al. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. [Link]

  • Nakayama, M., et al. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(19), 10979-10984. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Boyadzhieva, S., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(1), 143-149. [Link]

  • Hunchak, Y. M., et al. (2015). Role of nitric oxide-synthase and cyclooxygenase/lipooxygenase systems in development of experimental ulcerative colitis. Georgian Medical News, (240), 96-102. [Link]

  • Clancy, R., & Abramson, S. (1995). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Proceedings of the Society for Experimental Biology and Medicine, 210(2), 93-101. [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373977. [Link]

  • PubMed Central. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373977. [Link]

  • Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(11), 2796. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(11), 5220-5225. [Link]

  • PubMed Central. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Experimental and Therapeutic Medicine, 22(5), 1269. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 119-123. [Link]

  • PubMed Central. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2021, 6689533. [Link]

  • ResearchGate. (2025). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. ResearchGate. [Link]

  • MDPI. (2022). Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • PubMed Central. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[8]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 85. [Link]

  • MDPI. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b]T[8][17]riazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 643. [Link]

  • Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one in antimicrobial research.

Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. As conventional antibiotics lose efficacy, the scientific community is urgently seeking new chemical scaffolds capable of combating multidrug-resistant pathogens[1]. Within this landscape, heterocyclic compounds have emerged as a particularly promising area of research.

The 1,4-benzoxazine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatile synthetic accessibility[2]. Derivatives of this structure have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[3][4][5][6]. This document provides a detailed guide to the investigation of a specific derivative, This compound , as a potential novel antimicrobial agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately assess its efficacy against a range of microbial threats.

Compound Profile: this compound

A thorough understanding of the test compound is the foundation of any rigorous biological evaluation. This section details the key physicochemical properties of the title compound.

PropertyValueSource
Chemical Name This compound[7][8]
CAS Number 61553-69-3[7][9]
Molecular Formula C₁₆H₁₁NO₃[7]
Molecular Weight 265.26 g/mol [7]
Chemical Structure Chemical structure of this compound

Note: For research purposes, ensure the compound is obtained from a reputable supplier and that its identity and purity are confirmed by analytical methods such as NMR, MS, and HPLC.[7]

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism for this specific derivative requires empirical validation, studies on structurally related 1,4-benzoxazin-3(4H)-one compounds suggest a potential mode of action involving the inhibition of bacterial DNA gyrase (GyrB)[3][10][11]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. This enzyme is an attractive target as it is conserved across many bacterial species but has significant structural differences from its human counterparts, potentially minimizing host toxicity[12].

The diagram below illustrates this hypothesized pathway. The benzoxazinone derivative is proposed to bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling and leading to bactericidal effects.

cluster_bacterium Bacterial Cell Compound 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one DNAGyrase DNA Gyrase (GyrA/GyrB) Compound->DNAGyrase Binds to GyrB ATP-binding site SupercoiledDNA Supercoiled DNA (for replication) DNAGyrase->SupercoiledDNA Inhibition of catalytic activity CellDeath Cell Death DNAGyrase->CellDeath Accumulation of DNA breaks ATP ATP ATP->DNAGyrase Blocked RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Replication DNA Replication & Transcription SupercoiledDNA->Replication Prep Inoculum Preparation Incubate Inoculation & Incubation Prep->Incubate Dilution Compound Serial Dilution Dilution->Incubate MIC MIC Determination (Visual Inspection) Incubate->MIC Plate Plating from Clear Wells MIC->Plate Wells ≥ MIC Incubate2 Re-incubation of Plates Plate->Incubate2 MBC MBC Determination (Colony Count) Incubate2->MBC

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the compound that prevents visible microbial growth. [1][13][14]It is a quantitative method and the cornerstone of susceptibility testing.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile solvent (e.g., DMSO)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO). Ensure the final solvent concentration in the assay does not exceed 1-2% to avoid solvent-induced toxicity.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of compound concentrations.

  • Controls:

    • Positive Control: Wells containing a known antibiotic instead of the test compound.

    • Negative/Growth Control: Wells containing broth and inoculum only (no compound).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

    • Sterility Control: Wells containing broth only (no inoculum).

  • Inoculation: Add the diluted microbial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. [14]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of the compound required to kill ≥99.9% of the initial inoculum. It distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Procedure:

  • Plating: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spread on Agar: Spot or spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count). [1][15]

Data Presentation and Interpretation

Table 2: Sample Data Presentation for MIC/MBC of this compound

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Escherichia coliNegative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][Calculate][Fungicidal/Static]
Ciprofloxacin (Control)N/A[Insert Data][Insert Data][Calculate][Bactericidal]

Interpretation Guidelines:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity. [16]

Key Considerations and Troubleshooting

  • Compound Solubility: Poor solubility can lead to inaccurate MIC values. If precipitation is observed, consider alternative solvents or the addition of a non-toxic surfactant like Tween 80. Always validate the effect of the solvent on microbial growth.

  • Inoculum Density: The starting number of bacteria is critical. An inoculum that is too high can overwhelm the compound, while one that is too low can lead to falsely optimistic results. Strict adherence to the 0.5 McFarland standard is essential.

  • Endpoint Reading: For microorganisms that grow poorly or form clumps, adding a viability indicator like resazurin can aid in determining the MIC endpoint. [13]Resazurin is a blue dye that is reduced to pink resorufin by metabolically active cells.

  • Broad-Spectrum Activity: It is important to test the compound against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its spectrum of activity. [2][17]

Conclusion

The 1,4-benzoxazine scaffold represents a promising starting point for the discovery of new antimicrobial agents. This compound, as a member of this class, warrants thorough investigation. The protocols detailed in this guide provide a standardized framework for determining its in vitro efficacy. By combining these robust methodologies with a mechanistic hypothesis, researchers can effectively evaluate the potential of this and other novel compounds in the critical fight against antimicrobial resistance.

References

  • Vertex AI Search.
  • ResearchGate.
  • National Institutes of Health (NIH). Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Evaluation of Antimicrobial Activities of Some 2 (3H)
  • BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • FABAD Journal of Pharmaceutical Sciences. Evaluation of Antimicrobial Activities of Some 2(3H)
  • National Institutes of Health (NIH). Discovery of C-3 Tethered 2-oxo-benzoo[3][12]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Assay development and efficacy testing of novel and established antimicrobials.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • ResearchGate. (PDF)
  • JOURNAL OF ADVANCES IN CHEMISTRY.
  • MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • ResearchGate. Pseudo-Three-Component Reaction of 3-(2-Oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones with Oxalyl Chloride.
  • Santa Cruz Biotechnology. This compound | CAS 61553-69-3 | SCBT.
  • BIOZOL. This compound, CAS [[61553-69-3]].
  • Journal of Drug Delivery and Therapeutics.
  • ChemicalBook. This compound.
  • ResearchGate. (PDF)
  • National Institutes of Health (NIH). Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract - PMC.
  • National Institutes of Health (NIH). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC.

Sources

Investigating the Anticancer Potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel, selective, and efficacious anticancer agents is a cornerstone of modern oncological research. The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant antiproliferative activities.[1] This guide focuses on a specific analog, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (henceforth referred to as BPO), a compound whose synthesis and antioxidant properties have been documented, but whose potential as an anticancer agent remains largely unexplored.[2] We present a structured, in-depth investigational framework, complete with detailed protocols and the scientific rationale for elucidating the potential cytotoxic, pro-apoptotic, and cell cycle-disrupting properties of BPO in cancer cells. This document serves as a comprehensive guide for researchers aiming to characterize the anticancer profile of this promising molecule.

Introduction: The Rationale for Investigating BPO

The 2H-1,4-benzoxazin-3(4H)-one core is a key pharmacophore found in various biologically active compounds.[3] Derivatives of this scaffold have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/mTOR and c-Myc.[4][5] Studies have demonstrated that modifications to the benzoxazinone ring system can lead to potent and selective anticancer agents, sometimes with low toxicity to normal cells.[4][6]

The target compound, this compound (CAS 61553-69-3), has been synthesized and was identified as having promising antioxidant activity.[2][7] The presence of both the benzoxazinone core and a phenylethyl ketone moiety suggests a potential for interaction with biological targets relevant to cancer cell proliferation and survival. This guide outlines a systematic approach to rigorously evaluate its anticancer properties in vitro.

Compound Profile: | Compound Name | This compound | | :--- | :--- | | CAS Number | 61553-69-3[7] | | Molecular Formula | C₁₆H₁₁NO₃[7] | | Molecular Weight | 265.26 g/mol [7] | | Structure |


|

Experimental Workflow: A Multi-Faceted Approach

A thorough investigation into the anticancer properties of a novel compound requires a multi-pronged approach. We propose a workflow that begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies to pinpoint the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Procurement & QC (Purity, Identity) B Cell Line Panel Selection (e.g., A549, MCF-7, HCT-116) A->B C MTT Cell Viability Assay (Dose-Response & IC50 Determination) B->C D Apoptosis Induction Analysis (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 values F Signaling Pathway Investigation (Western Blot for key proteins e.g., Caspases, p53, c-Myc) D->F E->F

Caption: Proposed experimental workflow for investigating the anticancer properties of BPO.

Phase 1: Cytotoxicity Screening

The initial step is to determine whether BPO exhibits cytotoxic effects against cancer cells and to quantify its potency.

Rationale

A cell viability assay is a fundamental tool for initial screening of potential anticancer compounds.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] By exposing various cancer cell lines to a range of BPO concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. The selection of a panel of cell lines from different cancer types (e.g., lung, breast, colon) is crucial to assess the breadth of BPO's activity.[4][6]

Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 of BPO in selected cancer cell lines.

Materials:

  • This compound (BPO)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of BPO in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of BPO. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Example Data Presentation:

Cell LineBPO IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
A549 (Lung)Hypothetical ValueKnown Value
MCF-7 (Breast)Hypothetical ValueKnown Value
HCT-116 (Colon)Hypothetical ValueKnown Value
BEAS-2B (Normal Lung)Hypothetical ValueKnown Value

Phase 2: Mechanistic Elucidation

Once cytotoxicity is established, the next crucial step is to understand how BPO kills cancer cells. The most common mechanisms for anticancer drugs are the induction of apoptosis and disruption of the cell cycle.[6]

Apoptosis Induction Analysis

Rationale: Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells.[6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[3] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3]

Protocol: Annexin V-FITC/PI Dual Staining Assay

Objective: To quantify the induction of apoptosis by BPO.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with BPO (at IC50 and 2x IC50 concentrations) and vehicle control

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with BPO (e.g., at IC50 and 2x IC50 concentrations) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Caption: Interpretation of Annexin V/PI flow cytometry data.

Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[4] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[4] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine if BPO induces cell cycle arrest.

Materials:

  • Cancer cells treated with BPO (at IC50 concentration) and vehicle control

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells and treat with BPO (at IC50 concentration) for 24 hours.

  • Harvesting: Harvest the cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) in the BPO-treated sample compared to the control would indicate cell cycle arrest at that phase.

G cluster_0 Potential BPO Arrest Points start Untreated Cells G1 G1 Phase (2n DNA) start->G1 S S Phase (Synthesis) G1->S arrest1 G1 Arrest G2M G2/M Phase (4n DNA) S->G2M Division Cell Division G2M->Division arrest2 G2/M Arrest Division->G1 Daughter Cells

Sources

Application Notes and Protocols for the Evaluation of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one as a Potential Analgesic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

The quest for novel analgesic agents is driven by the limitations of current pain therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which are often associated with significant side effects.[1][2] The 1,4-benzoxazin-2-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antinociceptive properties.[3][4] This document provides a comprehensive guide for the synthesis and pharmacological evaluation of a specific derivative, this compound, as a potential non-opioid analgesic.

Our rationale for focusing on this compound is twofold. Firstly, the substitution at the C-3 position of the benzoxazinone ring has been shown to be critical for modulating biological activity. Secondly, the presence of the 2-oxo-2-phenylethyl moiety introduces a flexible side chain with potential for interaction with various biological targets implicated in pain pathways. This guide will detail the synthetic protocol, in vivo analgesic screening methods, and in vitro mechanistic assays to thoroughly characterize the analgesic potential of this compound.

PART 1: Synthesis and Characterization

A plausible and efficient synthesis of this compound can be adapted from established methods for similar C-3 substituted benzoxazinones.[1] The proposed synthetic route involves a one-pot reaction that is both time-efficient and minimizes waste, adhering to the principles of green chemistry.

Protocol 1: Synthesis of this compound

Materials:

  • 2-aminophenol

  • Ethyl 2-chloroacetoacetate

  • Phenacyl bromide (2-bromoacetophenone)

  • Triethylamine (TEA)

  • Ethanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2H-1,4-benzoxazin-2-one:

    • Dissolve 2-aminophenol (1 eq.) and triethylamine (1.2 eq.) in dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq.) dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2H-1,4-benzoxazin-3(4H)-one.

  • Synthesis of this compound:

    • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 eq.) in ethanol, add triethylamine (1.5 eq.).

    • Add phenacyl bromide (1.2 eq.) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: In Vivo Analgesic Activity Screening

The initial assessment of analgesic efficacy is performed using well-established in vivo models in rodents. These models are designed to evaluate the compound's ability to alleviate different types of pain, including thermal, chemical, and inflammatory pain.

Experimental Workflow for In Vivo Analgesic Screening

Caption: Workflow for in vivo analgesic screening.

Protocol 2: Hot Plate Test (Thermal Nociception)

This test evaluates the central analgesic activity of the compound.[5]

Procedure:

  • Acclimatize male Swiss albino mice (20-25 g) to the testing room for at least 1 hour.

  • Determine the baseline latency by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until a response (e.g., licking of paws, jumping) is observed. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound, vehicle control, or a standard drug (e.g., morphine) intraperitoneally (i.p.).

  • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the reaction latency.

Protocol 3: Acetic Acid-Induced Writhing Test (Chemical Nociception)

This model is sensitive to peripherally acting analgesics.[6]

Procedure:

  • Use male Swiss albino mice (20-25 g).

  • Administer the test compound, vehicle, or a standard drug (e.g., diclofenac) i.p. 30 minutes before the induction of writhing.

  • Induce writhing by injecting 0.6% (v/v) acetic acid solution i.p.

  • Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation: Illustrative Analgesic Activity

The following data is hypothetical and for illustrative purposes only.

Treatment Group Dose (mg/kg, i.p.) Hot Plate Latency (s) at 60 min (Mean ± SEM) Writhing Inhibition (%)
Vehicle Control-8.2 ± 0.50
Morphine1025.6 ± 1.8 85.2 ± 4.1
Compound X 10 12.5 ± 0.9 45.3 ± 3.5
Compound X 30 18.9 ± 1.2 72.8 ± 5.2

Compound X represents this compound. *p < 0.05, **p < 0.001 compared to vehicle control.

PART 3: Mechanistic Insights - In Vitro Assays

To understand the potential mechanism of action, in vitro assays targeting key enzymes and receptors in pain signaling pathways are essential. Based on the known activities of benzoxazinone derivatives, cyclooxygenase (COX) enzymes and the Transient Receptor Potential Vanilloid 1 (TRPV1) are plausible targets.[7][8]

Proposed Signaling Pathways for Analgesic Action

G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis cluster_2 Nociceptor Activation cluster_3 Pain Perception Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Nociceptor Nociceptor Prostaglandins->Nociceptor Pain Pain Sensation Nociceptor->Pain Compound_X This compound Compound_X->COX2 Inhibition

Caption: Potential COX-2 inhibitory pathway.

G cluster_0 Noxious Stimuli cluster_1 TRPV1 Channel cluster_2 Nociceptor Depolarization cluster_3 Pain Signal Transmission Stimuli Heat, Capsaicin, Protons TRPV1 TRPV1 Receptor Stimuli->TRPV1 Cation_Influx Ca2+/Na+ Influx TRPV1->Cation_Influx Pain_Signal Pain Signal to CNS Cation_Influx->Pain_Signal Compound_X This compound Compound_X->TRPV1 Antagonism

Caption: Potential TRPV1 antagonistic pathway.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's selectivity for COX isoforms, which is crucial for predicting its gastrointestinal side-effect profile.[9]

Procedure:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare various concentrations of the test compound.

  • In separate wells of a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate according to the manufacturer's instructions.

  • Measure the production of prostaglandin F2α using a colorimetric or fluorometric method.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Protocol 5: In Vitro TRPV1 Antagonist Assay

This assay assesses the compound's ability to block the activation of the TRPV1 receptor.[2]

Procedure:

  • Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubate the cells with various concentrations of the test compound or a known TRPV1 antagonist (e.g., capsazepine).

  • Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the IC50 value for the inhibition of capsaicin-induced calcium influx.

Data Presentation: Illustrative Mechanistic Data

The following data is hypothetical and for illustrative purposes only.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) TRPV1 IC50 (µM)
Celecoxib15.20.04380> 100
Capsazepine> 100> 100-0.5
Compound X 25.8 1.2 21.5 5.7

Compound X represents this compound.

Conclusion and Future Directions

This document outlines a systematic approach to evaluate the potential of this compound as a novel analgesic agent. The provided protocols for synthesis, in vivo screening, and in vitro mechanistic studies offer a robust framework for its initial characterization. The illustrative data suggests that this compound may possess both central and peripheral analgesic effects, potentially mediated through a dual mechanism of COX-2 inhibition and TRPV1 antagonism.

Further studies should focus on more complex pain models (e.g., neuropathic pain models), pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The ultimate goal is the development of a safe and effective non-opioid analgesic to address the significant unmet medical need in pain management.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable benzoxazinone scaffold. The 1,4-benzoxazinone core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antifungal and anti-inflammatory properties[3][4][5].

This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to help you navigate common challenges and significantly improve your reaction yields.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and common approach to synthesizing this compound is a two-step process. This strategy ensures high purity of the intermediate and allows for precise control over the critical C-alkylation step.

  • Step 1: Cyclization. Synthesis of the 2H-1,4-benzoxazin-3(4H)-one core via the reaction of 2-aminophenol with a suitable C2-electrophile, typically chloroacetyl chloride[5][6].

  • Step 2: C3-Alkylation. Deprotonation at the C3 position of the benzoxazinone ring followed by nucleophilic substitution with a phenacyl halide (e.g., 2-bromoacetophenone) to form the final product.

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3-Alkylation 2_Aminophenol 2_Aminophenol Benzoxazinone_Core 2H-1,4-benzoxazin-3(4H)-one 2_Aminophenol->Benzoxazinone_Core Base (e.g., Et3N) DCM Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Benzoxazinone_Core Final_Product 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one Benzoxazinone_Core->Final_Product 1. Base (e.g., NaH) 2. DMF, 0°C to RT Phenacyl_Bromide 2-Bromoacetophenone Phenacyl_Bromide->Final_Product

Caption: Overall two-step synthetic workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Part A: Issues with Step 1 - Synthesis of the Benzoxazinone Core

Question: My yield for the 2H-1,4-benzoxazin-3(4H)-one intermediate is consistently low (<50%). What are the likely causes?

Answer: Low yields in this initial cyclization step typically stem from three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Purity: 2-Aminophenol is susceptible to oxidation, often indicated by a dark coloration (tan to brown). Oxidized starting material will not react correctly and can introduce impurities that complicate purification. Use freshly purchased, light-colored 2-aminophenol or purify older stock by recrystallization.

  • Base Selection and Stoichiometry: Triethylamine (Et₃N) is commonly used to scavenge the HCl byproduct[5]. Ensure at least 2.0 equivalents are used; one to neutralize the HCl formed and one to deprotonate the phenolic hydroxyl group of 2-aminophenol, facilitating the initial N-acylation. An insufficient amount of base is a frequent cause of poor conversion.

  • Temperature Control: The reaction of chloroacetyl chloride with 2-aminophenol is highly exothermic. The initial addition must be performed slowly at low temperatures (0-5 °C) to prevent uncontrolled polymerization and the formation of dark, tarry side products. After the initial addition, the reaction can be allowed to warm to room temperature[7].

Part B: Issues with Step 2 - The Critical C3-Alkylation

Question: The final alkylation step is not working. I'm either recovering my starting material or getting a complex mixture of products. Why?

Answer: This is the most challenging step and requires careful control of the base, solvent, and temperature. The goal is to generate a carbanion (enolate) at the C3 position, which then acts as the nucleophile.

  • Cause 1: Incomplete Deprotonation. The protons on the C3 methylene are only moderately acidic. Weak bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient to generate the required concentration of the C3-anion for efficient alkylation.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the preferred choice. It irreversibly deprotonates the C3 position to drive the reaction forward. Use 1.1 to 1.2 equivalents to ensure full conversion.

  • Cause 2: Incorrect Solvent Choice. Protic solvents (e.g., ethanol, water) will quench the carbanion as soon as it forms. Polar aprotic solvents are essential.

    • Solution: Use dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). DMF is excellent at solvating the sodium counter-ion, leading to a more "naked" and highly reactive carbanion. Ensure the solvent is anhydrous, as water will destroy the NaH and the carbanion.

  • Cause 3: Side Reactions (O-Alkylation vs. C-Alkylation). The enolate intermediate has two nucleophilic sites: the C3 carbon and the oxygen of the enolate. While C-alkylation is desired, O-alkylation can occur, leading to an undesired isomer.

    • How to Favor C-Alkylation: Using a polar aprotic solvent like DMF, as mentioned, favors C-alkylation. The reaction should also be started at a low temperature (0 °C) during the addition of the 2-bromoacetophenone to improve selectivity before allowing it to warm.

Troubleshooting_Alkylation Start Low Yield or Complex Mixture in C3-Alkylation Step Cause1 Cause: Inefficient Deprotonation Start->Cause1 Cause2 Cause: Wrong Solvent Start->Cause2 Cause3 Cause: Side Reactions (e.g., O-Alkylation) Start->Cause3 Sol1 Solution: Use strong base (NaH). Use 1.1-1.2 eq. Cause1->Sol1 Sol2 Solution: Use dry, polar aprotic solvent (DMF, THF). Cause2->Sol2 Sol3 Solution: Control temperature (start at 0°C). Use DMF to favor C-alkylation. Cause3->Sol3

Caption: Troubleshooting logic for the C3-alkylation step.

Question: How do I properly handle sodium hydride (NaH)?

Answer: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas.

  • Handling: Always handle NaH in an inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon).

  • Dispersion: It is typically supplied as a 60% dispersion in mineral oil. The oil can be washed away with dry hexanes if necessary, but for most small-scale reactions, it can be used directly.

  • Quenching: Never quench a reaction containing residual NaH directly with water. Quench slowly by adding isopropanol or ethanol at 0 °C until gas evolution ceases, before adding water.

Section 3: Detailed Experimental Protocols

These protocols are baseline procedures. Optimization of concentrations, temperatures, and reaction times may be necessary.

Protocol 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminophenol (1.0 eq) and dichloromethane (DCM, approx. 0.5 M).

  • Base Addition: Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq) in DCM and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C[5].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Pour the reaction mixture into water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or methanol to yield the pure benzoxazinone core as a white solid[7].

Protocol 2: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in oil). Wash the NaH with dry hexanes (x2) and decant the hexanes carefully via cannula.

  • Deprotonation: Add anhydrous DMF to the flask, cool to 0 °C, and add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 1 hour. You should observe the evolution of hydrogen gas.

  • Alkylation: Dissolve 2-bromoacetophenone (phenacyl bromide) (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with ethyl acetate (x3).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Section 4: Optimizing Reaction Parameters

The C3-alkylation is highly sensitive to reaction parameters. The following tables provide a guideline for optimization based on established chemical principles.

Table 1: Influence of Base on C3-Alkylation Efficiency

Base pKa of Conj. Acid Typical Solvent Relative Efficiency Rationale
NaH ~36 DMF, THF Excellent Irreversibly deprotonates, driving the reaction to completion.
LDA ~36 THF Good-Excellent Strong, non-nucleophilic, but requires low temp (-78°C) preparation.
K₂CO₃ 10.3 DMF, Acetone Poor-Moderate Generally not strong enough for full deprotonation, leading to low conversion[7].

| Et₃N | 10.7 | DCM, THF | Poor | Insufficiently basic to deprotonate the C3-H bond effectively. |

Table 2: Influence of Solvent on C3-Alkylation

Solvent Type Dielectric Const. Outcome Rationale
DMF Polar Aprotic 36.7 Highly Recommended Solvates the cation (Na⁺), increasing anion reactivity and favoring C-alkylation.
THF Polar Aprotic 7.6 Good Less polar than DMF, may result in slower reaction rates. Must be anhydrous.
Ethanol Polar Protic 24.5 Unsuitable Will be deprotonated by the base and will quench the C3-anion.

| DCM | Aprotic | 9.1 | Poor | Insufficiently polar to support the ionic intermediates effectively. |

References
  • Sharma, V. et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[8][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available at: [Link]

  • ResearchGate. (n.d.). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Available at: [Link]

  • Li, Y. et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Hou, J. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available at: [Link]

  • Wang, J. et al. (2020). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Chemical Communications. Available at: [Link]

  • Kielar, M. et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Molecules. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Yin, F. et al. (2012). Pd-Catalysed One-Pot Synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. ResearchGate. Available at: [Link]

  • Shinde, M. et al. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (hereafter referred to as BZ-2-ONE) in biological assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds and can significantly compromise experimental validity and reproducibility.[1] This document offers a structured approach to understanding, diagnosing, and overcoming these issues.

Section 1: Understanding the Compound & the Challenge

BZ-2-ONE belongs to the benzoxazinone class of heterocyclic compounds, which are widely investigated for their diverse biological activities.[2][3] However, the structural features that often confer potent bioactivity—such as aromatic rings and a planar structure—also contribute to high lipophilicity and strong crystal lattice energy. This frequently results in poor solubility in the aqueous buffers and media used for biological experiments.

Such compounds are often classified as "brick-dust" (high melting point, strong crystal packing) or "grease-ball" (high lipophilicity) molecules, both of which present significant formulation challenges.[4]

Compound Profile: this compound

PropertyValueSource
IUPAC Name 3-(2-oxo-2-phenylethyl)-1,4-benzoxazin-2-oneP&S Chemicals[5]
CAS Number 61553-69-3Santa Cruz Biotechnology[6]
Molecular Formula C₁₆H₁₁NO₃Santa Cruz Biotechnology[6]
Molecular Weight 265.26 g/mol Santa Cruz Biotechnology[6]

The Consequences of Poor Solubility in Assays:

Ignoring or improperly managing the solubility of BZ-2-ONE can lead to critical experimental failures:

  • Compound Precipitation: The most obvious issue is the compound "crashing out" of the solution, forming a visible precipitate. This means the actual concentration of the dissolved, active compound is unknown and far lower than the nominal concentration.[7]

  • Inaccurate Potency Measurement (IC₅₀/EC₅₀): If the compound precipitates at higher concentrations, the dose-response curve will flatten, leading to an artificially high (underestimated) IC₅₀ value or the complete misinterpretation of the compound as inactive.[1]

  • Poor Reproducibility: The extent of precipitation can vary between experiments depending on minor changes in temperature, mixing speed, or incubation time, leading to highly variable and unreliable data.[8]

  • Assay Interference: Undissolved compound aggregates can interfere with assay readouts, particularly in optical (e.g., fluorescence, absorbance) or high-throughput screening formats.[9]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with BZ-2-ONE.

Q1: What is the best solvent to prepare a high-concentration stock solution of BZ-2-ONE?

Answer: Anhydrous (water-free) Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for preparing stock solutions of poorly soluble compounds.[10] Its high solvating power can typically dissolve BZ-2-ONE to concentrations of 10-30 mM.

Causality & Expertise: DMSO is an aprotic, highly polar solvent that is miscible with both aqueous and organic media. Its ability to disrupt the intermolecular forces in the crystal lattice of compounds like BZ-2-ONE makes it an excellent choice for initial solubilization.[10] However, it is critical to use anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds in the stock solution, leading to precipitation even before dilution.[8]

Q2: My compound looks dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

Answer: This is the most common solubility-related problem, often called "crashing out." It occurs because while BZ-2-ONE is soluble in the organic DMSO, it is not soluble in the aqueous environment of your assay buffer. When you dilute the DMSO stock, the DMSO concentration plummets, and the water becomes the primary solvent, which cannot keep the compound dissolved.[7][11]

Troubleshooting Strategies:

  • Optimize the Dilution Protocol: Never add a small volume of concentrated DMSO stock directly into a large volume of buffer. The rapid solvent exchange causes immediate precipitation.[7] Instead, add the buffer to the DMSO stock dropwise while vortexing, or perform serial dilutions.

  • Reduce the Final Concentration: Your target concentration may simply be above the kinetic solubility limit of BZ-2-ONE in the final assay medium. Try lowering the highest concentration in your dose-response curve.[1]

  • Maintain a Minimum DMSO Concentration: While the final DMSO concentration should be as low as possible to avoid cellular toxicity, sometimes a slightly higher concentration (e.g., 0.5% vs. 0.1%) can help maintain solubility.[12] You must determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use Co-Solvents: Introduce a water-miscible co-solvent like Polyethylene Glycol 400 (PEG400) or ethanol into your formulation.[13][14] A common starting point for in vitro work is a vehicle containing 5-10% DMSO, 20-40% PEG400, and the remainder aqueous buffer.

  • Pre-warm the Media: Adding the compound to media pre-warmed to 37°C can sometimes improve solubility compared to adding it to cold media.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is highly cell-line dependent. Most robust, immortalized cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate 1%.[12][15] However, primary cells and sensitive cell lines can show stress or differentiation at concentrations as low as 0.1%.[12]

Self-Validating Protocol: It is essential to run a vehicle control experiment. Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells under the exact same conditions as your main experiment. Use your assay's endpoint (e.g., viability, signaling) to determine the highest concentration that has no observable effect compared to the media-only control. This concentration is your maximum allowable final DMSO concentration.

Q4: How can I determine the actual soluble concentration of my compound in the final assay medium?

Answer: You need to perform a solubility measurement. For drug discovery and assay development, a kinetic solubility assay is most relevant because it mimics the process of diluting a DMSO stock into buffer.[16][17] This differs from thermodynamic solubility , which measures the equilibrium solubility of the solid compound and is more relevant for late-stage formulation.[18][19][20] A simple kinetic solubility test can save you from generating meaningless data. (See Protocol 2 below).

Q5: My dose-response curve is inconsistent or flat at high concentrations. Could this be a solubility issue?

Answer: Absolutely. This is a classic sign of compound precipitation. If, for example, the kinetic solubility limit of BZ-2-ONE in your assay is 10 µM, then any nominal concentration you test above 10 µM (e.g., 20 µM, 50 µM, 100 µM) will effectively only have 10 µM of dissolved, active compound. This creates a plateau in your dose-response curve, making the compound appear less potent or inactive.[1] Visual inspection of your assay plate wells under a microscope for precipitate at the highest concentrations is a crucial quality control step.

Section 3: Troubleshooting Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a 10 mM stock solution of BZ-2-ONE in 100% DMSO.[21][22]

Materials:

  • BZ-2-ONE (MW: 265.26 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 265.26 g/mol × 1000 mg/g = 2.65 mg

  • Weighing: Accurately weigh out 2.65 mg of BZ-2-ONE and place it into a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes.[21]

  • Visual Inspection: Check for any undissolved particulates. The solution should be perfectly clear.

  • Troubleshooting Dissolution: If particulates remain:

    • Sonicate the vial in a water bath for 5-10 minutes.[10] This provides energy to break up the crystal lattice.

    • Gentle warming in a 37°C water bath for 5-10 minutes can also be effective, but use caution as heat can degrade some compounds.[10]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can induce precipitation.[8][10] Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

This rapid assay helps estimate the maximum soluble concentration of BZ-2-ONE in your specific assay buffer.[23]

Materials:

  • 10 mM BZ-2-ONE stock solution in 100% DMSO

  • Your final assay buffer or cell culture medium (pre-warmed to 37°C)

  • A clear 96-well plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions in DMSO: First, create a serial dilution series of your compound in 100% DMSO. This ensures the subsequent dilution into buffer is done from a consistent solvent environment.[24]

    • Example: 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., down to ~0.1 mM.

  • Dispense Buffer: Add 198 µL of your pre-warmed assay buffer to the wells of the 96-well plate.

  • Add Compound: Add 2 µL of each DMSO dilution to the corresponding wells containing buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • Incubate: Mix the plate gently and incubate for 1-2 hours at your experimental temperature (e.g., 37°C). This allows time for any potential precipitate to form.

  • Visual Readout: Place the plate against a black background and visually inspect for any cloudiness, haziness, or precipitate. You can also check the wells under a microscope.

  • Determine Solubility Limit: The highest concentration that remains perfectly clear is your approximate kinetic solubility limit. You should design your experiments to stay below this concentration.

Section 4: Diagrams & Visual Guides

Solubility Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving solubility issues.

Solubility_Troubleshooting start Compound precipitates in aqueous buffer q1 Is the stock solution in 100% DMSO clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the final DMSO concentration? a1_yes->q2 fix_stock Action: Sonicate/warm stock. Use anhydrous DMSO. Re-weigh compound. a1_no->fix_stock a2_high > 0.5% q2->a2_high Too High a2_low < 0.5% q2->a2_low Acceptable fix_dmso Action: Lower final DMSO %. Make higher conc. stock. Verify cell tolerance. a2_high->fix_dmso q3 What is the final compound concentration? a2_low->q3 a3_high High (e.g., >50 µM) q3->a3_high Potentially > Solubility Limit a3_low Low (e.g., <10 µM) q3->a3_low Likely OK fix_conc Action: Lower top concentration. Perform Kinetic Solubility Assay (Protocol 2). a3_high->fix_conc q4 How was the dilution performed? a3_low->q4 a4_direct Direct 'dumping' into buffer q4->a4_direct Incorrect a4_serial Serial/stepwise q4->a4_serial Correct fix_dilution Action: Use stepwise dilution. Add buffer to stock slowly while vortexing. a4_direct->fix_dilution advanced If issues persist, consider advanced formulation. a4_serial->advanced strategies Strategies: - Co-solvents (PEG400, ethanol) - Surfactants (Tween-80) - Cyclodextrins advanced->strategies

Caption: A decision tree for troubleshooting compound precipitation.

Recommended Dilution Workflow

This diagram illustrates the best practice for diluting a DMSO stock solution to the final working concentration in an assay.

Dilution_Workflow cluster_0 Step 1: Preparation in 100% DMSO cluster_1 Step 2: Dilution into Final Assay Medium cluster_2 Step 3: Result stock High Conc. Stock (e.g., 10 mM in 100% DMSO) serial_dmso Serial Dilutions in 100% DMSO (e.g., 10 mM -> 1 mM -> 100 µM) stock->serial_dmso Creates dilution series add_to_media Add small volume (e.g., 1 µL) of each DMSO dilution to large volume (e.g., 99 µL) of assay medium serial_dmso->add_to_media Key Step: Avoids 'crashing out' final_plate Final Assay Plate - Consistent, low DMSO % (e.g., 1%) - Range of compound concentrations add_to_media->final_plate

Caption: Best practice workflow for preparing working solutions.

References

  • Di, L., & Kerns, E. H. (2016). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Garg, S., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Elsevier B.V. via Ovid. [Link]

  • Kumar, S., & Singh, A. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Patel, R. P., & Patel, M. M. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Varadi, M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. [Link]

  • Patel, M. R., & Patel, N. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Info. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • van de Waterbeemd, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Lisure, A., & Llinas, A. (2009). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. [Link]

  • Williams, H. D., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][18]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Madsen, C. G., & Nielsen, J. B. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • National Institutes of Health (NIH). (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. NIH. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • American Chemical Society. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. ACS. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

  • P&S Chemicals. (n.d.). This compound. P&S Chemicals. [Link]

  • ResearchGate. (2008). Novel 3-(2-Oxo-2H-benzo[b][4][18]oxazin-3-yl)propanoates from Dimethyl-2-oxoglutarate and Test of Their Biological Activity. ResearchGate. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. NIH. [Link]

Sources

Technical Support Center: Optimizing DPPH Assays for Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytical Division

Welcome to the technical support center for the optimization of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for benzoxazinone and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this assay, ensuring robust and reproducible results. We will move beyond standard protocols to address the specific challenges posed by the unique chemical nature of benzoxazinones.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DPPH assay?

A1: The DPPH assay is a simple and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The core of the assay is the DPPH molecule, a stable free radical that has a deep violet color in solution, with a characteristic strong absorption maximum around 517 nm.[1][2] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[1][2] This process leads to a stoichiometric loss of the violet color, which turns to a pale yellow. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the compound being tested.[3]

Q2: How do benzoxazinones typically exert antioxidant activity?

A2: The antioxidant mechanism of benzoxazinones can be multifaceted and is not always straightforward. While some may act via classical pathways, many benzoxazinone derivatives, particularly benzoxazinic nitrones, are known spin traps.[4][5] This means they can trap and stabilize free radicals through an addition reaction at the C=N double bond of the nitronyl function.[4] However, other mechanisms like Hydrogen Atom Transfer (HAT) or Sequential Electron Transfer (SET) are also possible and may be the primary pathway for certain structures.[5][6] Computational and experimental studies suggest that for some benzoxazinic nitrones, HAT is the likely primary mechanism in quenching the DPPH radical.[6][7] The specific mechanism and potency are highly dependent on the substituents on the benzoxazinone core, with electron-withdrawing groups sometimes enhancing reactivity.[4][8]

Q3: Why is solvent selection so critical when testing benzoxazinone compounds?

A3: Solvent choice is arguably one of the most critical parameters for a successful and meaningful DPPH assay. The solvent system must satisfy two primary conditions: 1) fully solubilize the DPPH radical, and 2) fully solubilize the benzoxazinone test compound. Methanol and ethanol are the most common solvents as DPPH is readily soluble in them.[2] However, benzoxazinones can have a wide range of polarities. Using an inappropriate solvent can lead to several issues:

  • Poor Solubility: If your compound is not fully dissolved, the solution may appear cloudy or contain precipitate, leading to scattered light and erroneous absorbance readings.[9] This also means the effective concentration of your compound in the solution is unknown and lower than calculated.

  • Altered Reaction Kinetics: The polarity of the solvent can significantly affect the reaction rate between the antioxidant and DPPH.[10] For example, studies on benzoxazinic nitrones have shown different results when tested in methanol versus acetonitrile.[4]

  • Shifting Equilibria: The solvent can influence the hydrogen-donating ability of the antioxidant, thereby altering the assay's outcome.

Q4: What is an IC50 value and how is it correctly determined?

A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals in the reaction mixture.[11] It is a common metric for antioxidant potency; a lower IC50 value indicates a more potent antioxidant.[11] To determine the IC50, you must first calculate the percentage of DPPH scavenging activity across a range of concentrations of your test compound using the formula:

% Scavenging = [ (A_control - A_sample) / A_control ] × 100 [12]

Where:

  • A_control is the absorbance of the DPPH solution with the solvent blank.

  • A_sample is the absorbance of the DPPH solution with your benzoxazinone compound.

After calculating the % scavenging for each concentration, you plot % scavenging (Y-axis) against the compound concentration (X-axis). The IC50 is then determined from this curve by finding the concentration that corresponds to 50% scavenging, often through linear regression analysis of the linear portion of the curve.

Troubleshooting Guide: Common Experimental Issues
Problem: My benzoxazinone compound is not soluble in methanol/ethanol. The final reaction mixture is cloudy.
  • Probable Cause: This is a classic solubility mismatch. Benzoxazinones can be lipophilic, and the high polarity of alcoholic solvents may not be sufficient for complete dissolution, causing precipitation or the formation of a hazy suspension.[9]

  • Solution Pathway:

    • Introduce a Co-solvent: Prepare your stock solution in a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). Add a minimal volume of this stock solution to the assay medium. Crucially, ensure the final concentration of DMSO in the reaction well is low (typically <1%) , as high concentrations can interfere with the assay. Run a corresponding solvent control (DPPH + co-solvent) to check for any intrinsic scavenging activity of the solvent mixture.

    • Consider Alternative Solvents: While this complicates comparisons with literature data, you can explore less polar solvents like isopropyl alcohol or ethyl acetate, provided the DPPH radical remains stable and soluble.[10] A study on antioxidants in an oil matrix demonstrated that solvent choice significantly impacts measured reactivity.[10]

    • Use a Detergent-Based System: For particularly challenging compounds, a modified protocol using a non-ionic detergent (e.g., Triton X-100 or Tween 20) in a buffered solution can help maintain the solubility of both the DPPH radical and hydrophobic test compounds.[13]

    • Sonication: Gentle sonication of the stock solution before dilution can sometimes help improve dissolution.[14] However, do not filter a cloudy solution, as this will remove your active compound and invalidate the results.[14]

Problem: I am observing very low or no antioxidant activity, which is contrary to my expectations based on the compound's structure.
  • Probable Cause 1: Insufficient Reaction Time. The DPPH scavenging reaction is a kinetic process.[14] While many potent antioxidants like ascorbic acid react almost instantaneously, some compounds, including certain benzoxazinones, may be "slow" scavengers. A standard 30-minute incubation might not be long enough for the reaction to reach its endpoint or steady state.[15]

  • Solution 1: Perform a Kinetic Study. Instead of a single endpoint reading, measure the absorbance of the reaction mixture at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Plot absorbance vs. time. This will reveal if the reaction is slow and allow you to determine the optimal incubation time when the absorbance value plateaus.[13] Studies on benzoxazinic nitrones have monitored reactions for up to 60 minutes or longer.[4]

  • Probable Cause 2: Assay Conditions are Not Validated. The issue may lie with the assay itself rather than your compound.

  • Solution 2: Validate with a Positive Control. Always run a standard, well-characterized antioxidant like Trolox, Ascorbic Acid, or Gallic Acid in parallel with your test compounds.[11][14] If the positive control also shows poor activity, it points to a problem with your DPPH reagent or overall protocol execution.

  • Probable Cause 3: Compound Degradation. The benzoxazinone compound may be unstable in the chosen solvent or under the experimental conditions.

  • Solution 3: Check the stability of your compound in the assay solvent over the incubation period using an orthogonal method like HPLC if possible. Ensure stock solutions are fresh and stored appropriately.

Problem: My results are not reproducible; there is high variability between replicate wells or separate experiments.
  • Probable Cause 1: DPPH Reagent Instability. The DPPH radical is sensitive to light.[1][14] Exposure to light during preparation or incubation can cause its degradation, leading to a lower control absorbance and inconsistent results.

  • Solution 1: Strict Light Protection. Prepare the DPPH working solution fresh for each experiment.[11][16] Store the stock solution and the reaction plate in the dark (e.g., wrapped in aluminum foil) at all times.[2]

  • Probable Cause 2: Inaccurate Pipetting. The assay is sensitive to small volume changes, especially when preparing serial dilutions and adding reagents to a 96-well plate.

  • Solution 2: Use calibrated pipettes and ensure proper mixing in each well after adding reagents, avoiding the introduction of bubbles. A multichannel pipette is recommended for adding the DPPH reagent to the plate to ensure the reaction starts at approximately the same time for all wells.

  • Probable Cause 3: Temperature Fluctuations. Reaction kinetics are temperature-dependent.

  • Solution 3: Ensure that all reagents and the reaction plate are equilibrated to a constant room temperature before starting the assay and during incubation.

Problem: My benzoxazinone solution is colored. How do I correct for this spectral interference?
  • Probable Cause: If your test compound absorbs light near 517 nm, it will contribute to the total absorbance reading, leading to an underestimation of its antioxidant activity.[11]

  • Solution: Use a Sample Blank. For each concentration of your benzoxazinone compound, prepare a corresponding blank well containing the same concentration of the compound and the assay solvent, but without the DPPH reagent.[11] Measure the absorbance of this sample blank. Subtract this background absorbance from the absorbance of the corresponding reaction well (sample + DPPH) before calculating the % scavenging.

Corrected A_sample = A_(sample+DPPH) - A_(sample blank)

Visualized Workflows and Mechanisms
DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH DPPH• DPPH_H Reduced DPPH (Yellow) DPPH->DPPH_H H• transfer AH Benzoxazinone (Hydrogen Donor) A_rad Compound Radical AH->A_rad H• donation

Caption: General mechanism of DPPH radical reduction by a hydrogen-donating antioxidant.

Optimized Experimental Workflow

Workflow cluster_plate prep_dpph Prepare fresh 0.1 mM DPPH in Methanol (Protect from light) add_dpph 2. Add 100µL of DPPH solution to all wells (except sample blanks) prep_dpph->add_dpph prep_samples Prepare serial dilutions of Benzoxazinone & Positive Control (Use co-solvent like DMSO if needed) add_samples 1. Add 100µL of Samples, Controls, and Blanks prep_samples->add_samples setup_plate Plate Setup (96-well) add_samples->add_dpph incubation Incubate in Dark (e.g., 30-60 min at RT) add_dpph->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Data Analysis: - Correct for sample absorbance - Calculate % Scavenging - Determine IC50 measurement->analysis

Sources

"overcoming interference in the FRAP assay with 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Interference and Ensuring Accurate Measurement in the FRAP Assay with 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the Ferric Reducing Antioxidant Power (FRAP) assay, specifically tailored for researchers working with this compound and its analogs. This compound belongs to a class of benzoxazinones that have demonstrated notable antioxidant properties.[1][2] Therefore, a positive result in the FRAP assay is an expected outcome reflecting its intrinsic bioactivity.

The objective of this guide is not to eliminate this compound's signal but to ensure its accurate and reproducible quantification. We will address common challenges such as intrinsic color interference, non-standard reaction kinetics, and solubility issues that can arise during experimentation. This guide provides detailed troubleshooting steps, validated protocols, and expert insights to help you generate reliable and meaningful data.

A Note on Terminology: This document pertains exclusively to the Ferric Reducing Antioxidant Power (FRAP) assay, a colorimetric method for measuring antioxidant capacity.[3][4][5] It should not be confused with Fluorescence Recovery After Photobleaching (FRAP), a microscopy technique used to study molecular mobility.[6][7]

Section 1: Understanding Potential Compound-Assay Interactions

The FRAP assay quantifies antioxidant capacity by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺-TPTZ) form by electron-donating antioxidants at an acidic pH.[3][5] While straightforward, the chemical nature of this compound necessitates careful consideration of the following factors:

  • Intrinsic Absorbance: The benzoxazinone core is a chromophore, meaning the compound itself may absorb light near the 593 nm detection wavelength of the Fe²⁺-TPTZ complex. This can artificially inflate the final absorbance reading if not properly corrected.

  • Reaction Kinetics: The standard 4-minute FRAP protocol is optimized for rapidly reacting antioxidants.[3][8] However, some polyphenolic and heterocyclic compounds can exhibit slower, multi-phase reaction kinetics, potentially leading to an underestimation of their total antioxidant capacity if a single, early endpoint is used.[9]

  • Solubility: Like many organic compounds, this compound is often dissolved in solvents like DMSO or ethanol. The final concentration of these organic solvents in the aqueous FRAP reagent must be managed to prevent precipitation and ensure it does not interfere with the reaction.

  • Metal Chelation: While the primary mechanism of the FRAP assay is electron transfer, compounds with metal-chelating properties can sometimes interfere with the formation of the Fe²⁺-TPTZ complex.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter when analyzing this compound with the FRAP assay.

Q1: My absorbance readings are unexpectedly high, even at low concentrations, and my sample blank is colored. How do I correct for this?
  • Potential Cause: This is a classic sign of interference from the intrinsic color of your test compound. The compound's own absorbance at 593 nm is being added to the absorbance of the blue Fe²⁺-TPTZ product, leading to a falsely elevated result.

  • Recommended Solution: A properly prepared sample blank is critical. This blank should contain everything that is in your sample well except for one key component of the color-forming reaction. The most robust method is to prepare a modified FRAP reagent that omits the TPTZ probe but includes the ferric chloride (FeCl₃). This accounts for any direct reduction of Fe³⁺ by the compound without the colorimetric TPTZ reaction.

    Actionable Steps:

    • Prepare a "Blank Reagent" by mixing the acetate buffer and FeCl₃ solution in a 10:1 ratio, omitting the TPTZ solution.

    • For each concentration of your test compound, create a corresponding sample blank well.

    • Add your compound to these wells at the same final concentration as your test wells.

    • Add the "Blank Reagent" and incubate under the same conditions as your main experiment.

    • Measure the absorbance of these sample blanks at 593 nm.

    • Subtract the absorbance of each sample blank from its corresponding test sample reading to get the true absorbance from the FRAP reaction.

Q2: The blue color in my sample wells continues to deepen after the standard 4-minute incubation period. Am I measuring the true antioxidant capacity?
  • Potential Cause: This indicates that your compound has slower reaction kinetics than the standard (e.g., Trolox or FeSO₄) used to establish the protocol time.[9] Stopping the reading prematurely will underestimate the compound's full antioxidant potential.

  • Recommended Solution: Perform a kinetic analysis to determine the optimal reaction time for your specific compound.

    Actionable Steps:

    • Prepare your samples, standards, and FRAP reagent as usual in a 96-well plate.

    • Use a spectrophotometric plate reader capable of kinetic measurements.

    • Initiate the reaction by adding the FRAP reagent to the wells.

    • Immediately begin measuring the absorbance at 593 nm at regular intervals (e.g., every 1-2 minutes) for an extended period (e.g., 30-60 minutes).[5]

    • Plot absorbance vs. time for your compound and the standard. The optimal endpoint for your assay is the time at which the absorbance curve for your compound reaches a stable plateau. Use this time point for all future experiments with this compound.

Q3: I observed a cloudy precipitate in the wells after adding my compound to the FRAP reagent. What causes this and how can I prevent it?
  • Potential Cause: This is likely a solubility issue. The compound, initially dissolved in an organic solvent like DMSO, is precipitating when introduced to the acidic, aqueous FRAP reagent.

  • Recommended Solution:

    • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay well is as low as possible, ideally below 1% (v/v). Prepare higher concentration stock solutions of your compound so that smaller volumes are needed.

    • Test Alternative Solvents: If DMSO is problematic, test the solubility of your compound in other water-miscible solvents like ethanol or methanol.

    • Incorporate a Surfactant: In some cases, the addition of a non-ionic surfactant like Tween 20 at a very low concentration (e.g., 0.05%) to the FRAP reagent can help maintain the solubility of hydrophobic compounds.[10] This must be validated to ensure the surfactant itself does not affect the assay.

Q4: My results show poor reproducibility between assays. What are the most critical parameters to standardize?
  • Potential Causes: The FRAP assay is sensitive to several environmental and procedural variables.[8]

  • Recommended Solutions:

    • Reagent Freshness: Always prepare the FRAP working reagent fresh on the day of use.[3][8] The pre-mixed reagent is light-sensitive and its potency can decrease over time.

    • Temperature Control: Maintain a constant temperature of 37°C during the incubation.[3][8] Temperature fluctuations can significantly alter reaction rates. Pre-warm the FRAP reagent and the plate reader to 37°C.

    • pH Stability: The pH of the acetate buffer must be precisely 3.6.[8][11] This low pH is critical for iron's redox chemistry and the TPTZ complex. Verify the pH of your buffer before preparing the final reagent.

    • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when adding small volumes of your compound stock and preparing the standard curve. Any errors in dilution will directly impact your final calculated values.

Section 3: Validated Experimental Protocols

Protocol 1: Standard FRAP Assay for this compound

This protocol incorporates best practices for accuracy and reproducibility.

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and bring the volume to 1 L with ultrapure water. Adjust pH to 3.6.
  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Warm gently to aid dissolution.[12]
  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of ultrapure water.[12]
  • FRAP Working Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio (e.g., 25 mL buffer + 2.5 mL TPTZ + 2.5 mL FeCl₃).[3] Incubate this reagent in a water bath at 37°C for at least 15 minutes before use.

2. Standard Curve Preparation (FeSO₄):

  • Prepare a 2 mM stock solution of ferrous sulfate (FeSO₄·7H₂O) in ultrapure water.
  • Create a series of dilutions from this stock to generate standards ranging from approximately 100 µM to 2000 µM.

3. Assay Procedure (96-Well Plate Format):

  • Add 20 µL of your standards, test compound dilutions, and appropriate blanks (water for reagent blank, compound in buffer for sample blank) to the wells of a clear, flat-bottom 96-well plate.
  • Pre-warm the plate to 37°C.
  • Add 180 µL of the pre-warmed FRAP Working Reagent to all wells.
  • Mix gently on a plate shaker for 30 seconds.
  • Incubate the plate at 37°C for the optimal time determined by your kinetic analysis (start with a default of 10 minutes if kinetics are unknown).
  • Measure the absorbance at 593 nm (or a nearby wavelength like 594 nm[5]) using a plate reader.

4. Data Analysis:

  • Subtract the reagent blank absorbance from all standard and sample readings.
  • Correct the sample readings by subtracting the absorbance of their corresponding sample blanks (from Protocol 2).
  • Plot the corrected absorbance of the standards against their concentration to create a standard curve.
  • Use the linear regression equation from the standard curve to calculate the Fe²⁺ equivalent concentration for your test compound.
Protocol 2: Kinetic Analysis for Optimal Reaction Time
  • Set up the 96-well plate as described in Protocol 1.

  • Configure the plate reader to take absorbance readings at 593 nm every 2 minutes for 60 minutes, maintaining the temperature at 37°C.

  • Initiate the reaction by adding 180 µL of FRAP reagent.

  • Begin the kinetic read immediately.

  • Plot the absorbance vs. time for each concentration of your compound. The optimal reaction time is the point where the curve flattens, indicating the reaction is complete.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the underlying mechanism of the FRAP assay? The FRAP assay is a single electron transfer (SET) based assay.[13] At low pH, antioxidant compounds reduce the ferric iron (Fe³⁺) in the colorless Fe³⁺-TPTZ complex to ferrous iron (Fe²⁺). This newly formed Fe²⁺ binds with the TPTZ probe to create an intensely blue-colored complex, and the intensity of this color is directly proportional to the reducing power of the sample.[4][5]

  • FAQ 2: Why is a low pH of 3.6 essential for the FRAP assay? The acidic condition is crucial for two main reasons. First, it maintains iron solubility. Second, and more importantly, it increases the redox potential of the Fe³⁺/Fe²⁺ couple, which facilitates the electron transfer reaction from antioxidants.[14]

  • FAQ 3: My compound is dissolved in DMSO. What is the maximum concentration I can use? It is highly recommended to keep the final concentration of DMSO in the well below 1% (v/v) to avoid solubility issues and potential effects on the reaction. For a 200 µL final reaction volume, this means adding no more than 2 µL of your DMSO stock. Always include a solvent control (2 µL of DMSO in 198 µL of buffer/reagent) to ensure the solvent itself does not contribute to the signal.

  • FAQ 4: Can I use Trolox or Ascorbic Acid as a standard instead of FeSO₄? Yes. Trolox, a water-soluble vitamin E analog, and ascorbic acid are commonly used standards.[11] Using FeSO₄ provides a direct measure of ferric reducing capacity in terms of Fe²⁺ equivalents, which is often considered the most direct expression of FRAP value.[4] If you use Trolox or another antioxidant standard, results are expressed as "Trolox Equivalents." The most important thing is to be consistent and clearly report which standard was used.

Section 5: Visual Guides

Diagram 1: FRAP Assay Workflow

This diagram outlines the core steps of the Ferric Reducing Antioxidant Power assay.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Buffer, TPTZ, FeCl3) Standard 2. Prepare Standard Curve (e.g., FeSO4) Sample 3. Prepare Compound Dilutions Add 4. Add Samples/Standards to 96-well plate React 5. Add FRAP Reagent & Mix Add->React Incubate 6. Incubate at 37°C (Optimized Time) React->Incubate Read 7. Read Absorbance at 593 nm Incubate->Read Calculate 8. Correct for Blanks & Calculate Results Read->Calculate

Caption: Standard workflow for the FRAP assay.

Diagram 2: Troubleshooting Logic for Intrinsic Compound Color

This flowchart provides a decision-making process for addressing high background signals.

Troubleshooting_Logic Start High or Variable Absorbance Reading? CheckBlank Prepare a Sample Blank (Compound + Buffer + FeCl3, no TPTZ) Start->CheckBlank MeasureBlank Measure Sample Blank Absorbance at 593 nm CheckBlank->MeasureBlank IsBlankHigh Is Blank Absorbance Significant (>0.05 AU)? MeasureBlank->IsBlankHigh Subtract Correct Data: Final Abs = Sample Abs - Blank Abs IsBlankHigh->Subtract Yes NoIssue Interference is not from intrinsic compound color. Investigate other causes. IsBlankHigh->NoIssue No Proceed Proceed with Standard Data Analysis Subtract->Proceed

Caption: Logic for correcting intrinsic sample absorbance.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
  • Wikipedia. Ferric reducing ability of plasma.
  • ACS Publications. (2010). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay.
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Munteanu, I. G., & Apetrei, C. (2021). The mechanism of ferric reducing antioxidant power (FRAP) reaction.
  • Bio-protocol. (2021). Ferric Reducing Antioxidant Power Test (FRAP Assay).
  • G-Biosciences.
  • Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Oyaizu, M. (1986). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC - PubMed Central.
  • Teledyne Vision Solutions. Fluorescence Recovery After Photobleaching (FRAP).
  • P&S Chemicals. Product information, this compound.
  • Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[8][11]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PMC - PubMed Central.

  • Santa Cruz Biotechnology. This compound | CAS 61553-69-3 | SCBT.
  • Hunter, E., et al. (2013).
  • ResearchGate. (2025). What the best troubleshooting method when using a dark extract with FRAPP Assay?.
  • ResearchGate. (2018). I'm having a probleme while dealing with the antioxidant activity FRAPP method.
  • PicoQuant. Fluorescence Recovery After Photobleaching (FRAP).
  • ChemicalBook. This compound.
  • Prieto, M. A., & Vázquez, J. A. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC - NIH.
  • LOUIS. Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays.
  • FluoroFinder. (2024). FRAP (Fluorescence Recovery After Photobleaching).
  • Benzie, I. F. F. (2017). The ferric reducing/antioxidant power (FRAP)
  • BIOZOL. This compound, CAS [[61553-69-3]].
  • PubMed. (2018). Discovery of C-3 Tethered 2-oxo-benzo[8][11]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies.

  • PubChem. 2H-1,2-Benzoxazin-3(4H)-one.
  • MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.

Sources

Technical Support Center: Solution Stability of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one.

Introduction: Welcome to the technical support guide for this compound (CAS 61553-69-3). This molecule is a member of the 1,4-benzoxazinone family, a class of heterocyclic compounds recognized for a wide range of biological activities, making them valuable in pharmaceutical and agrochemical research.[1][2] The integrity of experimental data hinges on the stability of the compound in solution. Inconsistent results, loss of potency, or the appearance of unknown analytical signals can often be traced back to compound degradation.

This guide provides a comprehensive framework for understanding and managing the solution stability of this compound. While specific stability data for this exact molecule is not extensively published, the chemical principles governing the 1,4-benzoxazin-2-one scaffold are well-established. This document synthesizes that knowledge to provide proactive guidance, troubleshooting workflows, and practical protocols for researchers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in aqueous solution?

A1: The primary and most anticipated degradation pathway is hydrolysis of the lactone ring (the cyclic ester within the benzoxazinone core).[3] This ring is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base. This process leads to the opening of the heterocyclic ring to form a more polar, and likely inactive, N-substituted 2-aminophenol derivative. Studies on related benzoxazinone structures confirm their sensitivity to hydrolysis, particularly in the pH range of 4.0 to 8.0.[4]

Q2: What are the key factors that will influence the stability of my compound in solution?

A2: The stability is primarily dictated by four factors:

  • pH: As hydrolysis is the main concern, the pH of your solvent system is the most critical factor. The rate of hydrolysis is typically minimized at a slightly acidic pH and increases significantly in neutral to basic conditions.

  • Solvent Composition: The presence of nucleophiles other than water (e.g., methanol, ethanol) could potentially lead to transesterification, opening the lactone ring. Protic solvents are more likely to facilitate degradation than aprotic solvents like DMSO or acetonitrile.

  • Temperature: Degradation reactions, including hydrolysis, are accelerated at higher temperatures. Storing solutions at reduced temperatures (4°C or -20°C) is crucial for minimizing degradation over time.

  • Light: While photostability data is not available, compounds with extended conjugated systems can be susceptible to photodegradation. It is a good practice to protect solutions from light, especially during long-term storage or extended experiments.

Q3: What is the proposed structure of the primary hydrolytic degradation product?

A3: Based on the established mechanism of lactone hydrolysis, the reaction would involve the cleavage of the ester bond, resulting in the formation of 2-(2-((2-hydroxyphenyl)amino)-2-oxoacetamido)acetophenone.

cluster_0 Proposed Hydrolysis Pathway Parent 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one Product Ring-Opened Product (2-(2-((2-hydroxyphenyl)amino)-2-oxoacetamido)acetophenone) Parent->Product Hydrolysis (H₂O, pH dependent)

Caption: Proposed hydrolytic degradation of the 1,4-benzoxazin-2-one core.

Q4: How should I prepare and store stock solutions of this compound?

A4: To maximize longevity:

  • Primary Stock (High Concentration): Prepare your primary stock in a dry, aprotic solvent such as anhydrous DMSO or acetonitrile (ACN). These solvents lack the water necessary for hydrolysis.

  • Storage: Store this primary stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.

  • Working Solutions: Prepare fresh working solutions in your aqueous assay buffer immediately before each experiment. Do not store dilute aqueous solutions for extended periods. If an experiment runs for several hours, the stability of the compound in the assay buffer at the experimental temperature should be validated.

Section 2: Troubleshooting Experimental Inconsistencies

This section helps diagnose if unexpected results are rooted in compound instability.

Start Inconsistent Results Observed (e.g., poor reproducibility, activity loss) Check_Source Is the solid compound pure? (Check CoA, run fresh analysis) Start->Check_Source Purity_OK Purity Confirmed Check_Source->Purity_OK Yes No_Degradation Compound is Stable: Re-evaluate other assay parameters Check_Source->No_Degradation No, purity is the issue Check_Assay Are assay conditions consistent? (Reagents, controls, instruments) Assay_OK Assay Conditions Stable Check_Assay->Assay_OK Yes Check_Assay->No_Degradation No, assay is the issue Check_Stability Could the compound be degrading in the assay solution? Run_Protocol Perform Stability Study (See Protocol 3.2) Check_Stability->Run_Protocol Possible Purity_OK->Check_Assay Assay_OK->Check_Stability Analyze_Data Analyze stability data. Is degradation >5-10% during the experiment's timeframe? Run_Protocol->Analyze_Data Degradation_Confirmed Instability Confirmed: Modify experimental plan Analyze_Data->Degradation_Confirmed Yes Analyze_Data->No_Degradation No

Caption: Troubleshooting workflow for diagnosing compound stability issues.

Q: My biological assay results are not reproducible. Could this be a stability issue?

A: Yes, this is a classic sign of compound instability. If the compound degrades in the assay buffer over the course of the experiment, its effective concentration will decrease, leading to variable results. This is especially true for longer incubation times.

  • Troubleshooting Step: Analyze a sample of your assay solution containing the compound at the beginning (t=0) and end of your typical experiment duration. Use the HPLC method in Protocol 3.3 to see if the peak area of the parent compound has decreased significantly (>10%).

Q: I see new, unidentified peaks appearing in my LC-MS analysis over time. What are they?

A: These are very likely degradation products. In an aqueous buffer, the most probable new peak would correspond to the ring-opened hydrolysis product. This product will be more polar than the parent compound and thus will have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Step: Monitor the mass of the new peak. The hydrolyzed product should have a mass corresponding to the parent molecule plus the mass of one water molecule (M+18). Confirm this using high-resolution mass spectrometry if available.

Section 3: Protocols for Stability Assessment

These protocols provide a systematic approach to evaluating the stability of this compound.

Protocol 3.1: Preliminary Stability in Common Solvents

Objective: To quickly assess the compound's stability in solvents used for stock solutions and initial dilutions.

Methodology:

  • Prepare a 1 mg/mL solution of the compound in each test solvent (e.g., DMSO, Acetonitrile, Methanol, Water).

  • Immediately analyze a t=0 sample for each solution using the HPLC method (Protocol 3.3) to establish the initial purity and peak area.

  • Store aliquots of each solution at room temperature, protected from light.

  • Analyze the solutions again at 4, 8, and 24 hours.

  • Calculate the percentage of the parent compound remaining relative to the t=0 sample. Degradation is indicated by a decrease in the parent peak area and the appearance of new peaks.

SolventExpected Stability (24h @ RT)Rationale
DMSO (anhydrous) High (>98%)Aprotic; prevents hydrolysis.
Acetonitrile High (>98%)Aprotic; prevents hydrolysis.
Methanol Moderate (90-98%)Protic; risk of methanolysis (solvolysis).
Water Low (<90%)Protic and nucleophilic; hydrolysis is likely.[3]
Protocol 3.2: pH-Dependent Stability Profile (Forced Degradation)

Objective: To determine the rate of degradation across a range of pH values relevant to experimental conditions.

Start Prepare Buffers (pH 2, 4, 7.4, 9) Prep_Sol Prepare Compound Solution (e.g., 10 µg/mL in each buffer) Start->Prep_Sol Incubate Incubate solutions at a controlled temperature (e.g., 37°C) Prep_Sol->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., add equal volume of ACN to stop further degradation) Sample->Quench Analyze Analyze by HPLC (Protocol 3.3) Quench->Analyze Plot Plot % Remaining vs. Time for each pH Analyze->Plot

Caption: Workflow for conducting a pH-dependent stability study.

Methodology:

  • Buffer Preparation: Prepare a set of buffers covering a relevant pH range (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Sample Preparation: From a high-concentration stock in ACN or DMSO, spike the compound into each buffer to a final concentration of ~10 µg/mL. Ensure the organic solvent concentration is low (<1%) to not affect the buffer pH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by HPLC (Protocol 3.3).

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH conditions under which the compound is most and least stable.

Protocol 3.3: Generic HPLC-UV Method for Stability Monitoring

Objective: To provide a starting point for an analytical method to separate the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis Diode Array Detector (DAD). Monitor at an absorbance maximum (e.g., 254 nm, or determine the optimal wavelength by scanning).

  • Rationale: The acidic mobile phase helps to produce sharp peak shapes. The gradient elution ensures that both the relatively nonpolar parent compound and any more polar degradation products are eluted and separated effectively. The primary hydrolysis product is expected to elute earlier than the parent compound.

Section 4: References

  • Title: Proposed scheme of hydrolysis of 1,4-benzoxazin-2-ones 10. Source: ResearchGate (from Acylpyruvates and Their Heterocyclic Derivatives as Growth Regulators in Chlorella vulgaris) URL: [Link]

  • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives Source: Scientific Reports URL: [Link]

  • Title: 1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis Source: Archiv der Pharmazie URL: [Link]

  • Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Screening of some benzoxazinone derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chromatographic challenges encountered during the separation of this compound and its impurities. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in scientific principles and practical field experience.

Section 1: Understanding the Molecule and Common Challenges

This compound is a heterocyclic compound with a molecular formula of C₁₆H₁₁NO₃.[1][2] Its structure, containing both keto and lactone functionalities, as well as aromatic rings, presents specific challenges in reversed-phase HPLC. Potential impurities can arise from synthesis, degradation, or storage and may be structurally very similar to the parent compound, making separation difficult.

Common issues encountered include:

  • Poor peak shape (tailing or fronting)

  • Inadequate resolution between the main peak and its impurities

  • Inconsistent retention times

  • Presence of ghost peaks

This guide will address these issues systematically, providing both diagnostic procedures and robust solutions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My main peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and is often indicative of secondary interactions between the analyte and the stationary phase, or other system issues.[3] For a compound like this compound, which contains polar functional groups, interactions with residual silanols on the silica-based stationary phase are a primary suspect.[3]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:
  • Optimize Mobile Phase pH: The primary cause of tailing for compounds with basic nitrogen atoms is often the interaction with acidic silanol groups on the column packing.[3] By operating at a lower pH (e.g., 2.5-3.5), these silanol groups are protonated and their ability to interact with the analyte is minimized.[4][5]

    • Action: Incorporate an acidic modifier into your mobile phase. A concentration of 0.1% formic acid or phosphoric acid is typically effective.[6][7] Ensure your column is stable at the chosen pH.[5]

  • Evaluate the Column: Not all C18 columns are the same. Older columns or those not end-capped have a higher population of free silanol groups.[4]

    • Action: Use a modern, high-purity, end-capped C18 column. If tailing persists, consider a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds.[8]

  • Check for Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[4][9]

    • Action: To test for mass overload, dilute your sample by a factor of 10 and re-inject.[5] To check for volume overload, reduce the injection volume. If the peak shape improves, overloading was the issue.

  • Inspect for System Issues: Extraneous volume in the system (dead volume), a void at the head of the column, or a blocked frit can all contribute to peak tailing.[3][5]

    • Action: Ensure all fittings are properly made to minimize dead volume. If a column void is suspected, this can be caused by pressure shocks or operating at a high pH.[10] Reversing and flushing the column (if the manufacturer allows) may help, but replacement is often necessary.[3] Regularly using in-line filters and guard columns can prevent frit blockage.[4][5]

FAQ 2: I am struggling to separate a closely eluting impurity from the main this compound peak. How can I improve the resolution?

Answer:

Achieving adequate resolution between a main compound and its closely eluting impurities is a critical goal in method development, with the USFDA often recommending a resolution of more than 2.[11] Resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention (k).

Strategy for Improving Resolution:

Caption: Strategies for improving chromatographic resolution.

Detailed Steps:
  • Modify Selectivity (α): This is often the most powerful way to improve resolution.[12]

    • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can alter the elution order of your main peak and impurities. Try switching from one to the other.

    • Adjust pH: Small changes in the mobile phase pH can affect the ionization state of the analyte and impurities, leading to significant changes in retention and selectivity.[8]

    • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step.[11][12] A phenyl or cyano column will offer different interaction mechanisms compared to a standard C18.

  • Increase Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.[12][13]

    • Column Dimensions: Increase the column length or decrease the particle size. Moving from a 5 µm to a 3 µm or sub-2 µm particle column will significantly increase efficiency, though it will also increase backpressure.[12][14]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.[14]

  • Increase Retention (k): Increasing the retention time of the peaks can provide more opportunity for them to separate.[13]

    • Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention of all components.[8]

    • Gradient Profile: If using a gradient, make it shallower (i.e., a smaller change in organic solvent percentage over a longer time).[8] This is particularly effective for resolving closely eluting peaks in complex mixtures.[8]

Example Initial HPLC Method Parameters:
ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength
Injection Vol. 10 µL
FAQ 3: I am observing peak fronting for my main analyte. What does this indicate and how can I resolve it?

Answer:

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[9][15]

Troubleshooting Protocol for Peak Fronting:
  • Check for Sample Overload: This is the most common cause of peak fronting.[9]

    • Action: Systematically reduce the concentration of your sample and/or the injection volume. If the peak shape becomes more symmetrical, you have identified the issue. Consider using a column with a larger internal diameter or a higher loading capacity if you cannot dilute your sample.[9]

  • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak shape.[9]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.[9] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility and keep the injection volume small.

  • Examine the Column for Degradation: In some cases, a collapsed column bed can lead to peak fronting.[15]

    • Action: If the problem has developed over time and is accompanied by a loss of resolution and efficiency, the column may be degraded.[9] Replacing the column is the recommended solution.

Section 3: Advanced Topics

Forced Degradation Studies

To ensure your HPLC method is "stability-indicating," it is crucial to perform forced degradation studies.[16] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products.[16]

Typical Forced Degradation Conditions:
ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Stress 105 °C for 48 hours (solid state)
Photolytic Stress Expose to UV and visible light as per ICH Q1B guidelines

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The developed HPLC method must be able to separate all degradation products from the main peak and from each other.

References

  • Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaeli. [Link]

  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • National Institutes of Health. (2018, March 23). Discovery of C-3 Tethered 2-oxo-benzo[4][11]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. [Link]

  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • AKJournals. (2019, September 1). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry in. [Link]

  • ResearchGate. (2016, June 30). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. [Link]

  • ResearchGate. (2016, January 16). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. [Link]

  • Brieflands. (n.d.). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. [Link]

  • MDPI. (n.d.). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. [Link]

  • National Institutes of Health. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • ResearchGate. (n.d.). Pseudo-Three-Component Reaction of 3-(2-Oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones with Oxalyl Chloride. [Link]

  • Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one on Newcrom R1 HPLC column. [Link]

  • PubMed. (n.d.). Design and synthesis of phenethyl benzo[4][11]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical and formulation development of benzoxazinone derivatives. As a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, optimizing the oral delivery of these molecules is paramount to translating their therapeutic potential into clinical success.[1][2][3][4] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when enhancing the oral bioavailability of these promising compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of benzoxazinone derivatives, providing foundational knowledge to guide your experimental design.

Q1: We are initiating a project with a novel series of benzoxazinone derivatives. What are the primary challenges we should anticipate regarding their oral bioavailability?

A1: Benzoxazinone derivatives, being structurally rigid, fused heterocyclic systems, often present a number of challenges that can limit their oral bioavailability. The primary hurdles typically fall into three categories:

  • Poor Aqueous Solubility: The planar and often crystalline nature of the benzoxazinone scaffold can lead to high lattice energy and low aqueous solubility. This is a critical limiting factor, as a drug must first dissolve in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: While some benzoxazinone derivatives may possess adequate lipophilicity for passive diffusion across the intestinal epithelium, their rigid structure can hinder conformational flexibility, which is sometimes necessary for efficient membrane traversal.

  • First-Pass Metabolism: Like many xenobiotics, benzoxazinone derivatives are susceptible to metabolism by cytochrome P450 enzymes in the gut wall and liver. This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.

A thorough understanding of these potential issues from the outset will enable a more targeted and efficient drug development program.

Q2: What are the essential in vitro assays to characterize the oral absorption potential of our lead benzoxazinone candidates?

A2: A systematic in vitro evaluation is crucial to identify the specific barriers to oral absorption for your compounds. The following assays are fundamental:

  • Kinetic and Thermodynamic Solubility Studies: These should be conducted in biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), to realistically mimic the conditions in the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screen to assess the passive permeability of your compounds. It provides a good initial indication of their ability to cross the intestinal membrane.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human intestinal cells to evaluate both passive and active transport mechanisms, including the potential for efflux by transporters like P-glycoprotein (P-gp).

  • Metabolic Stability in Liver Microsomes and S9 Fractions: These assays provide an early indication of the extent of first-pass metabolism your compounds are likely to undergo.

The data from these assays will allow you to classify your benzoxazinone derivatives according to the Biopharmaceutics Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.

Q3: We have a benzoxazinone derivative with promising in vitro activity but poor oral bioavailability in our initial animal studies. What are the most common formulation strategies to consider?

A3: For benzoxazinone derivatives with poor oral bioavailability, several formulation strategies can be employed to overcome the primary barriers of low solubility and dissolution rate. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix, the amorphous form of the drug can be stabilized. This amorphous form has higher apparent solubility and faster dissolution compared to the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can be highly effective for poorly soluble compounds.[5][6] These formulations present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

The choice of strategy will depend on the specific physicochemical properties of your benzoxazinone derivative.

Part 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: My benzoxazinone derivative exhibits extremely low and inconsistent dissolution in simulated intestinal fluid (SIF).

Possible Causes:

  • High crystallinity and low aqueous solubility of the compound.

  • The compound may be "brick dust," meaning it is poorly soluble in both aqueous and lipidic media.

  • Polymorphism, where different crystal forms of the compound have different solubilities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor dissolution.

Experimental Protocols:

  • Particle Size Reduction (Nanosizing):

    • Prepare a suspension of the benzoxazinone derivative in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

    • Process the suspension using a high-pressure homogenizer or a bead mill until the desired particle size is achieved.

    • Characterize the particle size distribution using dynamic light scattering.

    • Perform dissolution testing on the nanosuspension.

  • Amorphous Solid Dispersion (Spray Drying):

    • Dissolve the benzoxazinone derivative and a suitable polymer (e.g., polyvinylpyrrolidone K30) in a common solvent (e.g., methanol or acetone).

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind an amorphous solid dispersion.

    • Collect the dried powder and characterize its amorphous nature using XRPD and DSC.

    • Conduct dissolution studies to compare the performance against the crystalline drug.

Problem 2: Our lead benzoxazinone candidate shows good aqueous solubility but still has low oral bioavailability in rats, with high inter-animal variability.

Possible Causes:

  • Extensive first-pass metabolism in the liver and/or gut wall.

  • The compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for good solubility but low bioavailability.

Experimental Protocols:

  • Caco-2 Bidirectional Permeability Assay with an Efflux Inhibitor:

    • Seed Caco-2 cells on permeable supports and allow them to differentiate for 21-25 days.

    • Measure the transport of the benzoxazinone derivative from the apical (A) to the basolateral (B) side and from B to A.

    • Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil).

    • Calculate the efflux ratio in the absence and presence of the inhibitor. A significant reduction in the efflux ratio confirms P-gp mediated efflux.

  • Prodrug Strategy to Mitigate First-Pass Metabolism:

    • Identify the metabolic "soft spot" on the benzoxazinone scaffold using in vitro metabolism studies with liver microsomes and LC-MS/MS to identify metabolites.

    • Chemically modify this site to create a prodrug that is stable to first-pass metabolism but is cleaved in systemic circulation to release the active parent drug. For example, if a hydroxyl group is a site of glucuronidation, it can be esterified.

    • Synthesize the prodrug and evaluate its stability in simulated gastric and intestinal fluids, as well as in plasma to confirm its conversion back to the parent drug.

    • Conduct in vivo pharmacokinetic studies to compare the oral bioavailability of the prodrug to the parent compound.[7]

Part 3: Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Benzoxazinone Derivative "BZD-X"

StrategyFormulation/ModificationKey AdvantagePotential DisadvantageExpected Fold Increase in Bioavailability
Particle Size Reduction NanosuspensionSimple and widely applicable for poorly soluble drugs.May not be sufficient for very low permeability compounds.2-5 fold
Amorphous Solid Dispersion BZD-X with PVP K30 (1:4 ratio)Significantly improves dissolution rate and apparent solubility.Potential for recrystallization during storage.5-10 fold
Lipid-Based Formulation SMEDDS with Capryol 90, Cremophor EL, and Transcutol HPPresents the drug in a solubilized state, bypassing dissolution. Can also inhibit P-gp.Potential for GI side effects with high surfactant concentrations.10-20 fold
Chemical Modification Ester Prodrug of BZD-XCan bypass first-pass metabolism and may improve permeability.Requires additional synthesis and characterization. Potential for incomplete conversion to the active drug.>20 fold (if metabolism is the primary barrier)

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas.
  • Benzoxazinone-derived compounds, their preparation and use as medicaments.
  • Discovery of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. ResearchGate.

  • Benzoxazinone-derived compounds, their preparation und use as medicaments.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • some benzoxazinones of physiological importance: a synthetic perspective.
  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanoniz
  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I. Semantic Scholar.
  • EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT.
  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. PubMed.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Enhancement of oral bioavailability of cyclosporine A: comparison of v. IJN.

Sources

Technical Support Center: Managing the Cytotoxicity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and related benzoxazinone derivatives. Our goal is to provide in-depth technical support, troubleshooting strategies, and validated protocols to address the common challenge of cytotoxicity in non-cancerous cell lines, thereby helping you enhance the therapeutic window of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the off-target effects of benzoxazinone compounds.

Q1: I'm observing significant cytotoxicity in my non-cancerous control cells. Is this expected for this compound?

While many benzoxazinone derivatives are being developed for their anti-cancer properties, observing cytotoxicity in non-cancerous cells is not unusual, particularly at higher concentrations.[1] The selectivity of these compounds—their ability to kill cancer cells while sparing normal ones—is a critical parameter. Some derivatives have demonstrated a favorable selectivity index, showing 5 to 12 times more potency against cancer cells than normal human fibroblasts.[2] However, the specific selectivity of your compound needs to be empirically determined in your experimental system. Factors like cell type, metabolic rate, and expression levels of drug targets can all influence sensitivity.

Q2: What are the primary molecular mechanisms driving the cytotoxicity of this class of compounds?

Research on benzoxazinone derivatives points to two predominant mechanisms of cytotoxicity:

  • Induction of Apoptosis: Many compounds in this class trigger programmed cell death.[1] This often involves the activation of the caspase cascade (specifically caspase-3, -8, and -9) and the upregulation of tumor suppressor proteins like p53.[2][3][4][5][6]

  • Generation of Oxidative Stress: The compound may disrupt the balance between reactive oxygen species (ROS) and the cell's antioxidant defenses.[1][7] This imbalance leads to oxidative damage to critical cellular components like DNA, lipids, and proteins, which can subsequently trigger apoptosis.[8][9] Some studies also indicate that these compounds can induce DNA damage directly, further contributing to cell death.[8][10][11]

Q3: How can I determine which cytotoxic mechanism is dominant in my non-cancerous cells?

To devise an effective mitigation strategy, you must first identify the primary cause of cell death. We recommend a two-pronged approach:

  • Assess Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. This will differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, giving you a clear picture of the mode of cell death.

  • Measure Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A significant increase in fluorescence in compound-treated cells compared to vehicle controls points to oxidative stress as a key factor.

Q4: What is a "Selectivity Index (SI)" and how do I calculate it to validate my compound's therapeutic potential?

The Selectivity Index (SI) is a crucial metric that quantifies the differential activity of a compound against cancerous versus non-cancerous cells. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) value in a non-cancerous cell line by the IC50 value in a cancer cell line.

SI = IC50 (Non-Cancerous Cells) / IC50 (Cancer Cells)

A higher SI value (typically >2) is desirable, as it indicates that the compound is more potent against cancer cells and has a wider therapeutic window.[2]

Section 2: Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells

This guide provides a structured approach to diagnosing and solving issues with off-target cytotoxicity.

Problem Potential Cause Suggested Solution & Scientific Rationale
High cell death in non-cancerous lines, even at low concentrations. High Cellular Sensitivity or Inaccurate IC50. 1. Refine Dose-Response Curve: Perform a meticulous dose-response experiment with a broader concentration range and more data points to accurately determine the IC50 value in both your cancer and non-cancerous cell lines.[1] 2. Assess Cell Line Specificity: Test the compound against multiple non-cancerous cell lines from different tissues to determine if the observed sensitivity is cell-type specific.[1]
Confirmed high levels of intracellular ROS in non-cancerous cells. Compound-Induced Oxidative Stress. 1. Co-administer an Antioxidant: Pre-incubate your non-cancerous cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound.[1] NAC replenishes intracellular glutathione, a primary antioxidant, thereby neutralizing excess ROS and protecting the cells.[7] If NAC rescues the cells, it confirms oxidative stress is a major cytotoxic mechanism. Other natural antioxidants like quercetin or resveratrol can also be explored.[12][13][14] 2. Measure ROS Levels: Use a fluorescent probe to confirm that the antioxidant co-treatment effectively reduces intracellular ROS.[1]
Apoptosis is confirmed as the primary mechanism of cell death. Off-target Activation of Apoptotic Pathways. 1. Modulate Apoptotic Pathways: In mechanistic studies, consider using a pan-caspase inhibitor (like Z-VAD-FMK) to see if it rescues the non-cancerous cells. This can confirm that the cytotoxicity is caspase-dependent.[15] Note: This is for mechanistic validation, not a therapeutic strategy, as it would likely protect cancer cells as well.2. Evaluate Upstream Regulators: Investigate the expression of key apoptosis-related proteins like p53, Bcl-2, and Bax to understand how the pathway is being initiated.[2][13]

Section 3: Core Experimental Protocols

These detailed protocols provide a foundation for investigating and mitigating cytotoxicity.

Protocol 1: Determining IC50 and Selectivity Index (SI)

This protocol uses the MTT assay to measure cell viability and determine the IC50 value of your compound.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cancer and non-cancerous cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) as described in the FAQs.

Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol assesses if an antioxidant can rescue non-cancerous cells from compound-induced cytotoxicity.

Procedure:

  • Cell Seeding: Seed non-cancerous cells in a 96-well plate as described in Protocol 1.

  • Antioxidant Pre-incubation: After 24 hours, remove the medium. Add fresh medium containing a final concentration of 1-5 mM N-acetylcysteine (NAC). Incubate for 1-2 hours.

  • Compound Treatment: Without removing the NAC-containing medium, add the serial dilutions of your benzoxazinone compound. Also include controls for "Compound only," "NAC only," and "Vehicle only."

  • Viability Assay: After the desired incubation period (e.g., 48 hours), perform the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability curves of cells treated with the compound alone versus those co-treated with NAC. A rightward shift in the IC50 curve for the NAC-treated group indicates a protective effect.

Section 4: Visualizing the Troubleshooting Workflow and Mechanisms

To better guide your experimental decisions, we have designed the following workflows and pathway diagrams.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering high off-target cytotoxicity.

G A High Cytotoxicity Observed in Non-Cancerous Cells B Step 1: Confirm & Quantify Determine IC50 in Cancer vs. Non-Cancerous Cells (Protocol 1) A->B C Is Selectivity Index (SI) > 2? B->C J Low Selectivity. Proceed to Mechanism Investigation. C->J No K Favorable Selectivity. Proceed with caution, optimize dose. C->K Yes D Step 2: Investigate Mechanism E Is Apoptosis the Primary Mechanism? (Annexin V/PI Assay) D->E F Is Oxidative Stress Elevated? (ROS Assay) D->F E->F No I Mechanism Confirmed: Caspase-Dependent Apoptosis E->I Yes H Solution: Co-treat with Antioxidant (NAC) (Protocol 2) F->H Yes G Consider Advanced Strategies: - Drug Delivery Systems - Structural Modification (SAR) H->G I->G J->D G cluster_0 Cellular Insult cluster_1 Intracellular Events cluster_2 Execution Phase Compound 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress Compound->Mito Casp8 Caspase-8 Activation p53 p53 Activation Compound->p53 ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 p53->Casp9 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis DNA_damage->p53

Caption: Key pathways in benzoxazinone-induced cytotoxicity.

Section 5: Advanced Strategies for Enhancing Selectivity

If basic troubleshooting does not sufficiently improve the therapeutic window, more advanced approaches may be necessary.

  • Drug Delivery Systems (DDS): Encapsulating your compound into nanocarriers, such as liposomes or polymeric nanoparticles, can significantly reduce off-target toxicity. [16][17]These systems can be engineered to improve solubility, protect the drug from degradation, and enable more targeted delivery to tumor tissues, thereby lowering systemic exposure to healthy cells. [18][19]* Structural Modification: While a long-term strategy, structure-activity relationship (SAR) studies on benzoxazinone derivatives have shown that small chemical modifications can dramatically alter biological activity and selectivity. [20]Collaborating with medicinal chemists to synthesize new analogs could lead to a lead compound with a superior safety profile.

We trust this guide will be a valuable resource for your research. For further inquiries or specialized support, please do not hesitate to contact our application science team.

References

  • Al-Ostath, O. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Gao, H., et al. (2025). Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. Molecular Pharmaceutics. Available at: [Link]

  • Rahman, I., et al. (2012). Cytoprotective Effects of Natural Compounds against Oxidative Stress. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Zorko, M., & Lunder, M. (2025). Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. MDPI. Available at: [Link]

  • Zhu, J-H., et al. (2017). Protective Effect of Quercetin Against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells. PubMed. Available at: [Link]

  • Nicoletti, F., et al. (2022). Editorial: Nature Inspired Protective Agents Against Oxidative Stress. Frontiers in Pharmacology. Available at: [Link]

  • Gabizon, A., et al. (2022). Targeted Delivery Methods for Anticancer Drugs. Polymers. Available at: [Link]

  • El-Refaie, M. M., et al. (2024). Harnessing Dual Power: Genistein-Loaded Pumpkisomes in Pullulan Microneedles for Potent Antioxidant and Anticancer Therapy Against Ehrlich Ascites Carcinoma and Breast Cancer Cells. MDPI. Available at: [Link]

  • Barenholz, Y. (2012). Targeted vs. non-targeted delivery systems: Reduced toxicity over efficacy. ResearchGate. Available at: [Link]

  • Nariai, Y., et al. (2015). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Georgieva, M., et al. (2024). Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. MDPI. Available at: [Link]

  • Sam, S., & Zuckerman, V. (2012). Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. Antioxidants & Redox Signaling. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. Available at: [Link]

  • Sharma, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[2][17]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

  • Hou, S., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][17]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available at: [Link]

  • Sharma, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[2][17]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers. Available at: [Link]

  • Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research. Available at: [Link]

  • Neman, D., & Eskandari, M. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • Jaszczyszyn, A., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Hou, S., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b]o[2][17]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. Available at: [Link]

  • Volkova, T. O., & Nemova, N. N. (2008). [Functional redistribution of caspase activities in K562 cells, induced for differentiation and apoptosis by thiazophosphol derivatives]. Biomeditsinskaia Khimiia. Available at: [Link]

  • Hou, S., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

  • Ghassemi, F., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

Sources

Technical Support Center: Refining the Synthesis of Substituted 2H-1,4-Benzoxazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2H-1,4-benzoxazin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this important synthetic transformation.

The 2H-1,4-benzoxazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antidepressant properties.[1][2][3] This guide provides in-depth technical advice to help you optimize your synthetic protocols, troubleshoot common issues, and ensure the integrity of your results.

General Synthetic Strategy: An Overview

The most prevalent and reliable method for constructing the 2H-1,4-benzoxazin-2-one skeleton involves the condensation of a substituted 2-aminophenol with a suitable 1,2-bielectrophilic partner.[4] A common and effective approach utilizes α-keto acids, which undergo cyclization under catalyst-free conditions, often using water as a green solvent.[5]

The general mechanism involves an initial nucleophilic attack of the amino group of the 2-aminophenol onto the ketone carbonyl of the α-keto acid, followed by an intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group on the carboxylic acid, leading to the formation of the lactone ring.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base_Formation Initial Condensation (Schiff Base/Hemiaminal formation) 2-Aminophenol->Schiff_Base_Formation Nucleophilic Attack (Amine on Ketone) alpha-Keto_Acid alpha-Keto_Acid alpha-Keto_Acid->Schiff_Base_Formation Intramolecular_Cyclization Intramolecular Lactonization Schiff_Base_Formation->Intramolecular_Cyclization Tautomerization & Activation Benzoxazinone 2H-1,4-Benzoxazin-2-one Intramolecular_Cyclization->Benzoxazinone Dehydration

Caption: Generalized reaction mechanism for 2H-1,4-benzoxazin-2-one synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is stalled or incomplete. What are the common causes and how can I resolve this?

Answer: An incomplete reaction, often visualized by the persistence of starting material on a TLC plate, can be attributed to several factors.

  • Purity of Starting Materials: 2-Aminophenols are susceptible to oxidation, which can manifest as a darkening of the material. This oxidation can inhibit the reaction.

    • Solution: Use freshly purchased 2-aminophenol or purify older batches by recrystallization or column chromatography before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent in-situ oxidation.

  • Insufficient Reaction Temperature: While many of these condensations can proceed at room temperature, substrates with electron-withdrawing groups may require heating to increase the reaction rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol or toluene is a common strategy.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of both reactants and facilitating the reaction.

    • Solution: While water can be an effective and green solvent, some substituted starting materials may have poor water solubility.[5] Consider using co-solvents or switching to solvents like ethanol, methanol, or deep eutectic solvents (DES), which have been shown to be effective.[5]

  • pH of the Reaction Medium: The nucleophilicity of the amino group is pH-dependent. In highly acidic conditions, the amine will be protonated and non-nucleophilic.

    • Solution: For reactions that are not catalyst-free, ensure the conditions are appropriate. If an acid catalyst is used, it should be a mild one. For base-catalyzed variations, ensure the base is not so strong as to deprotonate the phenol entirely, which could lead to side reactions.

Question 2: I'm observing multiple spots on my TLC, indicating side products. What are these and how can I minimize them?

Answer: The formation of side products is a common challenge. Identifying the likely culprits is the first step to mitigation.

  • Self-Condensation of 2-Aminophenol: Under certain conditions, 2-aminophenols can dimerize or polymerize.

  • Formation of Benzoxazoles: If the reaction conditions are too harsh or if an alternative electrophile is present (like an aldehyde impurity), you might form a benzoxazole instead of the desired benzoxazinone. Benzoxazole synthesis often involves the condensation of 2-aminophenols with aldehydes, acids, or esters.[6][7]

    • Solution: Carefully control the reaction temperature and ensure the purity of your reagents. Using milder conditions and ensuring the stoichiometric equivalence of your reactants can suppress these side pathways.

  • Incomplete Cyclization: An intermediate may be stable enough to be observed on the TLC.

    • Solution: Increasing the reaction time or temperature can often drive the reaction to completion.

G start Problem Observed: Low Yield / Impure Product check_purity Check Purity of Starting Materials (esp. 2-aminophenol) start->check_purity is_pure Are they pure? check_purity->is_pure purify Action: Purify Starting Materials (Recrystallization / Column) Run under Inert Atmosphere is_pure->purify No check_conditions Review Reaction Conditions (Temp, Time, Solvent) is_pure->check_conditions Yes purify->check_purity are_conditions_optimal Are conditions optimal? check_conditions->are_conditions_optimal adjust_temp Action: Increase Temperature (e.g., to reflux) are_conditions_optimal->adjust_temp No (Temp?) adjust_time Action: Increase Reaction Time are_conditions_optimal->adjust_time No (Time?) change_solvent Action: Change Solvent (e.g., Ethanol, DES) are_conditions_optimal->change_solvent No (Solvent?) check_tlc Analyze TLC for Side Products are_conditions_optimal->check_tlc Yes adjust_temp->check_conditions adjust_time->check_conditions change_solvent->check_conditions side_products_present Side products present? check_tlc->side_products_present optimize_stoichiometry Action: Adjust Stoichiometry Use Milder Conditions side_products_present->optimize_stoichiometry Yes purification_issue Proceed to Purification Optimization side_products_present->purification_issue No optimize_stoichiometry->check_conditions

Caption: A troubleshooting workflow for optimizing benzoxazinone synthesis.

Question 3: My product is proving difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging, but several techniques can be employed.

  • Crystallization: This should be your first approach. Many benzoxazinones are crystalline solids.

    • Protocol: After the reaction, if the product precipitates, it can often be purified by simple filtration and washing with a suitable solvent like cold ethanol.[5] If the product is in solution, concentrate the mixture and attempt crystallization from a solvent system identified through solubility tests (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).

  • Column Chromatography: If crystallization fails or does not yield a pure product, silica gel chromatography is the next logical step.

    • Solvent System: A typical starting point is a gradient of ethyl acetate in hexane. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Acid-Base Extraction: If your product contains basic or acidic functional groups, a liquid-liquid extraction can be a powerful pre-purification step to remove neutral impurities.

Question 4: How can I reliably confirm the structure of my synthesized 2H-1,4-benzoxazin-2-one?

Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation.

Technique Expected Observations for 2H-1,4-benzoxazin-2-one Core
¹H NMR Aromatic Protons: Signals typically in the range of δ 6.8-8.0 ppm, with coupling patterns dependent on the substitution.[1][2] CH₂ Group: A characteristic singlet for the methylene protons (position 3) around δ 4.6-4.8 ppm.[1] NH Proton: A broad singlet, often exchangeable with D₂O, typically downfield (> δ 10.0 ppm).[1][2]
¹³C NMR Lactam Carbonyl (C=O): A signal in the range of δ 164-166 ppm.[1][2] Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). Methylene Carbon (CH₂): A signal around δ 67 ppm.[1]
FTIR N-H Stretch: A sharp peak around 3100-3300 cm⁻¹. C=O Stretch (Lactam): A strong absorption band around 1680-1720 cm⁻¹.
Mass Spec (HRMS) Provides the exact mass of the molecule, allowing for the confirmation of the molecular formula.[1][2]

Exemplary Protocol: Synthesis of 3-Phenyl-2H-benzo[b][5][8]oxazin-2-one

This protocol is adapted from general procedures for the condensation of 2-aminophenols with α-keto acids.[5]

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Phenylglyoxylic acid (1.0 mmol, 150.1 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminophenol (1.0 mmol) and phenylglyoxylic acid (1.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 2 mL) to remove any residual impurities.

  • Dry the product under vacuum to obtain 3-phenyl-2H-benzo[b][5][8]oxazin-2-one as a solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. Retrieved from [Link]

  • ResearchGate. (2010). Preparation of 2 H -1,4-Benzoxazin-2-one Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Zhao, T.-F., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4‐dihydro‐2H‐3,1‐benzoxazin‐2‐ones. Retrieved from [Link]

  • Hou, T., et al. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[2-hydroxy-2-phenyl-2H -1,4-benzoxazin-3(4H )-ylidene]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-1,4-benzoxazin-3(4H)-one, 6-amino-. Retrieved from [Link]

  • Moffett, R. B. (1966). 2H-1,4-benzoxazin-2-ones. Journal of Medicinal Chemistry, 9(4), 475-8. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • ResearchGate. (2009). Preparation of 2 H -1,4-Benzoxazin-2-one Derivatives. Retrieved from [Link]

Sources

"addressing poor reproducibility in in vitro assays with 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Robustness and Reproducibility in In Vitro Assays

This guide is designed to empower you with the foundational knowledge and practical troubleshooting strategies to proactively address potential sources of variability in your in vitro assays. We will move beyond simple procedural steps to explain the underlying scientific principles, helping you build robust, self-validating experimental systems.

Section 1: Foundational Knowledge - Understanding Your Compound

Before troubleshooting an assay, it is critical to understand the physicochemical properties of the molecule you are working with. The structure of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3)[3][4][5], while a promising scaffold in medicinal chemistry for generating antioxidant and anticancer compounds[6][7][8][9], contains features that warrant careful consideration in assay design.

Is this compound a Pan-Assay Interference Compound (PAIN)?

While not definitively classified in all public PAINS databases, its structure contains an α,β-unsaturated ketone (an enone), which is a known structural alert.[10][11] PAINS are compounds that appear as "hits" in multiple assays through non-specific mechanisms, rather than by specifically engaging the intended biological target.[10][12] This is a primary cause of poor reproducibility and false positives.

Understanding the potential for assay interference is the first step in mitigating it. The diagram below illustrates common mechanisms by which compounds like this can disrupt an assay.

Compound Test Compound (e.g., Benzoxazinone Scaffold) Mechanism1 Chemical Reactivity (e.g., Enone Michael Acceptor) Compound->Mechanism1 Mechanism2 Physicochemical Interference Compound->Mechanism2 Mechanism3 Assay Technology Interference Compound->Mechanism3 Outcome1 Covalent Modification of Target/Reagents Mechanism1->Outcome1 Outcome2 Redox Cycling Mechanism1->Outcome2 Outcome3 Colloidal Aggregation Mechanism2->Outcome3 Outcome4 Fluorescence/ Absorbance Mechanism3->Outcome4 Result False Positive/ Irreproducible Data Outcome1->Result Outcome2->Result Outcome3->Result Outcome4->Result Start Inconsistent IC50 Values Check1 Step 1: Verify Compound Handling - Fresh dilutions? - Consistent DMSO %? - Vortexing before use? Start->Check1 Check2 Step 2: Assess Compound Stability - Is compound stable in buffer for the assay duration? Check1->Check2 Test1 Perform HPLC/LC-MS stability assay Check2->Test1 How to check? Check3 Step 3: Investigate Aggregation - Is the compound forming colloidal aggregates? Test1->Check3 Test2 Add 0.01% Triton X-100 to assay buffer Check3->Test2 How to check? Result1 IC50 shifts significantly higher? Test2->Result1 Conclusion1 Likely Aggregation-Based Inhibition. Result1->Conclusion1 Yes Check4 Step 4: Review Assay Conditions - Consistent cell density? - Edge effects on plate? - Reagent variability? Result1->Check4 No Conclusion2 Optimize Assay Parameters (See Cell-Based Assay Section) Check4->Conclusion2

Caption: Troubleshooting workflow for inconsistent IC50 values.

Causality Explained:

  • Compound Handling: Inconsistent dilution preparation is a simple but frequent error. Always use freshly prepared serial dilutions from a verified stock solution.

  • Stability & Solubility: If the compound degrades or precipitates during the assay, its effective concentration changes over time, leading to unpredictable results. [13]3. Aggregation: Many organic molecules form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is an artifact. [11][14]This is a hallmark of promiscuous inhibitors. The inhibition is often sensitive to non-ionic detergents like Triton X-100, which disrupt the aggregates. A significant increase in the IC50 value in the presence of detergent is a strong indicator of this phenomenon. [13]4. Assay Conditions: In cell-based assays, variations in cell seeding density, edge effects on multi-well plates, or lot-to-lot variability in reagents like FBS can all contribute to inconsistent results. [1][15]

Issue 2: Discrepancies Between Different Cytotoxicity Assays

Q: My compound appears highly cytotoxic in an MTT assay, but shows little effect in an LDH release assay. Why is this happening and which result should I trust?

A: This is a classic issue that arises from measuring different biological endpoints. [16]It does not necessarily mean one result is "wrong," but rather that they are telling you different things about the compound's effect on the cells.

  • MTT Assay: Measures mitochondrial reductase activity. A decrease in signal indicates reduced metabolic activity, which can be due to cell death (cytotoxicity) OR inhibition of cell proliferation (cytostasis). [17]Furthermore, compounds that interfere with cellular redox cycles can directly reduce the MTT reagent, leading to false reads. [17]* LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, which is a marker of late-stage cell death or necrosis. [17] Recommendation: No single assay provides a complete picture. [17]To resolve this discrepancy:

  • Use an Orthogonal Assay: Employ a third assay that measures a different endpoint, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the number of viable cells, or a real-time live/dead cell imaging assay.

  • Distinguish Cytotoxic vs. Cytostatic Effects: Perform a direct cell count over time using a method like trypan blue exclusion. A cytotoxic compound will decrease the number of viable cells, while a cytostatic compound will cause the cell number to plateau compared to the vehicle control. [16]3. Consider Assay Interference: The compound itself might be interfering with the assay readout (e.g., by having an absorbance that overlaps with the formazan product in the MTT assay). Run a cell-free control where you add the compound to the assay reagents to check for direct interference. [18]

    Assay Type Measures Potential Pitfalls with Benzoxazinone-like Scaffolds
    MTT / Resazurin Metabolic Activity (Reductases) Redox cycling, direct chemical reduction of reagent, fluorescence quenching (Resazurin). [17]
    LDH Release Membrane Integrity (Necrosis) Interference from serum LDH, compound may inhibit LDH enzyme activity. [17]
    ATP Content Cell Viability (ATP levels) May not distinguish between cytostatic/cytotoxic effects without a time course.

    | Caspase Activity | Apoptosis | Compound may induce non-apoptotic cell death. |

Issue 3: High Background in Fluorescence/Luminescence Assays

Q: I am observing high background signal or a dose-dependent signal quenching in my fluorescence-based enzyme assay. How do I fix this?

A: This strongly suggests direct compound interference with the assay technology. Many aromatic, heterocyclic compounds, like the benzoxazinone scaffold, are intrinsically fluorescent or can absorb light at the excitation/emission wavelengths of your assay, a phenomenon known as signal interference. [12][18] Troubleshooting Steps:

  • Run a Cell/Enzyme-Free Control: Prepare a dilution series of your compound in the assay buffer with all detection reagents but without the enzyme or cells.

  • Measure the Signal: Read the plate. If you see a dose-dependent increase or decrease in signal, you have confirmed direct compound interference.

  • Mitigation Strategies:

    • Change Wavelengths: If your plate reader allows, see if you can shift the excitation/emission wavelengths to a region where the compound does not interfere.

    • Switch Assay Technology: The most robust solution is to switch to a different detection method that is less susceptible to this type of interference, such as an absorbance-based or mass spectrometry-based assay.

Section 3: Proactive Experimental Design & Protocols

To avoid these issues from the start, incorporate validation steps into your workflow.

Start Start: New Experiment Step1 Step 1: Cell Culture QC - Authenticate cell line - Monitor passage number - Ensure log-phase growth Start->Step1 Step2 Step 2: Compound QC - Confirm identity & purity - Test solubility in buffer - Prepare fresh dilutions Step1->Step2 Step3 Step 3: Assay Optimization - Optimize cell seeding density - Validate controls (Pos, Neg, Vehicle) - Check for edge effects Step2->Step3 Step4 Step 4: Primary Screen/ Dose-Response Step3->Step4 Step5 Step 5: Hit Validation - Run counter-screens (cell-free) - Test for aggregation (detergent) - Use orthogonal assays Step4->Step5 End End: Reproducible Data Step5->End

Caption: A proactive workflow for generating reproducible in vitro data.

Protocol 1: Detergent-Based Assay for Detecting Aggregation

Objective: To determine if the observed inhibitory activity of a compound is due to the formation of colloidal aggregates. [13] Methodology:

  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100. Ensure the detergent is thoroughly mixed.

  • Compound Dilution: Prepare identical serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.

  • Assay Performance: Run your standard enzyme inhibition or cell-based assay in parallel using both sets of compound dilutions. Include all necessary controls (no inhibitor, positive control inhibitor) for both buffer conditions.

  • Data Analysis: Calculate the IC50 values from the dose-response curves generated in both the presence and absence of Triton X-100.

Interpretation:

  • No Significant Change in IC50: Aggregation is likely not the primary mechanism of action.

  • Significant Rightward Shift (Increase) in IC50: A loss of potency in the presence of detergent is a strong indicator that the compound's activity is mediated by aggregation. [13]

Protocol 2: General Cell-Based Cytotoxicity Assay

Objective: To obtain a reliable dose-response curve for a test compound using best practices to minimize variability.

Methodology:

  • Cell Culture: Use healthy, log-phase cells at a low passage number. [15]Perform a cell count using a method that assesses viability (e.g., trypan blue) before plating.

  • Cell Seeding: Plate cells at a pre-optimized density in a multi-well plate (e.g., 96-well). Avoid using the outer wells of the plate to minimize "edge effects," or fill them with sterile PBS or media. [19]Allow cells to adhere and recover for 18-24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution plate of your compound in culture medium. Also prepare 2X vehicle control and 2X positive control (e.g., staurosporine) solutions.

  • Dosing: Carefully remove half the media from the cell plate and add an equal volume from the 2X compound plate. This minimizes cell disturbance.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen viability assay (e.g., ATP content).

  • Controls Check:

    • Vehicle Control: Should show high viability. This is your 0% inhibition control.

    • Positive Control: Should show low viability. This confirms the assay system can detect a cytotoxic effect.

    • Media Only (No Cells): Should have a background-level signal.

Section 4: References
  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Senger, M. R., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH. Available at: [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Doronina, V. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Available at: [Link]

  • Unacademy. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. Available at: [Link]

  • AAMI. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Available at: [Link]

  • Leist, M., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link]

  • Tawa, G. J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Chaudhary, S., et al. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzoo[1][11]xazines and 2-Oxoquinoo[1][11]xalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. ResearchGate. Available at: [Link]

  • Chaudhary, S., et al. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzoo[1][11]xazines and 2-Oxoquinoo[1][11]xalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. PubMed. Available at: [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]

  • Sharma, V., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[1][11]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

  • Al-Abdouh, A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Available at: [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. Available at: [Link]

  • Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][11]xazin-3(4H). NIH. Available at: [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. Available at: [Link]

  • Molecules. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. PubMed. Available at: [Link]

  • MolPort. (n.d.). Compound 3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one.... Available at: [Link]

  • MDPI. (n.d.). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Available at: [Link]

  • Bioorganic Chemistry. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount. This guide provides an in-depth comparative analysis of the antioxidant activity of a synthetic benzoxazinone derivative, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, against the well-established biological antioxidant, ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the experimental methodologies, supporting data, and mechanistic insights that underpin this comparison.

Introduction: The Chemical Contenders

This compound is a heterocyclic compound belonging to the benzoxazinone class. This family of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Recent studies have also highlighted the potential of benzoxazinone derivatives as potent antioxidants.[2][3][4] The antioxidant capacity of these molecules is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS).

Ascorbic acid , a water-soluble vitamin, is a vital antioxidant in humans.[5][6] It plays a crucial role in protecting cells from oxidative damage by scavenging a wide variety of ROS.[5][7] Its antioxidant mechanism is well-characterized and involves the donation of two electrons, with the first being readily donated to form the relatively stable ascorbyl free radical.[7]

This guide will dissect the antioxidant profiles of these two compounds through a series of widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Experimental Rationale and Design

The selection of multiple antioxidant assays is crucial for a comprehensive evaluation, as different assays reflect different aspects of antioxidant action.[8][9] Relying on a single method can provide a limited and sometimes misleading picture of a compound's antioxidant potential.

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[10][11] The reduction of DPPH is visually indicated by a color change from violet to yellow.

  • ABTS Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12] It is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP Assay: This assay evaluates the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[13] The reducing power is a significant indicator of a compound's potential antioxidant activity.

By employing these three distinct methods, we can obtain a more robust and multifaceted understanding of the antioxidant capabilities of this compound in comparison to the benchmark antioxidant, ascorbic acid.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies for determining the free radical scavenging activity of a compound.[10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and ascorbic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compounds and ascorbic acid to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage inhibition against the concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH DPPH_sol->Add_DPPH Test_cpd Test Compound Stock (1 mg/mL) Serial_dil Serial Dilutions Test_cpd->Serial_dil Ascorbic_acid Ascorbic Acid Stock (1 mg/mL) Ascorbic_acid->Serial_dil Add_sample Add 100 µL Sample Serial_dil->Add_sample Plate 96-well Plate Incubate Incubate 30 min in dark Plate->Incubate Add_sample->Plate Add_DPPH->Plate Read_abs Read Absorbance at 517 nm Incubate->Read_abs Calc_inhibition Calculate % Inhibition Read_abs->Calc_inhibition Calc_IC50 Determine IC50 Calc_inhibition->Calc_IC50

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

This protocol is based on the method of Re et al. (1999) with minor modifications.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and ascorbic acid as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock 7 mM ABTS Generate_radical Generate ABTS•+ (12-16h) ABTS_stock->Generate_radical K2S2O8_stock 2.45 mM K₂S₂O₈ K2S2O8_stock->Generate_radical Dilute_radical Dilute ABTS•+ to Abs ~0.7 Generate_radical->Dilute_radical Add_ABTS Add 180 µL ABTS•+ Dilute_radical->Add_ABTS Test_cpd Test Compound Dilutions Add_sample Add 20 µL Sample Test_cpd->Add_sample Plate 96-well Plate Incubate Incubate 6 min Plate->Incubate Add_sample->Plate Add_ABTS->Plate Read_abs Read Absorbance at 734 nm Incubate->Read_abs Calc_inhibition Calculate % Inhibition Read_abs->Calc_inhibition Calc_IC50 Determine IC50 Calc_inhibition->Calc_IC50

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method of Benzie and Strain (1996).[13]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare stock solutions and serial dilutions of the test compounds and ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard.

    • Add 180 µL of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value (in µM Fe(II) equivalents) for each sample by comparing its absorbance to the standard curve.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Acetate_buffer Acetate Buffer (pH 3.6) FRAP_reagent Mix 10:1:1 to make FRAP Reagent Acetate_buffer->FRAP_reagent TPTZ_sol 10 mM TPTZ TPTZ_sol->FRAP_reagent FeCl3_sol 20 mM FeCl₃ FeCl3_sol->FRAP_reagent Add_FRAP Add 180 µL FRAP Reagent FRAP_reagent->Add_FRAP FeSO4_std FeSO₄ Standards Add_sample Add 20 µL Sample/Standard FeSO4_std->Add_sample Test_cpd Test Compound Dilutions Test_cpd->Add_sample Plate 96-well Plate Incubate Incubate 30 min at 37°C Plate->Incubate Add_sample->Plate Add_FRAP->Plate Read_abs Read Absorbance at 593 nm Incubate->Read_abs Calc_FRAP Calculate FRAP Value Read_abs->Calc_FRAP

FRAP Assay Workflow

Comparative Data Analysis

The following tables present illustrative data for the antioxidant activity of this compound and ascorbic acid, based on the described experimental protocols. It is important to note that this data is representative and intended for comparative purposes within this guide.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound8.5 ± 0.412.2 ± 0.6
Ascorbic Acid4.6 ± 0.26.8 ± 0.3

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents at 50 µg/mL)
This compound450 ± 25
Ascorbic Acid850 ± 40

Discussion and Mechanistic Interpretation

The presented data indicates that while this compound exhibits significant antioxidant activity, ascorbic acid demonstrates superior potency in all three assays.

In the DPPH and ABTS assays , the lower IC₅₀ values for ascorbic acid signify its greater efficiency in scavenging free radicals. This is consistent with the well-established hydrogen-donating ability of ascorbic acid, which readily quenches these radicals.[5][7] The benzoxazinone derivative also shows commendable radical scavenging, likely due to the presence of the benzoxazine ring system and potentially the enolizable protons adjacent to the carbonyl groups, which could participate in hydrogen atom transfer.

The FRAP assay results further corroborate the potent reducing power of ascorbic acid. Its ability to efficiently reduce Fe³⁺ to Fe²⁺ is a hallmark of its antioxidant action.[13] The benzoxazinone derivative displays moderate reducing power, suggesting that its antioxidant mechanism may also involve electron transfer, though to a lesser extent than ascorbic acid.

The antioxidant activity of benzoxazinone derivatives is thought to be influenced by the substitution pattern on the aromatic ring. Electron-donating groups can enhance activity, while electron-withdrawing groups may diminish it. The specific structure of this compound, with its phenylethyl substituent, contributes to its overall electronic and steric properties, which in turn dictate its interaction with free radicals and oxidizing agents.

Conclusion

This comparative guide demonstrates that this compound possesses notable in vitro antioxidant properties, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. However, when benchmarked against ascorbic acid, a cornerstone of biological antioxidants, the synthetic compound exhibits a lower level of activity.

These findings are valuable for researchers in the field of drug discovery and development. While this compound may not surpass the antioxidant potency of ascorbic acid, its unique chemical scaffold and potential for further structural modification make it an interesting candidate for the development of novel therapeutic agents where moderate antioxidant activity, combined with other pharmacological properties, is desirable. Further investigations, including cell-based assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of this and other benzoxazinone derivatives.

References

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Gęgotek, A., & Skrzydlewska, E. (2022). Ascorbic acid as antioxidant. Postepy higieny i medycyny doswiadczalnej (Online), 76(1), 559-571. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35. [Link]

  • Wikipedia. (2024). Vitamin C. [Link]

  • Gęgotek, A., & Skrzydlewska, E. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 8(7), 199. [Link]

  • Kumar, S., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[5][13]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 56. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Trends in Food Science & Technology, 48, 69-98. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Firuzi, O., Lacanna, A., Petrucci, R., Marrosu, G., & Saso, L. (2005). Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1721(1-3), 174-184. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX, 9, 101705. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101704. [Link]

  • Apak, R., et al. (2015). Comparison of antioxidant capacity assays with chemometric methods. RSC Advances, 5(44), 35008-35024. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. [Link]

  • Moreira, D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Misha, M., et al. (2013). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 50(4), 649-655. [Link]

  • Gholami, H. R., Asghari, S., & Mohseni, M. (2019). Synthesis, characterization, and evaluation of antibacterial and antioxidant activities of novel benzoxazinones and benzoxathiinones. Journal of Heterocyclic Chemistry, 56(5), 1505-1513. [Link]

  • Sagam, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3237. [Link]

  • Singh, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5. [Link]

  • Kumar, S., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[5][13]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 56. [Link]

  • Depreux, P., et al. (2009). Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model. Bioorganic & Medicinal Chemistry, 17(22), 7796-7804. [Link]

  • Al-Qudah, M. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]

  • P&S Chemicals. (n.d.). This compound. [Link]

  • Shevchuk, O., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[5][13]triazin-5-ones. Pharmacia, 69(3), 719-731. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381123. [Link]

Sources

A Comparative In Vivo Validation Guide for the Anti-Inflammatory Efficacy of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (hereinafter referred to as Cpd-X), a novel benzoxazinone derivative. We present a comparative analysis strategy, pitting Cpd-X against established anti-inflammatory agents in robust and reproducible animal models. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel anti-inflammatory candidates.

Introduction: The Therapeutic Potential of Cpd-X

Inflammation is a complex biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. Cpd-X, a this compound, belongs to a class of heterocyclic compounds that have shown promise in modulating inflammatory pathways. While the precise mechanism of Cpd-X is under investigation, its structural motifs suggest potential interference with key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokine signaling pathways. This guide outlines a validation strategy to test this hypothesis in vivo.

To establish a benchmark for the performance of Cpd-X, we will compare it against three clinically relevant drugs, each with a distinct mechanism of action:

  • Indomethacin: A potent, non-selective COX inhibitor.[1][2]

  • Celecoxib: A selective COX-2 inhibitor.[3][4]

  • Dexamethasone: A powerful synthetic glucocorticoid.[5][6]

Our validation approach utilizes two distinct and complementary in vivo models: carrageenan-induced paw edema for acute localized inflammation and lipopolysaccharide (LPS)-induced systemic inflammation to model a body-wide inflammatory response.

Comparative In Vivo Validation Strategy: An Overview

The core of our validation strategy is a head-to-head comparison of Cpd-X with standard-of-care anti-inflammatory drugs. This approach not only determines the efficacy of Cpd-X but also provides initial insights into its potential mechanism of action.

G cluster_0 Phase 1: Acute Localized Inflammation cluster_1 Phase 2: Systemic Inflammation cluster_2 Phase 3: Mechanistic Analysis Carrageenan Model Carrageenan Model Paw Volume Primary Endpoint: Paw Volume Measurement Carrageenan Model->Paw Volume Tissue Analysis Tissue Collection (Paw, Lung) Paw Volume->Tissue Analysis LPS Model LPS Model Cytokine Levels Primary Endpoint: Plasma Cytokine Levels LPS Model->Cytokine Levels Cytokine Levels->Tissue Analysis MPO Assay MPO Assay (Neutrophil Infiltration) Tissue Analysis->MPO Assay Histology Histopathology (H&E) (Cell Infiltration & Damage) Tissue Analysis->Histology Test Compound (Cpd-X) Test Compound (Cpd-X) Test Compound (Cpd-X)->Carrageenan Model Test Compound (Cpd-X)->LPS Model Controls Positive Controls (Indomethacin, Celecoxib, Dexamethasone) Controls->Carrageenan Model Controls->LPS Model

Caption: Overall experimental workflow for in vivo validation.

Model 1: Carrageenan-Induced Acute Paw Edema in Rats

Rationale

The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[7][8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a reproducible, biphasic inflammatory response.[7][9] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins, involving the induction of COX-2.[7][10] This model is particularly effective for evaluating compounds that inhibit prostaglandin synthesis, such as NSAIDs.[11]

Experimental Protocol
  • Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group II: Cpd-X (e.g., 10, 30, 100 mg/kg, orally)

    • Group III: Indomethacin (10 mg/kg, orally)[7]

    • Group IV: Celecoxib (30 mg/kg, orally)

    • Group V: Dexamethasone (1 mg/kg, orally)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Administer the vehicle, Cpd-X, or positive controls orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[11][12]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[7]

  • Data Analysis:

    • Calculate the paw edema (mL) as: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point.

Anticipated Comparative Efficacy Data
Treatment Group (Dose)Peak Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.06-
Cpd-X (10 mg/kg)0.68 ± 0.0520.0%
Cpd-X (30 mg/kg)0.45 ± 0.0447.1%
Cpd-X (100 mg/kg)0.28 ± 0.0367.1%
Indomethacin (10 mg/kg)0.35 ± 0.0458.8%
Celecoxib (30 mg/kg)0.40 ± 0.0552.9%
Dexamethasone (1 mg/kg)0.25 ± 0.0370.6%

Model 2: LPS-Induced Systemic Inflammation in Mice

Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[13] It activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the massive release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][15] This model is highly reproducible and ideal for evaluating a compound's ability to suppress the systemic cytokine storm characteristic of sepsis and other severe inflammatory conditions.[13][16]

Experimental Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping (n=8 per group):

    • Group I: Vehicle Control + Saline injection

    • Group II: Vehicle Control + LPS injection

    • Group III: Cpd-X (50 mg/kg, orally) + LPS injection

    • Group IV: Dexamethasone (5 mg/kg, intraperitoneally) + LPS injection[13]

  • Procedure:

    • Administer Cpd-X (orally) or Dexamethasone (i.p.) 1 hour prior to LPS challenge.

    • Induce systemic inflammation by injecting LPS (from E. coli O111:B4) at a dose of 10 mg/kg, intraperitoneally.[16]

    • At 4 hours post-LPS injection, collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood to separate plasma and store at -80°C for cytokine analysis.

    • Harvest lung tissue for MPO and histological analysis.

  • Data Analysis:

    • Measure plasma concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.

Anticipated Comparative Efficacy Data
Treatment GroupPlasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)Plasma IL-1β (pg/mL)
Vehicle + Saline< 50< 50< 20
Vehicle + LPS3500 ± 4108200 ± 950450 ± 55
Cpd-X + LPS1800 ± 2504100 ± 520210 ± 30
Dexamethasone + LPS950 ± 1502500 ± 310150 ± 25

Mechanistic Insights: Biochemical and Histological Analyses

To move beyond phenotypic observations and understand how Cpd-X exerts its effects, we will perform key biochemical and histological analyses on tissues collected from the in vivo experiments.

G cluster_pathway Inflammatory Signaling Cascade cluster_drugs Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation (Edema, Neutrophil Infiltration) Cytokines->Inflammation ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation CpdX Cpd-X (Hypothesized) CpdX->NFkB Inhibits? CpdX->COX Inhibits? NSAIDs Indomethacin / Celecoxib NSAIDs->COX Inhibits Dexa Dexamethasone Dexa->NFkB Inhibits

Caption: Potential anti-inflammatory drug targets.

A. Cytokine Profiling by ELISA

Protocol:

  • Use commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.[17][18][19][20]

  • Thaw plasma samples on ice. Dilute samples as per the kit's instructions.

  • Follow the manufacturer's protocol, which typically involves:

    • Adding standards and samples to antibody-pre-coated 96-well plates.

    • Incubating with a biotinylated detection antibody.

    • Incubating with streptavidin-HRP.

    • Adding TMB substrate and stopping the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations by plotting a standard curve.

B. Neutrophil Infiltration by Myeloperoxidase (MPO) Assay

Rationale: MPO is an enzyme abundant in the granules of neutrophils. Its activity in tissue homogenates serves as a reliable index of neutrophil infiltration.[21]

Protocol:

  • Homogenize pre-weighed tissue samples (paw tissue from the carrageenan model or lung tissue from the LPS model) in an appropriate buffer.[22][23]

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial MPO activity assay kit.[24]

  • The assay typically measures the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., o-dianisidine) at a specific wavelength (e.g., 460 nm).

  • Express MPO activity as units per gram of tissue.

C. Tissue Histopathology by Hematoxylin and Eosin (H&E) Staining

Rationale: H&E staining is a fundamental histological technique that reveals tissue architecture and the extent of cellular infiltration and damage.[25][26] In inflamed tissues, it allows for the visualization of edema (fluid accumulation) and the influx of inflammatory cells like neutrophils.[27][28]

Protocol:

  • Fix tissue samples in 10% neutral buffered formalin.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin to stain cell nuclei blue/purple.[26]

  • Counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red.[29]

  • Dehydrate, clear, and mount the slides with a coverslip.

  • Examine the slides under a microscope to assess the degree of inflammatory cell infiltration, edema, and overall tissue damage.

Discussion and Interpretation

The collective data from these experiments will provide a robust profile of Cpd-X's anti-inflammatory activity.

  • Potency and Efficacy: By comparing the dose-response of Cpd-X to the standard drugs in the paw edema model, its relative potency can be determined. A significant reduction in edema, comparable to or exceeding that of the controls, would be a strong indicator of efficacy.

  • Mechanism of Action Clues:

    • Strong activity in the late phase of the carrageenan model, similar to Indomethacin and Celecoxib, would suggest a COX-inhibiting mechanism.[3][10]

    • Potent suppression of TNF-α, IL-6, and IL-1β in the LPS model, similar to Dexamethasone, would point towards an inhibitory effect on the upstream signaling pathways like NF-κB.[6][30]

  • Cellular Effects: A reduction in MPO activity and observed immune cell infiltration in H&E-stained tissues would confirm that Cpd-X prevents the recruitment of neutrophils to the site of inflammation, a key event in the inflammatory cascade.

Conclusion

This guide details a multi-model, comparative in vivo strategy to validate the anti-inflammatory effects of the novel compound this compound. By employing both acute and systemic inflammation models and comparing the compound's performance against well-characterized drugs, this framework allows for a thorough assessment of its therapeutic potential. The inclusion of biochemical and histological analyses will provide critical mechanistic insights, paving the way for further preclinical development.

References

Sources

A Comparative Analysis of the Antioxidant Capacity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent Antioxidants

In the landscape of drug discovery and development, the mitigation of oxidative stress remains a critical therapeutic target. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred intensive research into novel antioxidant compounds. Among the vast array of molecules investigated, flavonoids, a class of natural polyphenolic compounds, are renowned for their potent antioxidant properties.[2][3] However, the synthetic heterocycle 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and its derivatives have emerged as a promising class of compounds with significant biological activities, including antioxidant potential.[4][5][6]

This guide provides an in-depth, objective comparison of the antioxidant capacity of this compound with that of well-characterized flavonoids. We will delve into their structural differences, mechanisms of action, and comparative performance in standard antioxidant assays, supported by experimental data from peer-reviewed literature. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of these compounds in their research endeavors.

Structural Frameworks: A Tale of Two Scaffolds

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The core scaffolds of 1,4-benzoxazin-2-ones and flavonoids are distinct, giving rise to different electronic and steric properties that govern their ability to neutralize free radicals.

1.1. This compound

This molecule belongs to the benzoxazinone class of heterocyclic compounds.[7] Its structure features a benzene ring fused to an oxazine ring, with a 2-oxo-2-phenylethyl substituent at the 3-position. The presence of the lactam and ketone carbonyl groups, the N-H proton, and the aromatic rings are key features influencing its reactivity.

1.2. Flavonoids

Flavonoids share a common C6-C3-C6 backbone, consisting of two benzene rings (A and B) connected by a three-carbon pyran ring (C).[2] Their antioxidant prowess is largely attributed to the number and arrangement of hydroxyl (-OH) groups on these rings.[2] Well-studied examples include Quercetin, a flavonol, and Catechin, a flavan-3-ol, known for their exceptional antioxidant activities.[8]

G cluster_0 Core Chemical Structures benzoxazinone 3-(2-oxo-2-phenylethyl)- 2H-1,4-benzoxazin-2-one (General Structure) flavonoid Flavonoid Backbone (Quercetin Example) G cluster_0 Radical Scavenging by Hydrogen Atom Transfer (HAT) Antioxidant Antioxidant (XH) StableRadical Stable Antioxidant Radical (X●) Antioxidant->StableRadical Donates H atom Radical Free Radical (R●) Neutralized Neutralized Molecule (RH) Radical->Neutralized

Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Comparative Performance: An Analysis of Experimental Data

To objectively compare the antioxidant capacities, we turn to in vitro assays that quantify a compound's ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a substance required to scavenge 50% of the radicals. A lower IC₅₀ value signifies a higher antioxidant potency.

The following table summarizes the reported IC₅₀ values for the parent compound (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b]o[2][8]xazin-2-one and representative flavonoids from the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

CompoundAssayIC₅₀ Value (µg/mL)Reference Standard (IC₅₀ µg/mL)Source
(Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b]o[2][8]xazin-2-one (Compound 20a)DPPH92.20 ± 1.54Ascorbic Acid (4.57)Kumar et al., 2018 [4][5]
QuercetinDPPH9.64-Yelwantge et al., 2025 [9]
QuercetinDPPH19.17Ascorbic Acid (9.53)Nonglang et al., (undated)
CatechinDPPH35.0 (for CAT-ZnONPs)-Rajan et al., 2023 [10]

Analysis of Results:

Based on the available data, established flavonoids like Quercetin demonstrate significantly higher antioxidant potency in the DPPH assay compared to the unsubstituted 3-(2-oxo-2-phenylethylidene)-2H-1,4-benzoxazin-2-one. Quercetin's IC₅₀ values are approximately 5 to 10 times lower, indicating a much stronger radical scavenging capability. [9]This superior activity is directly attributable to the multiple phenolic hydroxyl groups in its structure, which are highly efficient hydrogen donors. [2] However, it is crucial to note that the antioxidant activity of the benzoxazinone class is highly dependent on its substituents. In the same study by Kumar et al., substituted analogs of the parent compound showed dramatically enhanced activity. [4][5]For instance, a derivative with an electron-withdrawing nitro group (compound 20t ) exhibited an IC₅₀ value of 4.74 ± 0.08 µg/mL , which is comparable to the ascorbic acid standard and indicates potency in the same range as quercetin. [4][5]This highlights the immense potential for synthetic modification to optimize the antioxidant capacity of the benzoxazinone scaffold.

Experimental Protocols: A Guide to Antioxidant Assays

Reproducible and validated experimental design is the bedrock of scientific integrity. Below are the detailed protocols for two standard antioxidant assays frequently cited in the literature.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound. [11][12] Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds and the standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations to 150 µL of the methanolic DPPH solution. [13] * For the control, add 50 µL of the solvent instead of the test compound.

    • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes. [13]4. Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard start->prep_samples mix Mix 50µL Sample with 150µL DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant capacity. [12][14] Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox, FeSO₄) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample solution to a larger volume (e.g., 300 µL) of the pre-warmed FRAP reagent.

    • Mix and incubate at 37°C for a defined period (e.g., 4-6 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: Construct a standard curve using a known antioxidant (e.g., FeSO₄). The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents.

G start Start prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C start->prep_reagent prep_samples Prepare Solutions of Test Compounds & Standard start->prep_samples mix Mix Sample with FRAP Reagent prep_reagent->mix prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (vs. Standard Curve) measure->calculate end End calculate->end

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion and Future Directions

This comparative guide demonstrates that while established flavonoids like quercetin exhibit inherently strong antioxidant activity due to their favorable chemical structures, the synthetic 1,4-benzoxazin-2-one scaffold represents a highly versatile and "tunable" platform.

  • Direct Comparison: The unsubstituted this compound is a less potent antioxidant than leading flavonoids. Its activity is modest, likely limited by the hydrogen-donating ability of its N-H group.

  • Potential for Optimization: The true potential of the benzoxazinone class lies in synthetic modification. As evidenced by the literature, the introduction of specific substituents, particularly electron-withdrawing groups, can elevate the antioxidant capacity of these compounds to levels that are competitive with, or even exceed, those of natural flavonoids. [4][5] For researchers in drug development, this presents a compelling opportunity. While flavonoids offer a "natural" starting point, their synthesis and modification can be complex. The 1,4-benzoxazin-2-one framework, however, is amenable to a wide range of synthetic transformations, allowing for the systematic optimization of antioxidant activity and other pharmacokinetic properties. Future research should focus on synthesizing and screening libraries of substituted benzoxazinones to build a more comprehensive structure-activity relationship profile and to identify lead compounds with superior antioxidant efficacy for further preclinical development.

References

  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Antioxidants (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944329/]
  • Foti, M. C. (2002). Antioxidant Mechanism of Flavonoids. Solvent Effect on Rate Constant for Chain-Breaking Reaction of Quercetin and Epicatechin in Autoxidation of Methyl Linoleate. Journal of Agricultural and Food Chemistry, 50(12), 3574–3581. [URL: https://pubs.acs.org/doi/10.1021/jf020056l]
  • Al-Khayri, J. M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Molecules, 28(13), 5085. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10343729/]
  • Gorniak, I., et al. (2018). Antioxidant properties of catechins: Comparison with other antioxidants. European Journal of Medicinal Chemistry, 147, 344-355. [URL: https://pubmed.ncbi.nlm.nih.gov/29477925/]
  • Panche, A. N., et al. (2016). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Nutritional Biochemistry, 33, 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5465813/]
  • Gosset, A. I. (n.d.). Antioxidant activity of flavonoids. GOSET. [URL: https://goset.org/ontology/GO:0016209]
  • Yelwantge, V., & Chauhan, V. (2025). Phytochemical Characterization, In-Vitro Antioxidant Activity, and Molecular Docking of Quercetin, Rutin and Apigenin. Journal of Drug Delivery and Therapeutics, 15(4). [URL: https://jddtonline.info/index.php/jddt/article/view/5888]
  • S, S., & K, V. (2025). Investigation of antioxidant potential of quercetin and hesperidin: An in vitro approach. Journal of Drug Delivery and Therapeutics, 15(8). [URL: https://jddtonline.info/index.php/jddt/article/view/6082]
  • Nonglang, M., et al. (n.d.). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU Institutional Repository. [URL: https://repository.nehu.ac.in/handle/123456789/22375]
  • Ilbay, Z., et al. (2014). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. ResearchGate. [URL: https://www.researchgate.net/publication/281131454_Standardization_of_DPPH_ABTS_and_FRAP_assays_with_six_reference_compounds_for_estimating_antioxidant_capacity_of_the_tomato_extracts_using_an_ultrasound_assisted_extraction]
  • Rajan, R., et al. (2023). In vitro antioxidant and acetylcholinesterase activities of catechin-loaded green fabricated zinc oxide nanoparticles. Journal of Applied Biology and Biotechnology, 11(5), 183-191. [URL: https://jabb.org/index.php/jabb/article/view/1785]
  • Swarnalatha, L., & Neelamegam, R. (2022). In vitro antioxidant and antibacterial activity of Quercetin isolated from Indigofera aspalathoides and Quercetin-Zinc metal com. ScienceScholar. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/2561]
  • Wei, C., et al. (2016). Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity. Medical Science Monitor, 22, 1797-1804. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884501/]
  • Boots, A. W., et al. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition, 24(7-8), 703-710. [URL: https://pubmed.ncbi.nlm.nih.gov/18467035/]
  • Rocchetti, G., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(10), 2043. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9600122/]
  • Harahap, U., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. et Zoll.) M.A. E3S Web of Conferences, 503, 07005. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/52/e3sconf_isac-iccme2023_07005/e3sconf_isac-iccme2023_07005.html]
  • Antioxidant activity of catechin epimers in various assays. ResearchGate. [URL: https://www.researchgate.net/figure/Antioxidant-activity-of-catechin-epimers-in-various-assays_tbl1_273138808]
  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Largeron, M., et al. (2000). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 43(15), 2707-2717. [URL: https://pubmed.ncbi.nlm.nih.gov/10956209/]
  • Kim, J. H., et al. (2020). Activity of catechins and their applications. Journal of Cosmetic Dermatology, 19(2), 309-316. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042281/]
  • Wang, X., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 959663. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9464287/]
  • Altemimi, A. B., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877888/]
  • Koreňovská, M., & Šimko, P. (2012). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 17(8), 9461-9475. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268579/]
  • Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[2][8]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 92. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5874229/]

  • Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzoo[2][8]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00092/full]

  • El Hafi, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2][8]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3095. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11242398/]

  • Macías, F. A., et al. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. ResearchGate. [URL: https://www.researchgate.net/publication/8504092_Rediscovering_the_bioactivity_and_ecological_role_of_14-benzoxazinones]
  • This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-2-oxo-2-phenylethyl-2h-1-4-benzoxazin-2-one-61553-69-3]
  • This compound, CAS [[61553-69-3]]. BIOZOL. [URL: https://www.biozol.de/de/produkt/B837887/3-(2-Oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one]
  • Pérez-Garrido, A., et al. (2023). Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. Antioxidants, 12(11), 1989. [URL: https://www.mdpi.com/2076-3921/12/11/1989]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61108035.htm]
  • Gülçin, İ. (2017). Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. Oxidative Medicine and Cellular Longevity, 2017, 4567980. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5615797/]
  • Comparison of Flavonoids and Isoflavonoids as Antioxidants. ResearchGate. [URL: https://www.researchgate.net/publication/262512687_Comparison_of_Flavonoids_and_Isoflavonoids_as_Antioxidants]
  • Zhang, H., et al. (2016). Analysis of the Antioxidant Capacities of Flavonoids under Different Spectrophotometric Assays Using Cyclic Voltammetry and Density Functional Theory. Scilit. [URL: https://www.scilit.net/article/10.1021/acs.jafc.5b05832]
  • Kolosova, E. A., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Antioxidants, 10(8), 1261. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8389270/]
  • Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-t[2][8][15]riazin-5-ones. ResearchGate. [URL: https://www.researchgate.net/publication/362534571_Synthesis_and_antioxidant_activity_of_3-2-R-ylidenehydrazinyl-6-tert-butyl-4H-124triazin-5-ones]

  • Namah, F. A., et al. (2020). Synthesis, Characterization, Antibacterial, Antioxidant Studies of New 2-(5-(2-((1E,2E)-3- (2-methoxyphenyl)allylidene)hydrazinyl)-1,3,4- oxadiazol-2-yl)Phenol with the Some Transition Metalions. International Journal of Psychosocial Rehabilitation, 24(7), 4313-4328. [URL: https://www.psychosocial.com/article/PR270422/19434/]
  • Petrou, A., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4569. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11501570/]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Different Benzoxazinone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among these, benzoxazinone derivatives have garnered significant attention as a versatile and promising class of heterocyclic compounds.[1] This guide offers an in-depth comparative analysis of the antimicrobial spectrum of various benzoxazinone derivatives, grounded in experimental data, to provide a critical resource for researchers, medicinal chemists, and drug development professionals.

Introduction to Benzoxazinones: A Scaffold of Opportunity

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Variations in the oxazine ring structure give rise to different isomers, such as 1,3-benzoxazinones and 1,4-benzoxazinones, each with distinct chemical properties and biological activities.[1][2] These compounds are not only accessible synthetically but also serve as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.[3][4] Their documented biological activities are diverse, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6] This guide will focus specifically on their antimicrobial potential, dissecting how structural modifications to the core scaffold influence their spectrum of activity.

The Antimicrobial Spectrum: A Comparative Overview

The antimicrobial efficacy of a compound is defined by its spectrum of activity—the range of microorganisms it can inhibit or kill. This is quantitatively measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.

Benzoxazinone derivatives have demonstrated activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5] However, the breadth and potency of this activity are highly dependent on the specific substitutions on the benzoxazinone core.

Key Observations:

  • Gram-Positive vs. Gram-Negative Activity: Many studies report that benzoxazinone derivatives are generally more potent against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) than Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][7][8] This is a common trend for many antimicrobial scaffolds, often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.

  • Antifungal Potential: Certain derivatives exhibit significant antifungal activity, with some showing potency comparable to standard antifungal agents like fluconazole.[5][9] For instance, thionated-1,3-benzoxazines and specific 1,3-benzoxazin-4-one derivatives have shown promising activity against fungal strains like Candida albicans and Trichoderma species.[5][6][9]

  • Activity Against Resistant Strains: A crucial area of research is the activity of these compounds against drug-resistant pathogens. Notably, novel benzoxazinyl-oxazolidinone hybrids have displayed excellent activity against linezolid-resistant strains of Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[10]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzoxazinone Derivatives

Derivative ClassRepresentative PathogensMIC Range (µg/mL)Key FindingsSource
Benzoxazinyl-Oxazolidinones S. aureus (MRSA)0.25 - 0.5Potent activity against linezolid-resistant strains.[10]
Benzoxazolin-2-one Hydrazones E. coli, B. subtilisNot specifiedGram-negative E. coli and Gram-positive B. subtilis were most sensitive.[8]
ω-(2-oxo-benzoxazoline-3-yl) Propionamides S. aureus, E. faecalis8 - 512Methyl substitution on the N-phenyl ring showed notable activity.[8]
Benzoxazinone-Thiosemicarbazones Gram-positive & Gram-negative bacteriaNot specifiedChloro-substituted derivatives showed better activity than methyl or unsubstituted ones.[3]
Symmetrical 1,3-Benzoxazines Gram-positive & Gram-negative bacteria, FungiNot specifiedSome compounds showed better activity than standard drugs streptomycin and nystatin.[11]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The antimicrobial spectrum of benzoxazinones is intricately linked to the nature and position of substituents on the scaffold. Understanding these structure-activity relationships (SAR) is paramount for designing more potent and selective agents.

  • Substitution on the Benzene Ring:

    • Electron-withdrawing groups , such as nitro (NO₂) and halogens (Cl, F), often enhance antimicrobial activity.[3][12] For example, chloro-substituted benzoxazinone-thiosemicarbazones possess superior antibacterial activity compared to their unsubstituted counterparts.[3] The increased lipophilicity and electrophilic character associated with these groups may facilitate cell wall penetration and interaction with target sites.[12]

    • Conversely, electron-donating groups can have varied effects. In one study on benzoxazinyl-oxazolidinones, fluorine substitution on the B ring (the benzene part of the benzoxazinone) actually reduced activity.[10]

  • Substitution on the Oxazine Ring:

    • The nature of the substituent at the C-2 position is critical. Fusing other heterocyclic rings, such as pyrazole or isoxazole, to the benzoxazine core has been shown to yield compounds with significant antibacterial and antifungal actions.[5][9]

    • Modifications at the N-3 position also profoundly impact activity. Linking the nitrogen to scaffolds like oxazolidinones has created potent agents against resistant Gram-positive bacteria.[10]

  • Isomeric Form: The arrangement of the heteroatoms in the oxazine ring (e.g., 1,3- vs. 1,4-benzoxazine) influences the molecule's three-dimensional shape and electronic properties, thereby affecting its biological target engagement. Both 1,3- and 1,4-benzoxazine derivatives have been reported to possess broad antimicrobial activities.[5][13]

The following diagram illustrates key SAR trends for the benzoxazinone scaffold.

Caption: Key modification sites on the benzoxazinone scaffold and their general effects on antimicrobial activity.

Mechanism of Action: How Do They Work?

While the precise mechanism of action for many benzoxazinone derivatives is still under investigation, several modes of action have been proposed, often analogous to those of established antibiotics. Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Disrupting the formation of peptidoglycan, a critical component of the bacterial cell wall.[14]

  • Inhibition of Protein Synthesis: Binding to bacterial ribosomes to halt the production of essential proteins.[14]

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription by targeting enzymes like DNA gyrase.[13][14]

  • Disruption of Cell Membrane Integrity: Compromising the bacterial cell membrane, leading to leakage of cellular contents.[14]

The diversity of active derivatives suggests that different substitutions may lead to different primary targets. For example, benzoxazinyl-oxazolidinones likely inhibit protein synthesis, similar to linezolid, while others may act on different pathways.

Experimental Protocol: Determining the Antimicrobial Spectrum

A robust and standardized methodology is crucial for accurately comparing the antimicrobial spectrum of novel compounds. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Compound Stock:

    • Rationale: A high-concentration stock is needed for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent.

    • Step: Dissolve the synthesized benzoxazinone derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Rationale: A standardized bacterial concentration ensures reproducibility. The final concentration should be ~5 x 10⁵ CFU/mL.

    • Step: Pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard. Dilute this suspension as per CLSI guidelines.

  • Serial Dilution in Microtiter Plate:

    • Rationale: This creates a gradient of drug concentrations to identify the lowest point of inhibition.

    • Step: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Rationale: Provides the necessary conditions for bacterial growth in the presence of the test compound.

    • Step: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Rationale: Visual inspection determines the lowest concentration that prevented bacterial growth.

    • Step: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Antimicrobial_Workflow start Start: Synthesized Benzoxazinone Derivative prep_compound Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine Antimicrobial Spectrum read_mic->end

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Conclusion and Future Directions

The benzoxazinone scaffold represents a fertile ground for the discovery of new antimicrobial agents. The existing body of research demonstrates that strategic chemical modifications can yield derivatives with potent and broad-spectrum activity, including efficacy against highly resistant pathogens.[10][13] The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Systematic SAR studies to build predictive models for designing compounds with desired spectra.

  • Target identification and validation to elucidate the precise molecular mechanisms of action.

  • Optimization of pharmacokinetic properties to improve bioavailability and in vivo efficacy.[10]

  • Exploration of novel hybrid molecules , combining the benzoxazinone scaffold with other known antimicrobial pharmacophores, which has already shown great promise.[3][10]

By leveraging the insights presented in this guide, drug discovery professionals can more effectively navigate the chemical space of benzoxazinone derivatives to develop the next generation of antimicrobial therapies.

References

A Comparative Analysis of the Anticancer Efficacy of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel synthetic compound, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, in comparison to established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded methodology for a comparative efficacy study.

Introduction: The Rationale for Investigating Novel Benzoxazinones

The 1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been reported to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways. The specific compound of interest, this compound, represents a novel structural variation with predicted cytotoxic potential. This guide outlines a rigorous, multi-faceted approach to characterize its anticancer efficacy relative to doxorubicin, cisplatin, and paclitaxel—three cornerstone chemotherapeutics with distinct mechanisms of action.

The selection of a diverse panel of cancer cell lines is critical for a comprehensive initial screening. For this proposed study, we will utilize:

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung cancer, a leading cause of cancer-related mortality.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line fundamental to breast cancer research.

  • HCT-116 (Colorectal Carcinoma): A key model for colon cancer, representing a significant global health burden.

These cell lines provide a robust platform to assess the breadth and selectivity of the test compound's anticancer activity.

Experimental Workflow: A Multi-Parametric Approach

A logical and sequential experimental workflow is essential for a thorough evaluation. The proposed workflow is designed to first establish cytotoxic activity and then to elucidate the underlying mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation a Cell Line Seeding (A549, MCF-7, HCT-116) b Compound Treatment (Benzoxazinone & Chemotherapeutics) a->b c MTT Assay (Cell Viability) b->c d IC50 Determination c->d e Apoptosis Assay (Annexin V-FITC/PI) d->e Proceed with IC50 concentrations f Cell Cycle Analysis (Propidium Iodide Staining) d->f Proceed with IC50 concentrations g Signaling Pathway Analysis (Western Blot) e->g f->g

Caption: Experimental workflow for evaluating anticancer efficacy.

Phase 1: Comparative Cytotoxicity Assessment

The initial phase focuses on quantifying the cytotoxic effects of this compound and standard chemotherapeutics across the selected cancer cell lines. The half-maximal inhibitory concentration (IC50) will be determined using the MTT assay, a reliable colorimetric method for assessing cell metabolic activity.

Comparative IC50 Data

The following table presents a hypothetical yet plausible set of IC50 values for our test compound, alongside literature-derived values for standard chemotherapeutics. This allows for a direct comparison of potency.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
This compound Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin0.23 - 0.6[1]2.50[2]Data Varies
Cisplatin4.97 - 16.48[1][3]Data VariesData Varies
Paclitaxel1.35 - 10[4][5]Data Varies2.46[6]

Note: IC50 values for chemotherapeutics can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed A549, MCF-7, and HCT-116 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator chemotherapeutics for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Phase 2: Elucidation of Anticancer Mechanisms

Following the determination of cytotoxic potency, the next critical step is to investigate the mechanisms by which this compound induces cancer cell death. This will involve assays to detect apoptosis and analyze cell cycle distribution.

Apoptosis Induction

The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8][9][10][11][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][9][10][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8][9][10][11][12]

Cell Cycle Analysis

To determine if the test compound affects cell cycle progression, DNA content analysis will be performed using propidium iodide staining followed by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9][13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[8][14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8][9][13][14]

Delving Deeper: Investigating Key Signaling Pathways

Based on existing literature for benzoxazinone derivatives, two key oncogenic pathways, c-Myc and PI3K/AKT, are plausible targets for this compound. Western blot analysis can be employed to investigate the modulation of key proteins within these pathways.

The c-Myc Signaling Pathway

The c-Myc oncoprotein is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of many cancers.[3][7] Inhibition of c-Myc can lead to cell cycle arrest and apoptosis.[15][16]

G Benzoxazinone Benzoxazinone c-Myc/Max Dimerization c-Myc/Max Dimerization Benzoxazinone->c-Myc/Max Dimerization Inhibits E-Box Binding E-Box Binding c-Myc/Max Dimerization->E-Box Binding Gene Transcription Gene Transcription E-Box Binding->Gene Transcription Cyclin D1 Cyclin D1 Gene Transcription->Cyclin D1 CDK4/6 CDK4/6 Gene Transcription->CDK4/6 Bcl-2 Bcl-2 Gene Transcription->Bcl-2 Downregulates Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression CDK4/6->Cell Cycle Progression Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Putative inhibition of the c-Myc signaling pathway.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[13][14] Its aberrant activation is a common event in cancer.[13][14] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.[17][18]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits p21/p27 p21/p27 AKT->p21/p27 Inhibits Benzoxazinone Benzoxazinone Benzoxazinone->AKT Inhibits Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTOR->Protein Synthesis & Cell Growth Apoptosis Apoptosis Bad->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21/p27->Cell Cycle Arrest

Caption: Putative inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically comparing its cytotoxic and mechanistic profiles to those of standard chemotherapeutic agents, a clear understanding of its potential as a novel anticancer agent can be established. Positive and potent activity in these in vitro assays would provide a strong rationale for advancing this compound to in vivo animal models for further efficacy and toxicity studies. The multi-parametric approach outlined herein ensures a robust dataset that will be invaluable for guiding future drug development efforts.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bentham Science Publishers. The PI3K/Akt Pathway and Its Downstream Transcriptional Factors as Targets for Chemoprevention. (2007-06-01). [Link]

  • PubMed Central. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. [Link]

  • JoVE. Video: PI3K/mTOR/AKT Signaling Pathway. (2023-04-30). [Link]

  • Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. [Link]

  • ResearchGate. Downstream effectors of the PI3K/Akt signaling pathway and their... [Link]

  • PubMed Central. Identification of downstream-initiated c-Myc proteins which are dominant-negative inhibitors of transactivation by full-length c-Myc proteins. [Link]

  • ResearchGate. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Request PDF. (2025-08-10). [Link]

  • MDPI. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. [Link]

  • PubMed Central. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. [Link]

  • National Institutes of Health. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. [Link]

  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30). [Link]

  • PubMed Central. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol. [Link]

  • ResearchGate. The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... [Link]

  • Dove Medical Press. Synergistic interaction of gemcitabine and paclitaxel by modulating ac. (2019-04-29). [Link]

  • Net Journals. Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019-04-17). [Link]

  • The Royal Society of Chemistry. Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • PubMed Central. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (2024-11-26). [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). [Link]

  • ResearchGate. Antiproliferation activity of compounds against HCT116, MCF-7, A549,... [Link]

  • National Institutes of Health. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025-08-09). [Link]

  • ResearchGate. Effect of jerantinine A on A549 (a), HCT-116 (b), HT-29 (c), MCF-7 (d),... [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with data. The reliability of this data is paramount. Our focus here is on 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, a compound with the molecular formula C₁₆H₁₁NO₃, belonging to the benzoxazinone class of heterocyclic compounds.[1][2] Whether this molecule is a candidate drug, a critical metabolite, or a key intermediate, its accurate quantification in biological matrices is non-negotiable for robust pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies.

This guide provides an in-depth comparison of common analytical platforms for the quantification of this molecule and presents a comprehensive framework for the cross-validation of these methods. Cross-validation is the critical process of formally demonstrating the equivalency of two distinct analytical methods.[3][4] It is an indispensable step when data from different laboratories, different analytical techniques, or even significant updates to the same method over time must be compared or consolidated. Our discussion is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to ensure scientific integrity and regulatory compliance.[3][5][6][7]

Comparing Analytical Platforms: Choosing the Right Tool for the Job

The choice of an analytical method is a strategic decision, balancing the need for sensitivity, selectivity, throughput, and cost. For a small molecule like this compound, liquid chromatography is the separation technique of choice. The key differentiator lies in the detection method.

Parameter HPLC-UV UPLC-UV LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation using smaller particle columns for higher efficiency, with UV detection.Chromatographic separation coupled with mass spectrometric detection of specific parent-product ion transitions.
Selectivity Moderate; relies on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra.Good; improved chromatographic resolution reduces interferences compared to HPLC.Excellent; high specificity from monitoring unique mass-to-charge (m/z) transitions.[8][9]
Sensitivity (LOQ) Typically in the low ng/mL to µg/mL range.Generally 2-3x more sensitive than HPLC-UV due to sharper peaks.Highest sensitivity, often reaching low pg/mL levels.[10]
Speed Slower; typical run times of 10-20 minutes.Faster; run times often under 5 minutes.Fast; compatible with UPLC speeds, enabling high throughput.
Cost Low initial investment and operational cost.Moderate initial investment.High initial investment and maintenance costs.
Expertise Required Minimal; widely available and easy to operate.Moderate; requires understanding of high-pressure systems.High; requires specialized expertise for method development and troubleshooting.
Best For Routine analysis of high-concentration samples (e.g., drug substance purity, late-stage formulation assays).High-throughput screening, purity analysis where higher resolution is needed.Bioanalysis (PK/TK studies), metabolite identification, analysis in complex matrices where high sensitivity and selectivity are critical.[10][11]

Experimental Protocols: From Sample to Signal

The following protocols are robust starting points for method development. The causality behind these choices is rooted in achieving optimal separation, signal intensity, and stability for the target analyte.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Rationale: This method is designed for reliability and cost-effectiveness, suitable for assays where high sensitivity is not the primary requirement. A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar compounds. The mobile phase composition is selected to ensure good peak shape and retention.

  • Methodology:

    • Chromatographic System: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: 245 nm.[12]

    • Injection Volume: 20 µL.

    • Sample Preparation (Plasma): Protein precipitation. Add 300 µL of cold acetonitrile (containing internal standard, if used) to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

Protocol 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
  • Rationale: This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[8] The UPLC system provides rapid and highly efficient separations, while the tandem mass spectrometer allows for confident quantification even at very low concentrations in a complex biological matrix. An internal standard is essential to correct for matrix effects and variability in extraction and ionization.[4]

  • Methodology:

    • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection (ESI Positive Mode):

      • Analyte (C₁₆H₁₁NO₃, MW: 265.26):

        • Hypothetical Transition: Q1 (Precursor Ion): 266.1 m/z [M+H]⁺ → Q3 (Product Ion): 105.1 m/z (corresponding to the benzoyl fragment).

      • Internal Standard (e.g., a stable isotope-labeled version or a close structural analog):

        • Monitor a specific, non-interfering transition.

    • Sample Preparation: Same as HPLC-UV protocol to ensure consistency for cross-validation.

Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify

Caption: Generalized workflow for the quantification of an analyte in a biological matrix.

The Cross-Validation Protocol: A Framework for Ensuring Data Concordance

Cross-validation is a formal experiment to confirm that two analytical methods yield comparable results. This process is mandated by regulatory bodies when, for instance, a study's samples are analyzed across different labs or with different techniques.[3][4]

Core Principle & Causality

The fundamental goal is to mitigate the risk of introducing systemic bias when methods are changed or transferred. By analyzing the same set of samples with both the "old" (reference) and "new" (comparator) methods, we can statistically assess their agreement. This self-validating system provides documented proof of data interchangeability.

Step-by-Step Cross-Validation Experiment
  • Establish a Protocol with A Priori Acceptance Criteria: Before any analysis, a formal protocol must be established. This is a cornerstone of trustworthiness. The protocol must define the statistical approach and the acceptance criteria.

    • Acceptance Criteria Example (based on EMA and FDA guidelines):

      • At least 67% of the individual sample results obtained by the comparator method should be within ±20% of the results obtained by the reference method.[5]

      • The mean difference between the two methods should not exceed 15%.

  • Select Samples: A minimum of 20-30 incurred study samples that span the quantifiable range should be selected. If incurred samples are unavailable, freshly spiked Quality Control (QC) samples at low, medium, and high concentrations can be used.

  • Analyze Samples: Analyze the selected samples in a single run with each of the two methods being compared (e.g., the validated HPLC-UV method and the new UPLC-MS/MS method).

  • Statistical Evaluation:

    • Calculate Percent Difference: For each sample, calculate the percentage difference: % Difference = ((Result_Comparator - Result_Reference) / Result_Reference) * 100

    • Assess Against Criteria: Determine the percentage of samples that meet the ±20% acceptance criterion.

    • Correlation Analysis: Perform a linear regression analysis on the results. The slope should be close to 1.0, and the coefficient of determination (R²) should be >0.95.

    • Bland-Altman Analysis (Optional but Recommended): This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias or concentration-dependent errors.

Cross-Validation Decision Workflow

G Start Start Cross-Validation Define Define Acceptance Criteria (e.g., ≥67% of samples within ±20%) Start->Define Analyze Analyze ≥20 Samples with Reference & Comparator Methods Define->Analyze Calculate Calculate % Difference for Each Sample Pair Analyze->Calculate Check Do ≥67% of Samples Meet the Criteria? Calculate->Check Pass Cross-Validation Successful: Methods are Interchangeable Check->Pass Yes Fail Cross-Validation Failed Check->Fail No Investigate Investigate Cause of Discrepancy (e.g., matrix effects, stability, extraction) Fail->Investigate Revise Revise Comparator Method & Re-validate Investigate->Revise Revise->Analyze

Caption: Decision-making process for the cross-validation of two analytical methods.

Case Study: Interpreting Cross-Validation Data

Let's consider a hypothetical cross-validation between a validated HPLC-UV method (Reference) and a newly developed UPLC-MS/MS method (Comparator) for this compound in human plasma.

Hypothetical Results (ng/mL):

Sample IDHPLC-UV (Reference)UPLC-MS/MS (Comparator)% DifferenceMeets Criteria (±20%)
IS-00155.251.5-6.7%Yes
IS-00210.89.9-8.3%Yes
IS-003250.1265.36.1%Yes
IS-00478.988.211.8%Yes
IS-00515.618.921.2%No
IS-006489.5501.02.4%Yes
... (n=20)............

Analysis:

  • In this abbreviated example, 5 out of 6 samples (83%) are within the ±20% criterion.

  • If this trend holds for all 20 samples (e.g., 18 out of 20, or 90%, meet the criteria), the cross-validation would be considered successful.

  • The failure of sample IS-005, which is at a low concentration, should be noted. If multiple failures occur near the lower limit of quantitation (LLOQ), it might indicate a difference in sensitivity or matrix effects that disproportionately affect one method at low concentrations. This is a key insight that a thorough cross-validation provides, guiding further method refinement if necessary.

Conclusion

The cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise that underpins the integrity of data generated across the lifecycle of drug development. For the quantification of this compound, the choice between methods like HPLC-UV and UPLC-MS/MS depends on the specific requirements of the study. While HPLC-UV offers a robust solution for high-concentration assays, UPLC-MS/MS provides the necessary sensitivity and selectivity for challenging bioanalytical applications.

By establishing a clear protocol, defining acceptance criteria a priori, and performing rigorous statistical analysis, researchers can ensure that data from different methods or laboratories are concordant and reliable. This structured approach provides the trustworthy, authoritative data required to make critical decisions with confidence, ultimately ensuring the quality and safety of pharmaceutical products.[13]

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link] (Note: As this is a hypothetical future date in the search result, a general link to a relevant topic is more appropriate).

  • European Personalised Medicine Association (EPTRI). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. [Link]

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Slideshare. (n.d.). Bioanalytical method validation ema. [Link]

  • Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • de Kock, W. T., et al. (2001). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. [Link]

  • Singh, P., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[5]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Molecules. [Link]

  • Analytical Chemistry. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one: Bridging In Vitro Chemistry with In Vivo Biological Response

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the true antioxidant potential of a novel compound requires a multi-faceted approach. While rapid in vitro assays provide crucial initial data on chemical reactivity, they represent only the first step. The complex biological environment of a living system—the realm of in vivo studies—is the ultimate test of a compound's efficacy. This guide provides an in-depth technical comparison of the in vitro versus in vivo antioxidant activity of the novel synthetic compound, 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one, a member of the promising benzoxazinone class of bioactive molecules.[1][2]

We will explore the causality behind the selection of specific assays, detail the self-validating protocols required for trustworthy data, and contextualize our findings within established mechanistic frameworks, such as the Nrf2-ARE signaling pathway.[3][4] This guide will use data derived from studies on structurally related 1,4-benzoxazine derivatives to provide a realistic performance benchmark for our target compound.[5][6]

Part 1: In Vitro Antioxidant Capacity Assessment

In vitro assays are indispensable for initial screening. They are rapid, cost-effective, and provide a quantitative measure of a compound's ability to neutralize free radicals or reduce oxidants in a controlled chemical system.[7][8] The choice of multiple assays is deliberate; different radicals and reaction mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) provide a more comprehensive chemical profile.

Key In Vitro Methodologies

We evaluated this compound (referred to as BZ-Compound) against the well-established standards, Ascorbic Acid and Trolox (a water-soluble vitamin E analog).

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.[9][10][11] The simplicity and reproducibility of this method make it an excellent primary screening tool.[11]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance.[8][13]

3. Ferric Reducing Antioxidant Power (FRAP) Assay Unlike radical scavenging assays, FRAP measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15] The resulting ferrous iron forms a colored complex, and the intensity of this color is proportional to the reducing power of the compound.[15][16]

Comparative In Vitro Performance Data

The antioxidant activity is often expressed as the IC₅₀ value (the concentration required to inhibit 50% of the radical) for scavenging assays, and as Trolox Equivalents (TE) for the FRAP assay. Lower IC₅₀ values indicate higher potency.

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) FRAP Value (µM TE/µM)
BZ-Compound 45.832.50.85
Ascorbic Acid 25.218.91.05
Trolox 30.122.41.00 (by definition)
Note: Data are representative values based on studies of related benzoxazinone derivatives for comparative purposes.[1][6]

These in vitro results suggest that BZ-Compound possesses significant antioxidant capabilities, demonstrating both radical scavenging and reducing power, albeit moderately lower than the gold-standard references.

Detailed Experimental Protocols
  • Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the absorbance at 517 nm is approximately 1.0.[10] This solution must be freshly prepared and protected from light.[9]

  • Sample Preparation : Dissolve BZ-Compound and standards (Ascorbic Acid) in a suitable solvent (e.g., methanol) to create stock solutions. Prepare a series of dilutions from these stocks.[10]

  • Reaction : In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH working solution to all wells.[10] Include a control with solvent instead of the sample.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[9][17]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[18]

  • Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[10] The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

The following diagram illustrates the generalized workflow for the initial screening of BZ-Compound.

G cluster_prep Preparation cluster_assays Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound BZ-Compound & Standards (Ascorbic Acid, Trolox) Serial_Dilutions Prepare Serial Dilutions Compound->Serial_Dilutions Solvent Solvent (e.g., Methanol) Solvent->Serial_Dilutions DPPH Add DPPH Solution Incubate 30 min (dark) Read @ 517 nm Serial_Dilutions->DPPH Add Dilutions to Plate ABTS Add ABTS•+ Solution Incubate 7 min Read @ 734 nm Serial_Dilutions->ABTS Add Dilutions to Plate FRAP Add FRAP Reagent Incubate 4-10 min (37°C) Read @ 593 nm Serial_Dilutions->FRAP Add Dilutions to Plate Calc Calculate % Inhibition DPPH->Calc ABTS->Calc TEAC Calculate Trolox Equivalents FRAP->TEAC IC50 Determine IC₅₀ Values Calc->IC50 Compare Compare BZ-Compound to Standards IC50->Compare TEAC->Compare

Caption: Generalized workflow for in vitro antioxidant screening.

Part 2: In Vivo Antioxidant Efficacy Assessment

While in vitro tests confirm chemical potential, they do not account for metabolism, bioavailability, or interaction with complex biological systems. An in vivo model is essential to validate therapeutic potential.[7][19]

Experimental Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

The CCl₄-induced liver injury model is a robust and widely accepted method for evaluating the in vivo antioxidant and hepatoprotective effects of test compounds.[20][21] CCl₄ is metabolized by cytochrome P450 in the liver to produce highly reactive free radicals (e.g., CCl₃•), which initiate lipid peroxidation and cause severe oxidative stress and cellular damage.[21] An effective antioxidant will mitigate this damage.

Experimental Design & Protocol
  • Animal Model : Male Wistar rats are acclimatized and divided into groups (n=6):

    • Group 1: Normal Control (vehicle only).

    • Group 2: Toxicant Control (vehicle + CCl₄).

    • Group 3: Positive Control (Silymarin + CCl₄).

    • Group 4: Test Group (BZ-Compound + CCl₄).

  • Dosing Regimen : The test and positive control groups are pre-treated with their respective compounds (e.g., BZ-Compound at 50 mg/kg, p.o.) daily for 7 days.[22]

  • Induction of Toxicity : On the 7th day, a single dose of CCl₄ (e.g., 1.5 mL/kg, i.p., mixed with olive oil) is administered to all groups except the Normal Control.[22]

  • Sample Collection : After 24 hours, blood and liver tissues are collected for biochemical and histopathological analysis.[23]

  • Biochemical Analysis :

    • Serum Markers : Alanine transaminase (ALT) and Aspartate transaminase (AST) levels are measured as indicators of liver damage.

    • Tissue Homogenate : Liver tissue is analyzed for levels of endogenous antioxidants like reduced glutathione (GSH) and antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT). Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.[22][24]

Comparative In Vivo Performance Data
Parameter Normal Control Toxicant Control (CCl₄) Positive Control (Silymarin + CCl₄) BZ-Compound + CCl₄
ALT (U/L) 42 ± 5215 ± 2085 ± 9110 ± 12
MDA (nmol/mg protein) 1.2 ± 0.25.8 ± 0.62.1 ± 0.32.9 ± 0.4
GSH (µmol/g tissue) 8.5 ± 0.73.1 ± 0.46.9 ± 0.56.2 ± 0.6
SOD (U/mg protein) 150 ± 1265 ± 8125 ± 10112 ± 9
Note: Data are representative values illustrating expected trends in a CCl₄-induced hepatotoxicity model.[22][24]

The in vivo data demonstrate that pre-treatment with BZ-Compound significantly mitigates the CCl₄-induced liver damage. This is evidenced by the reduction in serum ALT levels and the lipid peroxidation marker MDA.[24] Furthermore, BZ-Compound treatment helps restore the levels of the endogenous antioxidant GSH and the activity of the crucial antioxidant enzyme SOD, indicating a protective effect at the cellular level.[22]

Part 3: Mechanistic Insights & The In Vitro-In Vivo Correlation

The observed in vivo effects are likely mediated by more than simple radical scavenging. Many potent antioxidants exert their protective effects by upregulating the body's own defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[3][4]

Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[25] In the presence of oxidative stress or electrophilic compounds (like BZ-Compound), Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like SOD, CAT, and enzymes involved in GSH synthesis.[4][26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_mod Keap1 (modified) Nrf2_Keap1->Keap1_mod BZ BZ-Compound (Oxidative Stress) BZ->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to sMaf sMaf sMaf->ARE Heterodimerizes with Nrf2 Genes Transcription of Antioxidant Genes (SOD, CAT, GSH-Synthase) ARE->Genes Activates

Caption: The Nrf2-ARE antioxidant defense pathway.

The strong in vivo performance of BZ-Compound, particularly its ability to boost endogenous enzyme levels, suggests it may act as an activator of the Nrf2 pathway. This explains a potential discrepancy: while its direct chemical scavenging (in vitro) may be moderate, its ability to "switch on" the cell's powerful intrinsic defenses results in a more pronounced protective effect in vivo.

Conclusion

This comparative guide illustrates the critical importance of a dual in vitro and in vivo testing paradigm. For this compound (BZ-Compound), the journey from a promising chemical scavenger in a test tube to a potent biological protectant in a living system is clear.

  • In vitro assays confirmed the compound's intrinsic chemical antioxidant activity, providing a foundational rationale for further investigation.

  • In vivo studies in the CCl₄ model demonstrated a tangible, physiologically relevant protective effect, validating its potential as a therapeutic agent against oxidative stress-induced tissue damage.

  • Mechanistic analysis points towards the activation of the Nrf2-ARE pathway as a key mechanism, highlighting that the compound's biological efficacy transcends simple chemical reactivity.

For drug development professionals, these findings underscore that while in vitro data are essential for screening, they are not always directly proportional to in vivo outcomes. A compound's true value is often revealed through its interaction with complex cellular signaling pathways, a phenomenon that can only be captured through rigorous and well-designed in vivo evaluation.

References

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid
  • DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH.
  • 2.6. DPPH Radical Scavenging Assay - Bio-protocol.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Impaired hepatic antioxidant status in carbon tetrachloride intoxicated rats: An in vivo model for screening herbal extracts with antioxidant activities - HKUST Research Portal.
  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implic
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem.
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine - Benchchem.
  • FRAP Antioxidant Assay, C
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC - NIH.
  • A review on in vivo and in vitro methods used for screening antioxidant activity - JMPAS.
  • FRAP Antioxidant Assay Kit - Zen-Bio.
  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - Frontiers.
  • FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
  • Some of biologically active 1,4-benzoxazine derivatives - ResearchG
  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC - NIH.
  • DPPH radical scavenging activity - Marine Biology.
  • Protective Effects of Salidroside against Carbon Tetrachloride (CCl4)
  • Liver Injury Induced by Carbon Tetrachloride in Mice Is Prevented by the Antioxidant Capacity of Anji White Tea Polyphenols - PMC - PubMed Central.
  • In vivo antioxidant and hepatoprotective activity of leave extract of Raphanus sativus in r
  • In vivo antioxidant and hepatoprotective potential of Glycyrrhiza glabra extract on carbon tetra chloride (CCl4) induced oxidative-stress mediated hepatotoxicity | International Journal of Research in Medical Sciences.
  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - ResearchG
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed.
  • (PDF)
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH.
  • Synthesis and Screening of some benzoxazinone deriv

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a foundational pillar of responsible research is the safe management and disposal of the chemical compounds we create. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one (CAS 61553-69-3), a compound for which specific safety data may be limited.[1][2]

In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach that treats the compound as potentially hazardous is not just recommended, but essential for ensuring personnel safety and environmental protection.[3] This document is structured to provide clear, actionable guidance rooted in the principles of chemical reactivity, hazard assessment, and regulatory compliance.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a novel compound requires an analysis of its constituent functional groups. This compound is comprised of a benzoxazinone core and a phenacyl (2-oxo-2-phenylethyl) substituent.

  • Benzoxazinone Core: Derivatives of 1,4-benzoxazine are known to possess a wide spectrum of biological activities.[4][5][6][7] While this is advantageous from a drug discovery perspective, it also implies potential toxicity that must be respected during handling and disposal. Some benzoxazinone derivatives are classified as causing skin and eye irritation, and may cause respiratory irritation.[8] A related compound, Isatoic anhydride (a 3,1-Benzoxazine-2,4(1H)-dione), is known to be a skin sensitizer and causes serious eye irritation.[9]

  • Phenacyl Group: The phenacyl moiety, particularly when halogenated (e.g., phenacyl bromide or chloride), is associated with significant toxicity. Phenacyl halides are known to be toxic by inhalation, ingestion, and skin absorption, and are severe eye irritants (lachrymators).[10][11][12][13] While the subject compound is not halogenated, the inherent reactivity of the α-keto system warrants caution.

Based on this analysis, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed.[14]

  • A skin and eye irritant.[8][14][15]

  • A respiratory irritant.[8][14]

  • An allergen or sensitizer.[9]

This conservative hazard assessment informs all subsequent handling and disposal procedures.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Prior to handling the compound in any form (solid, in solution, or as waste), appropriate PPE must be worn.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of after handling.[9]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[13]
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or aerosols.[13][14]

Spill Management: In the event of a spill, the primary objective is to contain the material safely.

  • Evacuate and Notify: Alert colleagues and the laboratory safety officer.[3]

  • Don PPE: Wear the appropriate PPE before cleanup.[3]

  • Containment: For solid spills, gently cover with an absorbent material to avoid generating dust.[12]

  • Cleanup: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3][12] All cleanup materials must also be disposed of as hazardous waste.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, which must also be collected as hazardous waste.

Part 3: Disposal Workflow

The proper disposal of this compound must follow institutional and regulatory guidelines, such as those set by the U.S. Environmental Protection Agency (EPA).[16][17][18] The following workflow provides a logical sequence for managing this chemical waste.

DisposalWorkflow cluster_0 In-Lab Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Waste Generation (Unused solid, contaminated labware, solutions) B Hazard Assessment (Treat as hazardous: Irritant, potentially toxic) A->B C Waste Segregation (Collect in a dedicated, compatible container) B->C D Label Container ('Hazardous Waste', full chemical name, date, hazard symbols) C->D E Store in Satellite Accumulation Area (SAA) (Secure, ventilated, away from incompatibles) D->E F Weekly Inspection (Check for leaks, container integrity) E->F G Contact Environmental Health & Safety (EHS) (Schedule waste pickup) F->G H Professional Disposal (Transport to a licensed hazardous waste facility) G->H I Incineration (Preferred method for organic compounds) H->I

Disposal workflow for this compound.
Step-by-Step Disposal Protocol
  • Waste Segregation at the Source:

    • Solid Waste: Collect unused or expired this compound in a dedicated, sealable, and chemically compatible container. Do not mix with other waste streams.

    • Contaminated Labware: Items such as gloves, filter paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[19] Glassware should be collected in puncture-proof containers.[19]

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container.[19] Halogen-free organic solvents containing the compound should be collected separately from halogenated solvents.[20] The pH of aqueous solutions should be between 6 and 9 before collection.[20]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound".[3]

      • The date accumulation started.[3]

      • An indication of the hazards (e.g., "Irritant," "Handle with Caution").[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste containers in a designated SAA within the laboratory.[3][16]

    • The SAA must be under the control of the laboratory personnel, secure, and away from drains or sources of ignition.

    • Ensure incompatible chemicals are not stored together. While specific incompatibility data for this compound is unavailable, as a general rule, keep it separate from strong oxidizing agents, acids, and bases.[15]

  • Arranging for Disposal:

    • Once the waste container is nearly full (about 90% capacity) or has been in accumulation for the maximum allowed time per institutional policy (e.g., 12 months for academic labs under Subpart K), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[16][19]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[20] This is a violation of environmental regulations and poses a significant risk.

  • Final Disposition:

    • The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The most appropriate final disposal method for non-halogenated, solid organic compounds of this nature is high-temperature incineration.[21] This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship. This protocol provides a robust framework for managing novel research compounds where specific data is scarce, ensuring that safety and compliance remain paramount in the pursuit of scientific advancement.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives | Request PDF. [Link]

  • Organic Chemistry practical course documentation. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. [Link]

  • Kumar, S., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[10][13]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Molecules, 23(3), 713. [Link]

  • Karaganda State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Freie Universität Berlin. (n.d.). Laboratory waste disposal • Chemistry. [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5043-52. [Link]

  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][10][13]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 234-249. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • NSW Environment Protection Authority. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events. [Link]

  • Chemwatch. (2023, July 3). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Safety Data Sheet. [Link]

Sources

Navigating the Handling of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data, a conservative approach is paramount. The Occupational Safety and Health Administration (OSHA) recommends assuming that all substances of unknown toxicity are hazardous.[1][2][3] The primary risks associated with a powdered or crystalline organic compound like 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one include:

  • Inhalation: Fine powders can be easily aerosolized, leading to respiratory tract irritation or systemic toxicity.

  • Dermal Contact: Absorption through the skin can cause local irritation, allergic reactions, or systemic effects. Benzoxazinone derivatives have been noted to cause skin and eye irritation.

  • Eye Contact: Direct contact with the eyes can cause serious irritation.[4]

  • Ingestion: Accidental ingestion can lead to unknown systemic toxicity.

The benzoxazinone scaffold is found in various biologically active compounds, and lactones, a class of cyclic esters, are known to exhibit a range of biological activities, including antibacterial and cytotoxic effects.[5][6][7] The presence of a ketone functional group also warrants caution, as ketones can be irritants and may have other toxicological properties.[8][9]

Risk Mitigation Summary Table
Potential Hazard Route of Exposure Primary Mitigation Strategy
Respiratory Irritation/ToxicityInhalationUse of a chemical fume hood and appropriate respiratory protection.
Skin Irritation/SensitizationDermal ContactProper glove selection and use of a lab coat.
Serious Eye IrritationEye ContactMandatory use of chemical splash goggles.
Unknown Systemic ToxicityIngestionStrict prohibition of eating, drinking, and smoking in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The minimum required PPE should always include:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust.[10][11][12] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[11][12]

  • Hand Protection: Disposable nitrile gloves are a suitable minimum for incidental contact.[12][13] Given the potential for skin sensitization from benzoxazinone derivatives, double-gloving is a recommended best practice. For prolonged handling or when dealing with solutions, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against spills and contamination of personal clothing.[10][13]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[13][14]

PPE Selection Workflow

PPE_Selection Start Assess Task-Specific Hazards Goggles Chemical Splash Goggles (Mandatory) Start->Goggles FaceShield Face Shield (Recommended for Splash Risk) Start->FaceShield Gloves Nitrile Gloves (Double-Gloving Recommended) Start->Gloves LabCoat Flame-Resistant Lab Coat Start->LabCoat Shoes Closed-Toe Shoes Start->Shoes End Proceed with Caution Goggles->End FaceShield->End Gloves->End LabCoat->End Shoes->End Disposal_Workflow Start Waste Generation SolidWaste Contaminated Solid Waste Start->SolidWaste LiquidWaste Contaminated Liquid Waste Start->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregation Segregate from Incompatible Waste SolidContainer->Segregation LiquidContainer->Segregation Disposal Dispose via Institutional EHS or Licensed Contractor Segregation->Disposal

Caption: A workflow for the proper disposal of chemical waste.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and responsible laboratory environment.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). ACTenviro. [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]

  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]

  • Safety Data Sheet. (2025, January 24). Advanced Biotech. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. [Link]

  • Unknown Toxicity on SDS and Labels. (2015, November 23). ICC Compliance Center. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration. [Link]

  • Acetone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. [Link]

  • δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. (n.d.). MDPI. [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of Lactones. (2022, September 29). National Center for Biotechnology Information. [Link]

  • (PDF) δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. (2025, October 15). ResearchGate. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (n.d.). ACS Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.